molecular formula C24H50O7 B1201947 3,6,9,12,15,18-Hexaoxatriacontan-1-ol CAS No. 3055-96-7

3,6,9,12,15,18-Hexaoxatriacontan-1-ol

カタログ番号: B1201947
CAS番号: 3055-96-7
分子量: 450.6 g/mol
InChIキー: OJCFEGKCRWEVSN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The CIR Expert Panel concluded that the alkyl PEG ethers, listed below, are safe in the present practices of use and concentration described in this safety assessment when formulated to be nonirritating. This assessment is also intended to address future alkyl PEG ether cosmetic ingredients that vary from those ingredients recited herein only by the number of ethylene glycol repeat units...Laureth-6...
RN given refers to parent cpd

特性

IUPAC Name

2-[2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H50O7/c1-2-3-4-5-6-7-8-9-10-11-13-26-15-17-28-19-21-30-23-24-31-22-20-29-18-16-27-14-12-25/h25H,2-24H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJCFEGKCRWEVSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H50O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6058633
Record name Hexaethylene glycol monododecyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6058633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3055-96-7
Record name 3,6,9,12,15,18-Hexaoxatriacontan-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3055-96-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexaoxyethylene dodecyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003055967
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexaethylene glycol monododecyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6058633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6,9,12,15,18-hexaoxatriacontan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.349
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Solubility of 3,6,9,12,15,18-Hexaoxatriacontan-1-ol in aqueous solutions

Technical Deep Dive: Solubility & Phase Behavior of 3,6,9,12,15,18-Hexaoxatriacontan-1-ol ( )

Part 1: Executive Technical Summary

3,6,9,12,15,18-Hexaoxatriacontan-1-ol , systematically known as Hexaethylene glycol monododecyl ether (


)Laureth-6

This guide provides a rigorous analysis of its solubility profile, emphasizing the thermodynamic drivers of micellization and the "Cloud Point" phenomenon—a critical parameter often overlooked in stability studies.

Physicochemical Profile[1][2][3][4]
PropertyValue / Characteristic
IUPAC Name 3,6,9,12,15,18-Hexaoxatriacontan-1-ol
Common Notation

, Laureth-6, PEG-6 Lauryl Ether
Molecular Weight 450.65 g/mol
HLB Value ~12.5 (Calculated) – Oil-in-Water Emulsifier
Critical Micelle Conc. (CMC) 0.38 g/L (~0.87 mM) at 25°C [1]
Cloud Point (1% aq.) 48°C – 52°C [2]
Physical State Viscous liquid or waxy semi-solid at RT

Part 2: Solubility Mechanics & Phase Behavior

The Thermodynamics of Solubilization

The solubility of



  • Entropy-Driven Micellization: At concentrations above the CMC (~0.87 mM), the energy penalty of exposing the

    
     tail to water exceeds the entropic loss of aggregation. Monomers self-assemble into spherical micelles, burying the hydrophobic tails while exposing the hydrated 
    
    
    corona.
  • Inverse Solubility (The Cloud Point): Unlike ionic salts,

    
     becomes less soluble as temperature rises. Increased thermal energy disrupts the specific hydrogen bonding network between water and the ether oxygens. At the Cloud Point (~50°C) , the headgroup dehydrates, causing phase separation into a surfactant-rich phase and a water-rich phase.
    
Phase Diagram Architecture

Understanding the phase boundaries is essential for formulation stability. Below the cloud point,


1

PhaseDiagramL1L1 Phase(Isotropic Micellar Solution)< 30% wt, < 48°CCPCloud Point Boundary(~48-52°C)L1->CPHeatingH1H1 Phase(Hexagonal Liquid Crystal)~40-70% wtL1->H1Conc. IncreaseSeparationTwo-Phase Region(Phase Separation)> 50°CCP->SeparationDehydration of EO chainsLaLα Phase(Lamellar Liquid Crystal)> 70% wtH1->LaConc. Increase

Figure 1: Simplified Phase Behavior of ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

1


Part 3: Experimental Protocols

Protocol 1: High-Precision Cloud Point Determination

Objective: Validate the purity and identity of the



Materials:

  • 
     (Analytical Grade).
    
  • Milli-Q Water (18.2 MΩ·cm).

  • Controlled temperature bath with magnetic stirring.

  • Digital thermometer (

    
     precision).
    

Workflow:

  • Preparation: Prepare a 1.0% (w/v) solution of

    
     in Milli-Q water. Sonicate for 5 minutes to ensure full dispersion.
    
  • Equilibration: Place 5 mL of solution in a clear glass vial with a small stir bar.

  • Ramping: Heat the bath at a rate of 1°C/min starting from 25°C.

  • Observation: Monitor for the onset of turbidity (Tyndall effect).

  • Determination: Record the temperature where the solution becomes opaque (Cloud Point).

  • Hysteresis Check: Cool the solution and record the temperature where it becomes clear again. The values should be within 1°C.

Acceptance Criteria: The CP must fall between 48°C and 52°C. A lower CP indicates shorter EO chain impurities (

Protocol 2: CMC Determination via Pyrene Fluorescence

Objective: Determine the precise concentration required for micelle formation, critical for drug solubilization studies.

Mechanism: Pyrene is a hydrophobic probe. Its fluorescence vibronic fine structure (

CMC_WorkflowStep1Prepare StockPyrene in AcetoneStep2Evaporate Solvent(Thin Film)Step1->Step2Step3Add C12E6 Dilutions(0.001 - 10 mM)Step2->Step3Step4Equilibrate(Overnight, Dark)Step3->Step4Step5Measure Fluorescence(Ex: 334nm, Em: 373/384nm)Step4->Step5Step6Plot I1/I3 vs Log[C]Step5->Step6

Figure 2: Workflow for Critical Micelle Concentration (CMC) determination using Pyrene probe.

Data Analysis:

  • Plot the ratio

    
     (373 nm) / 
    
    
    (384 nm) against
    
    
    .
  • The CMC is the intersection point of the low-concentration plateau and the sigmoidal drop.

Part 4: Applications in Drug Development

Solubilization of Hydrophobic APIs
  • Loading Capacity: Typically 0.1 – 0.3 mol drug / mol surfactant, depending on drug lipophilicity (

    
    ).
    
  • Protocol:

    • Add excess API to 5%

      
       solution.
      
    • Stir at 25°C for 24 hours.

    • Filter (0.22 µm PVDF) to remove undissolved solid.

    • Quantify dissolved API via HPLC.

Membrane Protein Crystallography

Unlike harsh ionic detergents (SDS, CTAB),

References

  • CMC Data & Thermodynamics

    • Title: Influence of Temperature and Concentration on the Self-Assembly of Nonionic CiEj Surfactants.
    • Source: ACS Omega, 2022.
    • Link:[Link]

  • Phase Behavior & Cloud Point

    • Title: Phase diagram of C12E6 in water.[1][2]

    • Source: ResearchGate / Journal of Colloid and Interface Science.
    • Link:[Link]

  • Biochemical Applications

    • Title: Membrane protein solubiliz
    • Source: Methods in Enzymology.
    • Link:[Link]

An In-depth Technical Guide to the Critical Micelle Concentration of PEG-6 Stearyl Ether in Water

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of PEG-6 Stearyl Ether (also known as Steareth-6), a non-ionic surfactant of significant interest in pharmaceutical and research applications. This document moves beyond a simple recitation of facts to deliver a foundational understanding of the principles of micellization, in-depth protocols for its determination, and the scientific rationale behind these experimental choices. We will explore the key methodologies of surface tensiometry and fluorescence spectroscopy, providing step-by-step instructions and illustrative workflows. This guide is designed to equip researchers and drug development professionals with the necessary knowledge to accurately determine and interpret the CMC of PEG-6 Stearyl Ether, a crucial parameter for its effective application.

Introduction: The Significance of PEG-6 Stearyl Ether and its CMC

PEG-6 Stearyl Ether, systematically named polyoxyethylene (6) stearyl ether, is a non-ionic surfactant belonging to the polyoxyethylene alkyl ether family.[1] Its structure consists of a long, hydrophobic stearyl alkyl chain (C18) and a hydrophilic head composed of six repeating ethylene oxide units.[2] This amphiphilic nature—possessing both water-loving and water-fearing moieties—drives its surface-active properties and its utility in a wide array of applications, including as an emulsifying agent, solubilizing agent for poorly water-soluble drugs, and a stabilizer in colloidal systems.[1]

The critical micelle concentration (CMC) is arguably the most important characteristic of a surfactant.[3][4] It is defined as the concentration at which individual surfactant molecules (monomers) in a solution begin to spontaneously self-assemble into organized aggregates known as micelles.[5][6] Below the CMC, PEG-6 Stearyl Ether molecules primarily exist as monomers and will adsorb at interfaces, such as the air-water interface, leading to a reduction in surface tension.[7] However, once the CMC is reached, the addition of more surfactant results in the formation of micelles in the bulk solution, and the surface tension remains relatively constant.[6][7]

A thorough understanding and precise determination of the CMC are paramount for several reasons:

  • Formulation Development: The CMC dictates the concentration at which the surfactant becomes effective for solubilizing hydrophobic drugs within the micellar core.

  • Stability of Dispersions: Micelle formation is crucial for the stabilization of emulsions and suspensions.

  • Predicting Surfactant Behavior: The CMC is a key indicator of a surfactant's efficiency and performance.[7]

The CMC is not a fixed value; it is influenced by factors such as temperature, pressure, and the presence of electrolytes or other formulation components.[6][8][9] Therefore, its empirical determination under specific experimental conditions is essential.

The Physicochemical Principles of Micellization

The formation of micelles is a thermodynamically driven process. In an aqueous environment, the hydrophobic stearyl chains of PEG-6 Stearyl Ether disrupt the hydrogen-bonding network of water molecules, leading to an unfavorable decrease in entropy. To minimize this disruption, the surfactant molecules aggregate in such a way that their hydrophobic tails are shielded from the water, forming a core, while the hydrophilic PEG chains remain in contact with the aqueous bulk. This process is illustrated in the diagram below.

G Micelle Formation cluster_pre_cmc Below CMC cluster_post_cmc Above CMC a1 a2 a3 a4 a5 a6 b1 b1->center b2 b2->center b3 b3->center b4 b4->center b5 b5->center b6 b6->center b7 b7->center b8 b8->center

Caption: Schematic of surfactant monomers below the CMC and the formation of a micelle above the CMC.

The CMC of a non-ionic surfactant like PEG-6 Stearyl Ether is primarily influenced by the balance between its hydrophobic and hydrophilic portions, known as the Hydrophilic-Lipophilic Balance (HLB).

  • Effect of the Hydrophobic Chain: A longer or more hydrophobic alkyl chain leads to a lower CMC because the entropic penalty of dissolving the individual monomers in water is greater, thus favoring micellization at a lower concentration.[8] The C18 chain of stearyl ether contributes to a relatively low CMC compared to shorter-chain analogues.

  • Effect of the Hydrophilic Chain: A longer polyethylene glycol chain increases the hydrophilicity of the surfactant, leading to a higher CMC.[10] The six ethylene oxide units in PEG-6 Stearyl Ether provide sufficient hydrophilicity for water solubility and micelle formation.

Experimental Determination of the Critical Micelle Concentration

For a non-ionic surfactant such as PEG-6 Stearyl Ether, the two most common and reliable methods for CMC determination are surface tensiometry and fluorescence spectroscopy.[4] The conductivity method, while popular, is primarily suitable for ionic surfactants.[5][11]

Surface Tensiometry

Principle: This method is based on the principle that as the concentration of a surfactant in a solution increases, its monomers adsorb at the air-water interface, causing a decrease in the surface tension of the solution.[5][7] When the interface becomes saturated with monomers, they begin to form micelles in the bulk solution.[5] At this point, the concentration of free monomers in the bulk remains relatively constant, and consequently, the surface tension of the solution also plateaus.[6][7] The concentration at which this break in the surface tension versus concentration plot occurs is the CMC.[5]

Experimental Protocol:

  • Preparation of Stock Solution: Accurately weigh a sufficient amount of high-purity PEG-6 Stearyl Ether and dissolve it in high-purity deionized water to create a concentrated stock solution (e.g., 10 mM).

  • Preparation of Dilution Series: Prepare a series of dilutions from the stock solution. The concentration range should be chosen to bracket the expected CMC. For a C18-tailed surfactant, a range from 1 µM to 1 mM would be appropriate.

  • Instrument Calibration: Calibrate the surface tensiometer (using either the Du Noüy ring or Wilhelmy plate method) according to the manufacturer's specifications, typically with high-purity water.[12]

  • Temperature Control: Ensure all measurements are performed at a constant and recorded temperature using a thermostatically controlled water bath, as CMC is temperature-dependent.[6][8]

  • Surface Tension Measurement: Measure the surface tension of each solution, starting from the most dilute and proceeding to the most concentrated to minimize cross-contamination. Allow each solution to equilibrate before measurement.

  • Data Analysis: Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).[5] The resulting graph will show two linear regions. The CMC is determined from the intersection of the regression lines of these two regions.[5][7]

G cluster_workflow Surface Tensiometry Workflow prep_stock Prepare Stock Solution of PEG-6 Stearyl Ether prep_dilutions Prepare Dilution Series prep_stock->prep_dilutions measure Measure Surface Tension of Each Dilution prep_dilutions->measure calibrate Calibrate Tensiometer calibrate->measure plot Plot Surface Tension vs. log(Concentration) measure->plot determine_cmc Determine CMC from Intersection of Linear Fits plot->determine_cmc G cluster_workflow Fluorescence Spectroscopy Workflow prep_pyrene Prepare Pyrene Stock Solution prep_solutions Prepare Surfactant Solutions with Pyrene prep_pyrene->prep_solutions equilibrate Equilibrate Solutions prep_solutions->equilibrate measure Measure Fluorescence Spectra equilibrate->measure plot Plot I₁/I₃ Ratio vs. log(Concentration) measure->plot determine_cmc Determine CMC from Inflection Point plot->determine_cmc

Caption: Workflow for CMC determination by fluorescence spectroscopy.

Data Presentation:

Concentration (µM)log(Concentration)I₁ IntensityI₃ IntensityI₁/I₃ Ratio
10.00e.g., 1000e.g., 600e.g., 1.67
50.70e.g., 995e.g., 605e.g., 1.64
101.00e.g., 980e.g., 615e.g., 1.59
201.30e.g., 850e.g., 700e.g., 1.21
501.70e.g., 750e.g., 740e.g., 1.01
1002.00e.g., 720e.g., 715e.g., 1.00
2002.30e.g., 710e.g., 705e.g., 1.00
5002.70e.g., 705e.g., 700e.g., 1.00

Note: The intensity and ratio values are illustrative.

Expected CMC and Influencing Factors for PEG-6 Stearyl Ether

Key factors that will influence the experimentally determined CMC include:

  • Temperature: For many non-ionic surfactants, the CMC decreases with an increase in temperature up to the cloud point. [8][10]* Purity of the Surfactant: Impurities can significantly affect the CMC. It is crucial to use a high-purity grade of PEG-6 Stearyl Ether.

  • Presence of Electrolytes: The CMC of non-ionic surfactants is generally less sensitive to the addition of electrolytes compared to ionic surfactants. [8]* pH: The CMC of non-ionic surfactants like PEG-6 Stearyl Ether is largely independent of pH. [9]

Conclusion

The critical micelle concentration is a fundamental parameter for the effective application of PEG-6 Stearyl Ether in research, drug development, and various industrial processes. [12]While a specific value must be determined empirically under the conditions of interest, this guide provides the theoretical foundation and practical, step-by-step methodologies for its accurate determination using surface tensiometry and fluorescence spectroscopy. By understanding the principles of micellization and the rationale behind the experimental protocols, researchers can confidently characterize this essential surfactant and optimize its performance in their specific applications.

References

  • Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization - Agilent. (URL: [Link])

  • Determination of Critical Micelle Concentration of Surfactants Using Fluorescence Strategies - Soft Matter (RSC Publishing). (URL: [Link])

  • Determination of Critical Micelle Concentration of Surfactants Using Fluorescence Strategies. (URL: [Link])

  • Determination of the critical micelle concentration of surfactants using fluorescence strategies - RSC Publishing. (URL: [Link])

  • Factors affecting critical micelle concentration and micellar size - Pharmaceutical. (URL: [Link])

  • Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific. (URL: [Link])

  • Method for Measurement of Critical Micelle Concentration - Just Agriculture. (URL: [Link])

  • How to measure surface tension and CMC (Critical Micelle Concentration). (URL: [Link])

  • Critical micelle concentration - Wikipedia. (URL: [Link])

  • Method of Determination of CMC | PPT - Slideshare. (URL: [Link])

  • Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? | Langmuir - ACS Publications. (URL: [Link])

  • Influence of Temperature and Concentration on the Self-Assembly of Nonionic CiEj Surfactants: A Light Scattering Study - PMC. (URL: [Link])

  • Polyoxyethylene Alkyl Ethers. (URL: [Link])

  • . (URL: [Link])

  • What is the best method to determine Critical Micelle concentration (CMC) of a polymer. (URL: [Link])

  • STEARETH-6 - Ataman Kimya. (URL: [Link])

  • Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC. (URL: [Link])

  • Determination of CMC values of a steareth-3, b steareth-9 and c steareth-100. (URL: [Link])

  • Steareth-6 (with Product List) - INCIDecoder. (URL: [Link])

  • Polyoxyl Stearyl Ether - USP-NF ABSTRACT. (URL: [Link])

  • Influence of Polyoxyethylene Stearyl Ether and Subsequent Annealing on n-Type Doping of CNT Yarns for Flexible Thermoelectric Generators | ACS Omega - ACS Publications. (URL: [Link])

  • Steareth-6 - PubChem - NIH. (URL: [Link])

  • STEARETH-6 – Ingredient - COSMILE Europe. (URL: [Link])

  • Refined definition of the critical micelle concentration and application to alkyl maltosides used in membrane protein research - RSC Publishing. (URL: [Link])

  • Determination of the critical micelle concentration of... - ResearchGate. (URL: [Link])

  • Predicting Critical Micelle Concentrations for Surfactants Using Graph Convolutional Neural Networks - PubMed. (URL: [Link])

  • Polyoxyethylene Stearyl Cetyl Ether Cas no 68439-49-6 - SIAM PRO DYECHEM GROUP. (URL: [Link])

Sources

A Senior Application Scientist's Guide to the Self-Assembly of 3,6,9,12,15,18-Hexaoxatriacontan-1-ol (C12E6)

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Beyond the Molecule

In the realm of formulation science and advanced material design, understanding the nuanced behavior of amphiphilic molecules is paramount. This guide focuses on a particularly versatile non-ionic surfactant, 3,6,9,12,15,18-Hexaoxatriacontan-1-ol, more commonly known in the field as Hexaethylene Glycol Monododecyl Ether or C12E6.[1] With a precisely defined hydrophilic hexaethylene glycol head and a 12-carbon hydrophobic tail, C12E6 serves as a model system for exploring the principles of self-assembly.[1]

This document deviates from a conventional template. Instead, it is structured to provide a foundational understanding of why C12E6 self-assembles, followed by a practical, field-tested exploration of how to characterize these phenomena. As Senior Application Scientists, our goal is not merely to provide protocols, but to instill the scientific rationale that underpins them, enabling you to adapt, troubleshoot, and innovate.

Section 1: The Energetic Imperative of Self-Assembly

The spontaneous organization of C12E6 molecules in an aqueous environment is not a random occurrence but a process governed by thermodynamics. This self-assembly is primarily driven by the hydrophobic effect, a fundamental principle where the system seeks to minimize the energetically unfavorable interactions between the hydrophobic dodecyl chains and water molecules.[2]

At concentrations below a critical threshold, C12E6 molecules exist as solvated monomers. However, as the concentration increases, the system can achieve a more stable, lower-energy state through aggregation. The hydrophobic tails sequester themselves away from water, forming a core, while the hydrophilic hexaethylene glycol heads form a solvated corona at the aggregate-water interface.[3] This process continues until a specific concentration is reached, known as the Critical Micelle Concentration (CMC) . Above the CMC, any additional surfactant molecules added to the system will preferentially form micelles.[3][4]

The ultimate geometry of these aggregates—be it spherical, cylindrical (worm-like), or more complex liquid crystalline phases—is dictated by the molecule's geometry, summarized by the Critical Packing Parameter (CPP) .

CPP = v / (a₀ * lₑ)

Where:

  • v is the volume of the hydrophobic chain.

  • a₀ is the optimal headgroup area at the aggregate interface.

  • lₑ is the effective length of the hydrophobic chain.

The interplay between these parameters determines the curvature of the surfactant interface and thus the morphology of the resulting nanostructure.[5]

G Fig. 1: Critical Packing Parameter (CPP) and Aggregate Morphology cpp1 CPP ≤ 1/3 morph1 Spherical Micelles cpp1->morph1 Favors high curvature cpp2 1/3 < CPP ≤ 1/2 morph2 Cylindrical Micelles cpp2->morph2 Favors moderate curvature cpp3 1/2 < CPP ≤ 1 morph3 Vesicles / Bilayers cpp3->morph3 Favors low/zero curvature cpp4 CPP > 1 morph4 Inverse Micelles (in non-polar solvent) cpp4->morph4 Favors negative curvature

Fig. 1: Relationship between CPP and aggregate shape.

Section 2: The Investigator's Workflow: A Validated Approach

Characterizing the self-assembly of C12E6 requires a multi-technique approach. Each method provides a unique piece of the puzzle, and together they create a comprehensive picture of the system. The following workflow represents a logical and robust pathway for investigation.

G Fig. 2: Experimental Workflow for C12E6 Self-Assembly Characterization prep Sample Preparation (Aqueous C12E6 Solutions) cmc CMC Determination (e.g., Pyrene Fluorescence) prep->cmc Determine onset of assembly phase Phase Behavior Analysis (Polarized Microscopy, SAXS) prep->phase Vary Temp. & Conc. dls Size Analysis (DLS) (Hydrodynamic Radius & Polydispersity) cmc->dls Measure above CMC data Data Synthesis & Structure-Property Correlation cmc->data saxs Shape & Internal Structure (SAXS/SANS) dls->saxs Validate size, determine shape tem Direct Visualization (Cryo-TEM) dls->tem dls->data saxs->tem Confirm morphology saxs->data tem->data phase->data

Fig. 2: A validated workflow for characterization.

Section 3: Core Experimental Protocols

The following protocols are presented with an emphasis on the underlying principles and critical control points, ensuring reproducibility and trustworthiness of the data.

Protocol: Determination of Critical Micelle Concentration (CMC) via Pyrene Fluorescence

Causality: Pyrene is a hydrophobic fluorescent probe whose emission spectrum is highly sensitive to the polarity of its local environment.[3] In water, a polar solvent, the ratio of the first and third vibronic peaks (I1/I3) of its emission spectrum is high.[3] When micelles form, pyrene partitions into the nonpolar, hydrophobic core. This change in environment causes a significant decrease in the I1/I3 ratio. Plotting this ratio against the logarithm of surfactant concentration yields a sigmoidal curve, where the inflection point corresponds to the CMC.[3]

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of C12E6 (e.g., 10 mM) in high-purity water. Prepare a stock solution of pyrene in a volatile solvent like acetone (e.g., 0.2 mM).

  • Sample Series Preparation: In a series of vials, add a small, constant aliquot of the pyrene stock solution. Evaporate the acetone completely, leaving a thin film of pyrene.

  • Surfactant Titration: Add varying volumes of the C12E6 stock solution and high-purity water to each vial to create a series of concentrations spanning the expected CMC (e.g., from 1 µM to 1 mM). Ensure the final pyrene concentration is low (e.g., 0.1 µM) to avoid excimer formation.

  • Equilibration: Gently agitate the solutions and allow them to equilibrate for a set period (e.g., 2 hours) at a controlled temperature.

  • Fluorescence Measurement: Using a spectrofluorometer, excite the samples at ~335 nm and record the emission spectra from ~350 nm to 450 nm.

  • Data Analysis: Extract the intensities of the first peak (~373 nm, I1) and the third peak (~384 nm). Plot the I1/I3 ratio as a function of the logarithm of the C12E6 concentration. Fit the data to a sigmoidal function; the center of the transition is the CMC.[3]

Protocol: Micelle Size Characterization by Dynamic Light Scattering (DLS)

Causality: DLS measures the time-dependent fluctuations in the intensity of light scattered by particles undergoing Brownian motion.[6] The rate of these fluctuations is related to the diffusion coefficient of the particles, which, via the Stokes-Einstein equation, can be used to calculate their hydrodynamic radius (Rh). This technique is ideal for determining the average size and size distribution of C12E6 micelles in solution.[7][8]

Step-by-Step Methodology:

  • Sample Preparation: Prepare a C12E6 solution at a concentration significantly above the determined CMC (e.g., 10-100x CMC) to ensure a strong scattering signal. The solvent should be high-purity water.

  • Critical Filtration Step: Filter the solution through a low-protein-binding syringe filter (e.g., 0.22 µm or 0.1 µm) directly into a clean, dust-free cuvette. This step is non-negotiable; dust and large aggregates are a primary source of error in DLS.

  • Instrument Setup: Allow the sample to thermally equilibrate within the DLS instrument's chamber for several minutes. Ensure the correct solvent viscosity and refractive index are entered into the software for the measurement temperature.[8]

  • Measurement: Perform multiple acquisitions to ensure reproducibility. The instrument will measure the autocorrelation function of the scattered light intensity.

  • Data Analysis: The software will analyze the autocorrelation function to determine the diffusion coefficient and subsequently calculate the hydrodynamic radius (Rh) and the Polydispersity Index (PDI). A low PDI (<0.2) indicates a monodisperse population of micelles.

Protocol: Direct Visualization by Cryogenic Transmission Electron Microscopy (Cryo-TEM)

Causality: While DLS provides ensemble-averaged size data, Cryo-TEM offers direct visualization of individual micelles.[9] The technique involves rapidly freezing a thin film of the aqueous solution, vitrifying the water and trapping the micelles in their native, solvated state without the artifacts introduced by conventional staining or dehydration methods.[10][11]

Step-by-Step Methodology:

  • Grid Preparation: TEM grids (typically copper grids with a lacey carbon film) are glow-discharged to render the surface hydrophilic, ensuring even spreading of the sample.

  • Sample Application: In a controlled environment chamber (e.g., >95% humidity to prevent evaporation), a small aliquot (~3-4 µL) of the C12E6 solution (at a concentration >CMC) is applied to the grid.

  • Blotting and Plunging: The grid is blotted with filter paper to create an ultrathin film of the solution. Immediately, the grid is plunged into a cryogen (typically liquid ethane cooled by liquid nitrogen). This vitrifies the sample in milliseconds.

  • Imaging: The vitrified sample is transferred under cryogenic conditions to a transmission electron microscope equipped with a cryo-stage. Imaging is performed at low electron doses to minimize radiation damage.

  • Image Analysis: The resulting images reveal the morphology (e.g., spherical, worm-like) of the micelles. Image analysis software can be used to measure the dimensions of a large population of micelles to determine their size distribution.[9][11]

Section 4: Phase Behavior and Data Synthesis

At lower concentrations and ambient temperatures, C12E6 typically forms a micellar solution (L1 phase). However, at higher concentrations and/or temperatures, it exhibits a rich lyotropic and thermotropic phase behavior, forming various liquid crystalline structures such as hexagonal (H1), cubic (V1), and lamellar (Lα) phases.[12][13] A comprehensive understanding requires the construction of a temperature-concentration phase diagram, often mapped using Small-Angle X-ray Scattering (SAXS) and polarized light microscopy. SAXS is particularly powerful as it provides detailed structural information about the packing and symmetry of these phases.[7][14]

Table 1: Representative Physicochemical Properties of C12E6 in Aqueous Solution

ParameterTypical ValueTechniqueSignificance
Molecular Weight 450.65 g/mol [1][15]-Fundamental molecular property.
CMC (25 °C) ~60 - 87 µMFluorescence, Surface TensiometryDefines the onset of self-assembly.
Hydrodynamic Radius (Rh) 2 - 4 nmDLSIndicates the size of the hydrated micelle.
Aggregation Number (Nagg) ~120 - 400SAXS, Light ScatteringNumber of monomers per micelle.
Cloud Point ~48 - 52 °CVisual, DLSTemperature at which phase separation occurs.[12]

Note: Exact values can vary with temperature, purity, and the presence of electrolytes.

Conclusion

The self-assembly of 3,6,9,12,15,18-Hexaoxatriacontan-1-ol is a foundational system for understanding amphiphile behavior. Its predictability and well-characterized properties make it an invaluable tool in drug delivery, solubilization, and materials science. By employing a logical workflow of validated experimental techniques—from determining the fundamental CMC to visualizing the final nanostructures—researchers can harness its behavior for targeted applications. The true expertise lies not in merely executing these protocols, but in understanding the physicochemical principles that drive them, enabling the rational design of the next generation of advanced formulations.

References

  • Agilent Technologies. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization.
  • Sengupta, S., et al. (2021). Emergence of Electric Fields at the Water–C12E6 Surfactant Interface. Journal of the American Chemical Society. Retrieved from [Link]

  • Zanella, D., et al. (n.d.). Use of dynamic light scattering and small-angle X-ray scattering to characterize new surfactants in solution conditions for membrane-protein crystallization. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (n.d.). Phase diagram of C12E6 in water. Retrieved from [Link]

  • Takahashi, Y., et al. (2017). Ellipsoidal micelle formation of quaternary ammonium salt-based gemini surfactants: structural analysis through small-angle X-ray scattering. Soft Matter. Retrieved from [Link]

  • Sustmann, R., et al. (2007). A New Pyrene-Based Fluorescent Probe for the Determination of Critical Micelle Concentrations. The Journal of Physical Chemistry B. Retrieved from [Link]

  • ResearchGate. (n.d.). Cryo-TEM studies of micelle size evolution. Retrieved from [Link]

  • Manasi, I., et al. (2021). Non-ionic surfactant self-assembly in calcium nitrate tetrahydrate and related salts. Soft Matter. Retrieved from [Link]

  • Goodchild, S. C., et al. (2016). Micelle formation of a non-ionic surfactant in non-aqueous molecular solvents and protic ionic liquids (PILs). RSC Publishing. Retrieved from [Link]

  • PubChem. (n.d.). 3,6,9,12,15,18-Hexaoxahexatriacontan-1-ol. Retrieved from [Link]

  • Sustmann, R., et al. (2007). A new pyrene-based fluorescent probe for the determination of critical micelle concentrations. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). 3,6,9,12,15,18-Hexaoxatriacontan-1-ol. Retrieved from [Link]

  • Wikipedia. (n.d.). Critical micelle concentration. Retrieved from [Link]

  • ResearchGate. (n.d.). Surfactant micelle characterization using dynamic light scattering. Retrieved from [Link]

  • Manasi, I., et al. (2021). Self-assembly of ionic and non-ionic surfactants in type IV cerium nitrate and urea based deep eutectic solvent. The Journal of Chemical Physics. Retrieved from [Link]

  • Dalgleish, D. G., et al. (2013). Cryo-transmission electron tomography of native casein micelles from bovine milk. Journal of Dairy Science. Retrieved from [Link]

  • Liu, S., et al. (2010). C12E6 and SDS surfactants simulated at the vacuum-water interface. Langmuir. Retrieved from [Link]

  • Kohl, A., et al. (2020). Small-Angle X-ray Scattering Curves of Detergent Micelles: Effects of Asymmetry, Shape Fluctuations, Disorder, and Atomic Details. The Journal of Physical Chemistry Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). CMC measurement by fluorescence employing pyrene as the probe molecule. Retrieved from [Link]

  • Mtoz Biolabs. (n.d.). Micelles Structure Characterization Service | Cryo-EM. Retrieved from [Link]

  • ResearchGate. (n.d.). A Molecular Dynamics Study of C12E6 and SDS Surfactants at the Silica-Water and Air-Water Interfaces. Retrieved from [Link]

  • ResearchGate. (n.d.). Phase diagram for C12E6 + water in the temperature-composition. Retrieved from [Link]

  • ResearchGate. (n.d.). The illustration of determining the critical micelle concentration. Retrieved from [Link]

  • Aksay, I. A., et al. (1997). Self-assembly Structures of Nonionic Surfactants at Graphite/Solution Interfaces. Princeton University. Retrieved from [Link]

  • Kohl, A., et al. (n.d.). Small-Angle X-ray Scattering Curves of Detergent Micelles: Effects of Asymmetry, Shape Fluctuations, Disorder, and Atomic Details. Computational Biophysics Group. Retrieved from [Link]

  • Wang, H., et al. (2020). Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]

  • Nanoscience Instruments. (n.d.). Critical Micelle Concentration (CMC). Retrieved from [Link]

  • ACS Omega. (2023). Insights into the Characterization of the Self-Assembly of Different Types of Amphiphilic Molecules Using Dynamic Light Scattering. Retrieved from [Link]

  • Talmon, Y. (2010). Seeing Giant Micelles by Cryogenic-Temperature Transmission Electron Microscopy (Cryo-TEM). Semantic Scholar. Retrieved from [Link]

  • Ross, A. G., et al. (2023). Synthesis, Self-Assembly Properties, and Degradation Characterization of a Nonionic Photocleavable Azo-Sulfide Surfactant Family. Langmuir. Retrieved from [Link]

Sources

Technical Assessment: Safety, Toxicology, and Handling of 3,6,9,12,15,18-Hexaoxatriacontan-1-ol (C12E6)

[1]

Part 1: Executive Technical Summary[2]

3,6,9,12,15,18-Hexaoxatriacontan-1-ol , commonly referred to as C12E6 or Hexaethylene glycol monododecyl ether (CAS: 3055-96-7), is a high-purity non-ionic surfactant.[1][2] Unlike technical-grade "Laureth-6" found in cosmetics (which is a polydisperse mixture), C12E6 is a monodisperse congener used critically in membrane protein solubilization and X-ray crystallography.[1]

Core Safety Thesis: The toxicity of C12E6 is biphasic and concentration-dependent.[3] Below its Critical Micelle Concentration (CMC ~0.087 mM), it exists as monomers with mild membrane-partitioning effects.[1] Above the CMC, micellar detergency causes rapid lipid bilayer lysis, resulting in severe ocular damage and aquatic toxicity.[1] Safe handling requires strict adherence to molarity calculations relative to the CMC.[3]

Part 2: Molecular Architecture & Hazard Identification

Physicochemical Identity
PropertyValueRelevance to Safety
Formula ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Amphiphilic structure drives membrane insertion.[2]
MW 450.65 g/mol Used to calculate precise CMC multiples.[3][2]
CMC (

)
~0.087 mM (0.0039% w/v)The Toxicity Threshold. Above this, lysis occurs.[2]
HLB ~11.7Hydrophilic-Lipophile Balance indicates high water solubility but potent lipid stripping.[2]
Physical State Waxy Solid / Viscous LiquidDifficult to pipette accurately without heating; risk of aerosolization if overheated.[3][2]
GHS Hazard Classification

Signal Word: DANGER

  • Acute Toxicity (Oral): Category 4 (H302) - Harmful if swallowed.[4]

  • Serious Eye Damage: Category 1 (H318) - Causes irreversible eye damage due to corneal protein denaturation and membrane lysis.[3]

  • Aquatic Toxicity (Acute): Category 1 (H400) - Very toxic to aquatic life.[4]

  • Skin Irritation: Category 2 (H315) - Causes skin irritation.[3]

Quantitative Toxicity Data
EndpointSpeciesValueInterpretation
LD50 (Oral) Rat~3060 mg/kgModerately toxic.[1][2] Ingestion causes GI mucosal stripping.[3]
LD50 (Dermal) Rabbit>2000 mg/kgLow lethality via skin, but high irritation potential.[2]
Draize Test Rabbit (Eye)SevereCritical Hazard. Surfactants with

chains are optimal for protein denaturation, leading to corneal opacity.[2]

Part 3: Mechanism of Action (The "Why" of Toxicity)

To understand the safety profile of C12E6, one must understand the Hydrophobic Effect .[3] Toxicity is not chemical reactivity (it is chemically inert); toxicity is physical disruption.[3]

The Lytic Pathway[1][2]
  • Monomer Insertion: At

    
    , C12E6 monomers partition into cell membranes.[3] This increases membrane fluidity but rarely causes death.[3]
    
  • Saturation: As concentration approaches the CMC, the membrane becomes saturated.[3]

  • Solubilization (Lysis): At ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    , the surfactant overcomes lipid-lipid interactions.[3] The membrane "dissolves" into mixed micelles containing surfactant, lipids, and proteins.[5] This is the mechanism of both protein extraction  (useful) and necrosis  (toxic).[3]
    
Visualization: Concentration-Dependent Membrane Interaction[1][3]

C12E6_Mechanismcluster_0Phase 1: Low Conc (;style=filled;color=cluster_1Phase 2: Critical Transition (~CMC)cluster_2Phase 3: Toxicity (>CMC)MonomerFree MonomersMembraneIntact Lipid BilayerMonomer->MembranePartitioningSaturationMembrane SaturationMembrane->SaturationAccumulationPermeabilityLeakage/SwellingSaturation->PermeabilityStructure DefectMicellesMixed Micelles(Lysis)Permeability->MicellesSolubilizationNecrosisCell Death(Eye Damage)Micelles->NecrosisIrreversible

Figure 1: The transition from benign partitioning to lytic toxicity occurs as the concentration crosses the Critical Micelle Concentration (CMC).[1][2]

Part 4: Experimental Protocols & Safe Handling

As a scientist, you cannot rely on generic safety data sheets.[3] You must establish a Self-Validating Workflow .[1][3]

Protocol A: Safe Preparation of 10% (w/v) Stock Solution

Rationale: C12E6 is a waxy solid at room temperature.[3] Direct weighing is inaccurate and risky due to potential for flaking/dust.[3]

  • PPE: Wear nitrile gloves, lab coat, and tight-fitting safety goggles (face shield recommended due to H318).[1]

  • Liquefaction: Warm the manufacturer's bottle to

    
     in a water bath until the solid becomes a clear, viscous liquid.
    
    • Caution: Do not overheat (

      
      ) to avoid oxidation of the PEG chain (peroxide formation).[3]
      
  • Gravimetric Addition:

    • Place a sterile glass vial on an analytical balance.[3] Tare.

    • Using a positive-displacement pipette (viscous liquid!), dispense 1.0 g of C12E6.[1][3]

  • Dissolution:

    • Add

      
       of Milli-Q water (degassed).[3]
      
    • Note: C12E6 exhibits "inverse solubility" (Cloud Point).[3] If the water is too hot (

      
      ), the solution will turn milky (phase separation). Keep water at RT. 
      
    • Stir gently (magnetic stirrer) until clear.

  • Filtration: Filter sterilize through a 0.22

    
     PES membrane.[3]
    
  • Validation: Measure refractive index or check absorbance at 280nm (should be near zero; high A280 indicates peroxide/aldehyde contamination).[3]

Protocol B: Membrane Protein Solubilization (The "Target" Application)

Rationale: To extract proteins without denaturing them, we work at a specific "Detergent-to-Protein" ratio, usually slightly above the CMC.[1]

Parameters:

  • Target Conc: 1.0% w/v (approx 22 mM, which is ~250x CMC).

  • Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.5.

Workflow:

  • Cell Lysis: Disrupt cells (sonication/French press) in detergent-free buffer.[3]

  • Membrane Isolation: Centrifuge (100,000 x g) to pellet membranes. Discard cytosolic supernatant.[3]

  • Solubilization: Resuspend membrane pellet in buffer containing 1.0% C12E6 .

    • Critical Step: Incubate 1 hour at

      
       with gentle rotation.
      
  • Clarification: Centrifuge (100,000 x g). Collect supernatant (contains solubilized protein).[3][5]

  • Exchange (Optional): If C12E6 interferes with downstream assays, exchange into DDM (Dodecyl Maltoside) using a spin column, as C12E6 micelles are small enough (~60 kDa) to dialyze slowly but effectively via buffer exchange columns.

Part 5: Environmental Fate & Disposal[7]

Researchers often neglect the "drain" impact.[3] C12E6 is highly toxic to fish (LC50 < 1 mg/L) because it coats their gills, preventing oxygen transfer (physical asphyxiation).

  • Biodegradability: C12E6 is an Alkyl Ethoxylate.[3] It is "Readily Biodegradable" under OECD 301 guidelines (aerobic conditions).[3] The ether cleavage mechanism breaks it down into fatty acids and polyethylene glycol.[3]

  • Disposal Protocol:

    • Do NOT pour down the sink.[3]

    • Collect in "Non-Halogenated Organic Solvent" or specific "Aqueous Surfactant Waste" streams.[3]

    • If a spill occurs: Absorb with vermiculite.[3][6] Do not wash into drains.[3][7]

Part 6: Visualizing the Safety Workflow

Safety_Workflowcluster_prepPreparationcluster_useUsagecluster_wasteDisposalStartStart: C12E6 HandlingHeatHeat to 40°C(Liquefy)Start->HeatWeighGravimetric Weighing(Avoid Dust)Heat->WeighMixDissolve in RT Water(Avoid Cloud Point)Weigh->MixCalcCalculate CMC Multiple(Target: >CMC for Lysis)Mix->CalcApplyApply to SampleCalc->ApplySegregateSegregate Waste(Aquatic Toxin)Apply->SegregateIncinerateChemical IncinerationSegregate->Incinerate

Figure 2: Operational workflow ensuring user safety and environmental compliance.[1][2]

References

  • PubChem. (n.d.).[3][8] 3,6,9,12,15,18-Hexaoxatriacontan-1-ol (Compound Summary).[1][4][8] National Library of Medicine.[3] Retrieved October 26, 2023, from [Link][1]

  • Cosmetic Ingredient Review (CIR). (2012).[3][4][9] Safety Assessment of Alkyl PEG Ethers as Used in Cosmetics.[3][4] International Journal of Toxicology.[3][4][9] Retrieved October 26, 2023, from [Link]

  • Strop, P., & Brunger, A. T. (2005).[1] Refractive index-based determination of detergent concentration and its application to membrane protein crystallization.[3] Protein Science.[3] Retrieved October 26, 2023, from [Link][1]

Synonyms and alternative names for 3,6,9,12,15,18-Hexaoxatriacontan-1-ol

Technical Monograph: 3,6,9,12,15,18-Hexaoxatriacontan-1-ol ( )

Nomenclature, Physicochemical Profiling, and Applications in Membrane Protein Biology [1]

Executive Summary

In the precise world of membrane protein biochemistry and drug formulation, nomenclature often obscures structural reality. The molecule 3,6,9,12,15,18-Hexaoxatriacontan-1-ol is the rigorous IUPAC designation for a discrete, monodisperse non-ionic surfactant more commonly known to researchers as Hexaethylene glycol monododecyl ether or


This guide deconstructs the identity of this critical surfactant, distinguishing between its monodisperse form (essential for X-ray crystallography and cryo-EM) and its polydisperse industrial analogues (used in cosmetics and bulk lysis). We analyze its physicochemical properties, specifically the Critical Micelle Concentration (CMC) and Cloud Point, and provide a validated protocol for verifying its purity—a necessary step to ensure reproducibility in drug development pipelines.

Part 1: The Nomenclature Matrix

The complexity of this molecule's naming stems from three distinct naming conventions: IUPAC replacement nomenclature, polymer chemistry descriptions, and cosmetic ingredient (INCI) tagging.

Structural Decoding

The IUPAC name 3,6,9,12,15,18-Hexaoxatriacontan-1-ol describes a 30-atom backbone where oxygen atoms replace carbons at specific intervals.

  • "Hexaoxa" : Six oxygen atoms (ether linkages).

  • "Triacontan" : A 30-atom chain length base.[2]

  • Positions 1-18 : Constitute the hydrophilic hexaethylene glycol head group.

  • Positions 19-30 : Constitute the hydrophobic dodecyl (lauryl) tail.

Synonym Hierarchy Table
CategoryPrimary Name/SynonymContext of Use
Lab Shorthand

Standard notation in biophysics and crystallography.[1]
Chemical Name Hexaethylene glycol monododecyl ether The most accurate descriptive name for the discrete molecule.
IUPAC 3,6,9,12,15,18-Hexaoxatriacontan-1-olRigorous chemical indexing; rare in daily lab use.
INCI Laureth-6 Cosmetic and dermatological formulations.[3] Warning: Often refers to a polydisperse mixture.
Trade Names PEG-6 Lauryl Ether; Akyporox RLM 40Industrial sourcing.
Related (Avoid) PolidocanolCorrection: Polidocanol is typically Laureth-9 (

). Do not conflate with

.
Visualization: The Taxonomy of

The following diagram illustrates the relationship between the rigorous chemical structure and its various market aliases.

C12E6_TaxonomyCoreTarget Molecule:C12E6IUPACIUPAC Strict:3,6,9,12,15,18-Hexaoxatriacontan-1-olCore->IUPAC Formal IndexingDescDescriptive:Hexaethylene glycolmonododecyl etherCore->Desc Lab StandardINCIINCI / Industrial:Laureth-6Core->INCI CommercialPurityAttribute:Monodisperse (Discrete)IUPAC->PurityDesc->PurityMixAttribute:Polydisperse (Mixture)INCI->MixRisk of Heterogeneity

Figure 1: Naming taxonomy distinguishing between high-purity research grades and industrial polydisperse mixtures.

Part 2: Physicochemical Profiling

For researchers stabilizing membrane proteins (G-protein coupled receptors, ion channels), the physical behavior of

CMCCloud Point
Critical Micelle Concentration (CMC)
  • CMC Value (25°C): ~0.087 mM (approx. 0.0039% w/v).

  • Implication: Because the CMC is low,

    
     is difficult to remove by simple dialysis. It requires hydrophobic adsorption (e.g., Bio-Beads) or gel filtration for removal.
    
The "Cloud Point" Phenomenon

Unlike ionic detergents (SDS),

  • Cloud Point: ~52°C (for 1% solution).

  • Utility: Above this temperature, the solution phase-separates into a detergent-rich phase and an aqueous phase. This property is exploited in Cloud Point Extraction (CPE) to separate hydrophobic membrane proteins from hydrophilic contaminants without chromatography.

Monodispersity vs. Polydispersity

Critical Warning: When ordering "Laureth-6" or "PEG-6 Lauryl Ether" from general chemical suppliers, you often receive a Poisson distribution of chain lengths (e.g.,

  • For Crystallography/Cryo-EM: You MUST use High-Purity (>99%) Discrete

    
     . The heterogeneity of polydisperse mixtures creates disordered micelles that ruin crystal diffraction quality.
    

Part 3: Applications in Protein Biochemistry

Membrane Protein Solubilization Workflow

The following workflow illustrates the decision logic for using

Solubilization_WorkflowStartCell Membrane(Lysate)ChoiceDetergent ScreenStart->ChoiceC12E6Select C12E6(Mild, Non-ionic)Choice->C12E6Preserve StructureAggressiveSelect SDS/LDAO(Harsh)Choice->AggressiveDenatureMicelleMicelle Formation(>0.087 mM)C12E6->MicelleStableProtein-DetergentComplex (PDC)Micelle->StableApp1Crystallography(Requires Monodisperse)Stable->App1App2Phase Separation(Cloud Point >50°C)Stable->App2

Figure 2: Decision logic for selecting C12E6 based on downstream structural biology requirements.

Part 4: Analytical Verification Protocol

Objective: Verify the purity of a

Protocol: Reversed-Phase HPLC with ELSD Detection

Because

  • Sample Prep: Dissolve 5 mg of

    
     in 1 mL Methanol (HPLC grade).
    
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase:

    • Solvent A: Water (Milli-Q)

    • Solvent B: Acetonitrile (ACN)

  • Gradient: 50% B to 100% B over 20 minutes.

  • Detection: ELSD (Drift tube temp: 50°C, Gain: 8).

  • Acceptance Criteria:

    • Discrete Grade: Single sharp peak >98% area.

    • Polydisperse Grade: Multiple peaks ("picket fence" pattern) representing

      
       oligomers. Reject for structural biology. 
      

References

  • PubChem. (2025).[1][2] 3,6,9,12,15,18-Hexaoxatriacontan-1-ol Compound Summary. National Library of Medicine. [Link]

  • Stetsenko, A., & Guskov, A. (2017). An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization. Crystals, 7(7), 197. [Link][4][5]

Technical Guide: CAS 2420-29-3 (Steareth-6 / C18E6)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

CAS Number : 2420-29-3 Chemical Name : 3,6,9,12,15,18-Hexaoxahexatriacontan-1-ol Common Synonyms : Steareth-6, Hexaethylene glycol monooctadecyl ether, C18E6, Polyoxyethylene (6) stearyl ether. Functional Class : Non-ionic Surfactant, Emulsifier, Solubilizing Agent.

Steareth-6 (C18E6) is a high-purity non-ionic surfactant characterized by a lipophilic octadecyl (stearyl) tail and a hydrophilic hexaethylene glycol headgroup. Unlike shorter-chain detergents (e.g., C12), the C18 alkyl chain of Steareth-6 closely mimics the hydrophobic thickness of native biological membranes (~30 Å), making it a critical reagent in membrane protein structural biology and advanced pharmaceutical formulations . Its intermediate Hydrophilic-Lipophilic Balance (HLB ~9–10) allows it to function as a potent water-in-oil emulsifier and a solubilizer for hydrophobic active pharmaceutical ingredients (APIs).

Physicochemical Profile

The utility of C18E6 is dictated by its phase behavior and micellar properties. Researchers must note the low Critical Micelle Concentration (CMC), which ensures micellar stability even under high dilution—a key advantage over detergents like Octyl-glucoside.

PropertyValue / DescriptionRelevance to Research
Molecular Formula C₃₀H₆₂O₇Basis for stoichiometric calculations.
Molecular Weight 534.81 g/mol Used for molarity preparation.
Physical State Waxy Solid (White to Off-white)Requires gentle heating (~50°C) to dispense accurately.
Melting Point 45–50 °CSolid at room temp; stable in storage.
HLB Value ~9.0 – 10.0Water Dispersible . Ideal for O/W emulsions and solubilizing lipophilic drugs.
CMC (25°C) ~1–5 µM (Est. range for C18 non-ionics)Very Low . Micelles are thermodynamically stable; difficult to dialyze out.
Cloud Point ~60–65 °C (1% aq.)Avoid heating buffers above this point to prevent phase separation.

Mechanism of Action: Membrane Interaction

Steareth-6 functions by partitioning into lipid bilayers. Its mechanism is concentration-dependent:

  • Monomeric Insertion : At concentrations < CMC, monomers insert into the membrane, increasing fluidity and permeability (Permeation Enhancer effect).

  • Micellar Solubilization : At concentrations > CMC, the surfactant disrupts the bilayer, sequestering lipids and membrane proteins into mixed micelles.

Diagram: Surfactant-Membrane Interaction Pathway

G Substrate Intact Lipid Bilayer (Membrane Protein Embedded) Insertion Stage 1: Monomer Insertion (Permeability Increases) Substrate->Insertion [C18E6] < CMC Saturation Stage 2: Saturation (Bilayer Destabilization) Insertion->Saturation [C18E6] ≈ CMC Solubilization Stage 3: Mixed Micelle Formation (Protein Extracted) Saturation->Solubilization [C18E6] > CMC

Caption: Step-wise mechanism of membrane disruption by Steareth-6, leading to protein extraction.

Applications in Drug Development

A. Nanoemulsion Formulations

Steareth-6 is utilized to stabilize nanoemulsions (droplet size <200 nm) for delivering hydrophobic drugs. Its C18 chain provides strong anchoring in the oil phase, preventing Ostwald ripening.

  • Use Case : Influenza vaccines and antifungal topicals where enhanced mucosal penetration is required.

  • Formulation Logic : Combined with co-surfactants (e.g., Span 80), it creates a robust interfacial film that protects the API from hydrolysis.

B. Transdermal Permeation Enhancer

In topical formulations, Steareth-6 modifies the stratum corneum lipid architecture.

  • Mechanism : It extracts intercellular lipids, creating "pores" for drug diffusion.

  • Concentration : Typically used at 1–5% w/w. Higher concentrations may cause irritation (see Safety).

Applications in Research: Membrane Protein Solubilization[1][2][3][4][5][6]

For structural biologists, C18E6 is a "gold standard" for handling large, unstable membrane complexes.

Why C18E6?

  • Matching Hydrophobic Length : The C18 alkyl chain (approx. 23 Å extended) matches the hydrophobic core of biological membranes better than C12 (Lauryl) detergents. This prevents "hydrophobic mismatch," preserving the native conformation of the protein.

  • Non-Denaturing : The neutral EO headgroup interacts gently with hydrophilic protein domains, unlike ionic detergents (SDS) which denature proteins.

Experimental Protocol: Solubilization of a GPCR

This protocol assumes a generic G-Protein Coupled Receptor (GPCR) expressed in Sf9 insect cell membranes.

Materials:

  • Membrane fraction (Total protein conc. 5 mg/mL)

  • Buffer A: 20 mM HEPES pH 7.5, 150 mM NaCl, 10% Glycerol

  • Steareth-6 (10% w/v stock solution, kept at 55°C to remain liquid)

Workflow:

  • Preparation : Thaw membranes on ice.

  • Detergent Addition : Add Steareth-6 stock to the membrane suspension dropwise while stirring.

    • Target Ratio: 1:3 (Protein:Detergent w/w) is a good starting point.

    • Final Detergent Conc: 1.5% (w/v).

  • Incubation : Incubate at 4°C for 1 hour with gentle end-over-end rotation.

    • Note: C18E6 has a high melting point. Ensure the initial mixing is thorough; the micelles will remain stable at 4°C once formed, but initial dispersion is critical.

  • Clarification : Ultracentrifuge at 100,000 x g for 45 minutes at 4°C.

  • Analysis : Collect supernatant (solubilized fraction) and pellet. Analyze via SDS-PAGE or Western Blot.

Diagram: Solubilization Workflow

Workflow Start Membrane Fraction (5 mg/mL) AddDet Add 10% Steareth-6 Stock (Target 1.5% Final Conc.) Start->AddDet Incubate Incubate 4°C, 1 Hour (Slow Rotation) AddDet->Incubate Dropwise Addition Spin Ultracentrifuge 100,000 x g, 45 min Incubate->Spin Result Supernatant: Solubilized Protein Spin->Result Pellet Pellet: Insoluble Debris Spin->Pellet

Caption: Standard workflow for extracting membrane proteins using Steareth-6.

Synthesis & Quality Standards

Synthesis Route : Ethoxylation of Stearyl Alcohol.



  • Catalyst : Potassium Hydroxide (KOH).

  • Impurity Control : High-grade research reagents must be free of unreacted Ethylene Oxide (carcinogen) and 1,4-Dioxane.

  • Polydispersity : Commercial "Steareth-6" is a polydisperse mixture where

    
    . For crystallography, monodisperse C18E6 (synthesized via Williamson ether synthesis) is preferred to ensure lattice regularity.
    

Safety & Handling

GHS Classification :

  • Skin Irritation : Category 2 (Causes skin irritation).

  • Eye Irritation : Category 2A (Causes serious eye irritation).

  • Aquatic Toxicity : Acute Category 1 (Very toxic to aquatic life).

Handling Protocols :

  • PPE : Wear nitrile gloves and safety goggles.

  • Disposal : Do not pour down drains. Collect as hazardous chemical waste (surfactant).

  • Storage : Store at room temperature. If solidifies, warm to 50°C to liquefy before use. Avoid repeated freeze-thaw cycles which can alter the average EO chain distribution in technical grades.

References

  • National Center for Advancing Translational Sciences (NCATS) . Steareth-6 (Ingredient Metadata). Inxight Drugs. Retrieved from [Link]

  • Cosmetic Ingredient Review (CIR) . Final Report on the Safety Assessment of Steareth-2, -4, -6, -7, -10, -11, -13, -15, and -20. J Am Coll Toxicol. 1988;7(6):881-910. Retrieved from [Link]

  • PubChem . Compound Summary: Steareth-6 (CAS 2420-29-3). National Library of Medicine. Retrieved from [Link]

  • European Chemicals Agency (ECHA) . Registration Dossier: Octadecan-1-ol, ethoxylated. Retrieved from [Link]

  • Strop, P. & Brunger, A.T.Refractive index-based determination of detergent concentration and its application to the study of membrane proteins. Protein Sci. 2005;14(8):2207-2211. (Contextual reference for non-ionic detergent properties in crystallography).

Methodological & Application

Application Note: Engineering Ultra-Deformable Liposomes (Transfersomes) Using C18E6

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of C18E6 in Advanced Vesicles

Standard liposomes (composed solely of phospholipids and cholesterol) often fail to penetrate the stratum corneum due to their rigid bilayer structure. To overcome this, Edge Activators (EAs) are introduced to create Transfersomes —ultra-deformable vesicles capable of squeezing through skin pores one-tenth their diameter.

Polyoxyethylene (6) Stearyl Ether (C18E6) , often commercially known as Brij® S6 or Steareth-6, is a non-ionic surfactant with unique properties that make it an ideal Edge Activator:

  • HLB ~10.2: It sits at the boundary of lipophilicity and hydrophilicity, allowing it to integrate stable into the lipid bilayer without immediately dissolving it into mixed micelles.

  • Stress-Dependent Segregation: When the vesicle is forced into a narrow pore, C18E6 molecules laterally migrate to the zones of highest curvature (the "edges"), lowering the interfacial tension and allowing the membrane to deform rather than rupture.

This guide details the preparation of C18E6-enriched liposomes, specifically optimized for transdermal drug delivery and membrane protein reconstitution .

Material Science & Formulation Logic

Physicochemical Profile of C18E6
ParameterValueSignificance
Molecular Formula

Stearyl tail anchors in lipid; PEG6 head provides steric bulk.
Molecular Weight ~518 g/mol Relatively small compared to lipids (~760 g/mol ), facilitating mobility.
HLB Value 10.2 (Calculated)Water-dispersible. High enough to destabilize rigid bilayers, low enough to avoid immediate solubilization.
CMC ~2-5 µMVery low Critical Micelle Concentration ensures stability upon dilution in biological fluids.
The Critical Lipid:Surfactant Ratio

The success of C18E6 liposomes depends entirely on the Lipid-to-Surfactant (L:S) Ratio .

  • L:S > 95:5 (Molar): The vesicle remains too rigid; insufficient edge activation.

  • L:S 85:15 to 75:25 (Molar): optimum Zone. The vesicle is highly elastic (Transfersome).

  • L:S < 60:40 (Molar): The system transitions into mixed micelles (solubilization), destroying the vesicular structure.

Mechanism of Action

The following diagram illustrates the "Edge Activation" principle. Under non-stress conditions, C18E6 is evenly distributed. Under stress (skin penetration), it segregates to the high-curvature points.

EdgeActivation cluster_0 State A: Relaxed Vesicle cluster_1 State B: Pore Penetration (Stress) cluster_2 State C: Post-Transit A Uniform Distribution (Lipid + C18E6) B C18E6 Migrates to High Curvature Zones A->B Applied Pressure (Osmotic/Mechanical) C Membrane Flexibility Increases B->C Lowered Interfacial Tension D Redistribution C->D Exit Pore E Intact Vesicle (Drug Protected) D->E

Caption: Schematic of C18E6 redistribution permitting vesicle deformation through narrow biological pores.

Protocol A: Preparation of Deformable Liposomes (Transfersomes)

Application: Transdermal delivery of hydrophilic or lipophilic drugs.[1] Method: Thin Film Hydration.[2]

Reagents[4][5][6]
  • Lipid: Soybean Phosphatidylcholine (SPC) or DPPC.[3]

  • Surfactant: C18E6 (Brij S6).

  • Solvent: Chloroform:Methanol (2:1 v/v).

  • Hydration Buffer: PBS (pH 7.4) or Saline.

Step-by-Step Workflow
  • Preparation of Stock Solutions:

    • Dissolve SPC in Chloroform/Methanol (2:1) at 10 mg/mL.

    • Dissolve C18E6 in Methanol at 10 mg/mL.

    • Note: C18E6 is waxy; ensure complete dissolution.

  • Mixing (The 85:15 Ratio):

    • In a round-bottom flask, combine the lipid and surfactant to achieve an 85:15 w/w ratio.

    • Example: 8.5 mg SPC + 1.5 mg C18E6.

    • Drug Loading (Lipophilic): Add lipophilic drug (e.g., Diclofenac) at this stage (typically 10% of total lipid mass).

  • Film Formation:

    • Evaporate solvents using a Rotary Evaporator at 45°C (or above the lipid transition temperature, Tm).

    • Vacuum: 1 hour at rotation, followed by overnight in a vacuum desiccator to remove trace solvents.

    • Result: A thin, transparent film on the flask wall.

  • Hydration:

    • Add warm PBS (above Tm) to the flask.

    • Drug Loading (Hydrophilic): Dissolve hydrophilic drug in the PBS before addition.

    • Rotate flask at 60 rpm/45°C for 1 hour. The film should peel off and form a milky suspension (Multilamellar Vesicles - MLVs).

  • Downsizing (Sonication/Extrusion):

    • Sonication: Probe sonicate for 10 mins (pulsed mode: 5s on, 5s off) on ice bath to prevent overheating.

    • Extrusion (Preferred for Uniformity): Pass 11 times through a 100 nm polycarbonate membrane using a mini-extruder.

  • Purification:

    • Use size-exclusion chromatography (Sephadex G-50) or dialysis to remove unencapsulated drug.

Protocol B: Detergent Depletion (Membrane Protein Reconstitution)

Application: Incorporating fragile membrane proteins where C18E6 acts as the initial solubilizer.

  • Solubilization: Mix lipid (SPC) and C18E6 in buffer at a high ratio (e.g., 1:5 lipid:surfactant) to form mixed micelles.

  • Protein Addition: Add the membrane protein to the micelle solution. Incubate for 1 hour at 4°C.

  • Depletion:

    • Add Bio-Beads SM-2 (hydrophobic polystyrene beads) to the solution (approx. 0.5 g beads per 1 mL solution).

    • Agitate gently at 4°C. The beads preferentially adsorb the C18E6 monomer.

    • As C18E6 is removed, the lipids self-assemble into bilayers, incorporating the protein.

  • Harvest: Remove the supernatant (containing proteoliposomes) from the beads.

Characterization & Quality Control

To validate the "Transfersome" nature of your formulation, you must measure Deformability , not just size.

Standard Metrics
AssayInstrumentTarget Value
Size (Z-Average) DLS (Dynamic Light Scattering)80–150 nm
PDI DLS< 0.2 (Monodisperse)
Zeta Potential Electrophoretic Light Scattering-10 to -30 mV (depends on lipid)
The Deformability Index (DI) Test

This is the critical self-validating step for C18E6 liposomes.

  • Setup: Use a mini-extruder with a 50 nm pore size filter (significantly smaller than your 120 nm vesicles).

  • Procedure: Extrude the vesicle suspension at a constant pressure (e.g., 0.2 MPa) for 5 minutes.

  • Calculation:

    
    
    
    • 
      : Flux of water (mL/min).
      
    • 
      : Size of vesicles (DLS).
      
    • 
      : Size of membrane pores (50 nm).
      
  • Interpretation: A high DI confirms the vesicles are elastic. Rigid liposomes will clog the filter (Flux ≈ 0).

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Film does not peel off during hydration Lipid/Surfactant phase separationUse a co-solvent (Chloroform:Methanol) during drying. Ensure hydration temp > Tm.[4]
Solution is clear (not milky/opalescent) Micelles formed instead of vesiclesC18E6 concentration is too high. Reduce Surfactant ratio to <20%.
Rapid drug leakage Membrane too permeableC18E6 destabilizes the membrane in storage. Add Cholesterol (10-20%) to stiffen slightly, or store at 4°C.
Aggregation/Precipitation Charge shieldingC18E6 is non-ionic and offers steric stability, but if aggregation occurs, check buffer salinity (PBS 1X is standard).

Experimental Workflow Visualization

Workflow Start Start: Weigh Components (Lipid + C18E6) Solvent Dissolve in Chloroform:MeOH (2:1) Start->Solvent Evap Rotary Evaporation (Thin Film Formation) Solvent->Evap Vacuum Vacuum Desiccation (Overnight) Evap->Vacuum Hydrate Hydration (PBS, >Tm, 1hr) Vacuum->Hydrate Size Downsizing (Sonication or Extrusion) Hydrate->Size QC QC: Deformability Index & DLS Size->QC

Caption: Standard Thin Film Hydration workflow for C18E6-enriched liposomes.

References

  • Cevc, G., & Blume, G. (1992). Lipid vesicles penetrate into intact skin owing to the transdermal osmotic gradients and hydration force. Biochimica et Biophysica Acta (BBA) - Biomembranes.

    • Foundational paper on Transfersomes and the mechanism of edge activ
  • El Maghraby, G. M., Williams, A. C., & Barry, B. W. (2000). Skin delivery of oestradiol from lipid vesicles: importance of vesicle composition. International Journal of Pharmaceutics.

    • Discusses the impact of surfactant type (including Brij series) on vesicle deformability.
  • Trotta, M., Peira, E., Carlotti, M. E., & Gallarate, M. (2002). Deformable liposomes for dermal administration of methotrexate. International Journal of Pharmaceutics.

    • Provides protocols for surfactant-enriched liposome prepar
  • Uchegbu, I. F., & Vyas, S. P. (1998). Non-ionic surfactant based vesicles (niosomes) in drug delivery. International Journal of Pharmaceutics.

    • Detailed analysis of non-ionic surfactants like C18E6 in vesicular systems.

Sources

Method for determining the encapsulation efficiency of C18E6 liposomes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Determination of Encapsulation Efficiency in C18E6 Surfactant Vesicles (Niosomes)

Abstract & Introduction

C18E6 (Polyoxyethylene (6) stearyl ether) is a non-ionic surfactant widely used to engineer niosomes —robust, bilayered vesicular nanocarriers that serve as synthetic alternatives to phospholipid-based liposomes. Unlike phospholipids, C18E6 possesses a single alkyl chain and a hydrophilic polyethylene glycol headgroup. To form stable vesicles, it is almost invariably combined with a membrane stabilizer like Cholesterol (typically at a 1:1 molar ratio) to prevent the formation of micelles.

Encapsulation Efficiency (EE%) is the critical quality attribute (CQA) defining the percentage of drug cargo successfully entrapped within the vesicle lumen or bilayer versus the total drug added. Accurate determination of EE% in C18E6 systems is notoriously difficult due to the surfactant nature of the vesicle itself, which can interfere with separation membranes and detection assays.

This guide details a validated, high-fidelity protocol for determining EE% using Centrifugal Ultrafiltration , supported by Size Exclusion Chromatography (SEC) for validation.

Mechanistic Principles & Method Selection

The determination of EE% relies on the physical separation of Free Drug (


)  from Encapsulated Drug (

)
.
Why Centrifugal Ultrafiltration?

While dialysis is the historical standard, it is ill-suited for C18E6 niosomes due to rapid equilibrium shifts that cause cargo leakage during the long incubation times (24–48h). Ultracentrifugation (pelleting) is often ineffective because C18E6 niosomes are neutrally buoyant and difficult to pellet without extreme forces that deform the vesicles.

Centrifugal Ultrafiltration (Amicon/Vivaspin) is the superior choice for C18E6 systems because:

  • Speed: Separation occurs in <20 minutes, minimizing leakage.

  • Size Discrimination: Molecular Weight Cut-Off (MWCO) membranes (e.g., 3 kDa or 10 kDa) retain the vesicles (typically >100 nm) while allowing free drug to pass.

The "Surfactant Interference" Challenge

C18E6 is a surfactant.[1] If the separation membrane is not compatible, C18E6 monomers (which exist in equilibrium with the vesicles) can adsorb to the filter, altering the pore size or causing vesicle rupture. Pre-saturation of the filter is a mandatory step often overlooked in standard protocols.

Experimental Workflow Visualization

The following diagram illustrates the decision matrix and workflow for determining EE%.

G cluster_0 Critical Control Point Start C18E6 Niosome Suspension Split Aliquot Sample Start->Split Path_Total Path A: Total Drug (Vesicle Lysis) Split->Path_Total Path_Free Path B: Free Drug (Separation) Split->Path_Free Lysis Lysis Reagent (MeOH or Triton X-100) Path_Total->Lysis Separation Centrifugal Ultrafiltration (MWCO 10kDa) Path_Free->Separation Analysis HPLC / UV-Vis Quantification Lysis->Analysis Filtrate Collect Filtrate (Free Drug) Separation->Filtrate Filtrate->Analysis Retentate Retentate (Encapsulated) Calc Calculate EE% (Total - Free) / Total Analysis->Calc

Caption: Workflow for Encapsulation Efficiency determination separating Total Drug quantification (Lysis) from Free Drug quantification (Ultrafiltration).

Detailed Protocol: Centrifugal Ultrafiltration Method

Materials Required
  • C18E6 Niosomes: Prepared via Thin Film Hydration (e.g., C18E6:Cholesterol 1:1).[2]

  • Centrifugal Filter Units: Amicon® Ultra-4 or Vivaspin® (MWCO: 3 kDa or 10 kDa, depending on drug size). Note: MWCO must be at least 3x the molecular weight of the drug but <1/10th the size of the vesicle.

  • Lysis Buffer: Methanol (HPLC grade) or 1% Triton X-100.

  • Quantification Instrument: HPLC (preferred) or UV-Vis Spectrophotometer.

Step 1: Filter Pre-Treatment (The "Senior Scientist" Step)

Rationale: Regenerated cellulose membranes can bind hydrophobic drugs or surfactants.

  • Pass 0.5 mL of blank buffer (PBS) through the filter unit (Centrifuge 4000

    
    , 10 min).
    
  • Discard filtrate.

  • Optional for high-binding drugs: Pass a small volume of free drug solution (known concentration) to saturate binding sites, then wash with buffer.

Step 2: Separation of Free Drug
  • Place 500 µL of the C18E6 niosome formulation into the sample reservoir of the filter unit.

  • Centrifuge at 4,000

    
     for 15–20 minutes  at 4°C (cooling prevents vesicle fusion).
    
  • Stop before the reservoir is dry. You need ~100–200 µL of filtrate (flow-through).

  • Collect the Filtrate . This contains

    
    .[3][4][5]
    
  • Process Control: The Retentate (concentrate in the top) contains the vesicles. Do not use the retentate for direct calculation as it is difficult to recover 100% volume.

Step 3: Determination of Total Drug
  • Take a fresh 100 µL aliquot of the original, unseparated niosome suspension.

  • Add 900 µL of Methanol (or appropriate organic solvent).

  • Vortex vigorously for 1 minute. The solution should turn from turbid (vesicles) to clear (lysed micelles/monomers).

  • This sample represents

    
    .
    
Step 4: Quantification & Calculation

Analyze both Filtrate and Total Lysate using HPLC.

  • Formula:

    
    [6]
    

Comparative Analysis of Separation Methods

The following table justifies the selection of Ultrafiltration over other common methods for C18E6 systems.

FeatureCentrifugal Ultrafiltration (Recommended)Dialysis (Traditional)Size Exclusion Chromatography (SEC)
Separation Mechanism Size-based membrane exclusionDiffusion drivenDifferential migration path
Time Required 20–30 Minutes12–48 Hours1–2 Hours
Shear Stress Moderate (can deform flexible vesicles)LowVery Low
Dilution Effect None (Concentrates sample)High (Sink conditions)High (Elution buffer)
C18E6 Specific Risk Membrane adsorption of surfactantLeakage: C18E6 vesicles are fluid; drug leaks during long dialysis.Interaction of surfactant with column resin.
Suitability High (Routine QC)Low (Inaccurate for C18E6)High (Validation only)

Validation & Troubleshooting

Validation: Mass Balance Check

To ensure the filter isn't trapping the drug, perform a Recovery Study :

  • Filter a known concentration of free drug (no vesicles).

  • Measure the concentration in the filtrate.

  • Requirement: Recovery should be >95%. If <90%, use a different membrane material (e.g., PES instead of Cellulose).

Troubleshooting C18E6 Issues
  • Issue: Filtrate is cloudy.

    • Cause: Vesicles are passing through the membrane (rupture or pore size too large).

    • Solution: Reduce centrifugation speed (from 4000g to 2000g) or check membrane integrity.

  • Issue: Negative EE% or inconsistent data.

    • Cause: Matrix interference. C18E6 absorbs UV at low wavelengths (<220nm).

    • Solution: Use HPLC with specific column retention to separate the drug peak from the C18E6 surfactant peak.

References

  • Abdelkader, H., et al. (2014). Preparation of niosomes as an ocular delivery system for naltrexone hydrochloride: Physicochemical characterization.International Journal of Pharmaceutics . Link

    • Establishes the baseline for niosome preparation and separ
  • Moghassemi, S. & Hadjizadeh, A. (2014). Nano-niosomes as nanoscale drug delivery systems: An illustrated review.Journal of Controlled Release . Link

    • Comprehensive review comparing separation techniques (Dialysis vs.
  • Eloy, J. O., et al. (2014). Liposomes as carriers of hydrophilic small molecule drugs: Strategies to enhance encapsulation and delivery.[7]Colloids and Surfaces B: Biointerfaces . Link

    • Provides the theoretical basis for Ultrafiltr
  • Uchegbu, I. F.[8][9] & Vyas, S. P. (1998). Non-ionic surfactant based vesicles (niosomes) in drug delivery.[2][7][10]International Journal of Pharmaceutics . Link

    • Seminal work on C18E6 and similar surfactant vesicle stability.

Sources

Application Note: Optimizing Emulsification with 3,6,9,12,15,18-Hexaoxatriacontan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for determining the optimal concentration of the non-ionic surfactant 3,6,9,12,15,18-Hexaoxatriacontan-1-ol, commonly known as Laureth-6, for the formulation of stable oil-in-water (O/W) emulsions. We delve into the physicochemical principles governing emulsification, the pivotal role of Hydrophilic-Lipophilic Balance (HLB), and present a systematic methodology for identifying the ideal surfactant concentration to achieve desired emulsion characteristics, such as particle size and long-term stability. This document is intended to serve as a practical resource for researchers and formulators in the pharmaceutical and cosmetic industries.

Introduction to 3,6,9,12,15,18-Hexaoxatriacontan-1-ol (Laureth-6) as an Emulsifier

3,6,9,12,15,18-Hexaoxatriacontan-1-ol, a polyethylene glycol ether of lauryl alcohol, is a versatile non-ionic surfactant widely employed as an emulsifying agent in various formulations, including creams, lotions, and other dispersed systems.[1] Its molecular structure, comprising a hydrophobic lauryl tail and a hydrophilic polyethylene glycol chain, allows it to reduce the interfacial tension between oil and water, facilitating the formation of stable emulsions. Non-ionic surfactants like Laureth-6 are often favored for their compatibility with a wide range of active pharmaceutical ingredients (APIs) and excipients, as well as their relatively low potential for irritation.

The efficacy of an emulsifier is intrinsically linked to its concentration in the formulation. An insufficient amount of surfactant will fail to adequately cover the surface of the oil droplets, leading to instability and phase separation. Conversely, an excessive concentration can lead to the formation of micelles that may deplete the surfactant from the oil-water interface, also resulting in instability, or may unnecessarily increase the formulation's cost and potential for skin sensitization.[2] Therefore, a systematic approach to determining the optimal concentration is paramount for developing robust and effective emulsion-based products.

The Principle of Emulsification and the Role of Hydrophilic-Lipophilic Balance (HLB)

Emulsions are thermodynamically unstable systems of at least two immiscible liquids, where one liquid is dispersed in the other in the form of droplets. The stability of an emulsion is dependent on the presence of an emulsifying agent that forms a protective film around the dispersed droplets, preventing them from coalescing.

The Hydrophilic-Lipophilic Balance (HLB) system is a semi-empirical scale used to select surfactants for specific applications. The HLB value of a surfactant is an indicator of the balance between the hydrophilic (water-loving) and lipophilic (oil-loving) portions of the molecule. For non-ionic surfactants, the HLB scale typically ranges from 0 to 20. Surfactants with low HLB values are more lipophilic and are suitable for water-in-oil (W/O) emulsions, while those with high HLB values are more hydrophilic and are used for oil-in-water (O/W) emulsions.

Methodology for Determining Optimal Concentration

The following protocol outlines a systematic approach to determine the optimal concentration of 3,6,9,12,15,18-Hexaoxatriacontan-1-ol for a model oil-in-water emulsion.

Materials and Equipment
  • 3,6,9,12,15,18-Hexaoxatriacontan-1-ol (Laureth-6)

  • Oil Phase (e.g., Mineral Oil, Isopropyl Myristate)

  • Deionized Water

  • High-shear homogenizer

  • Dynamic Light Scattering (DLS) particle size analyzer

  • Zeta potential analyzer

  • Optical microscope

  • Stability testing chambers (e.g., incubators at various temperatures)

Experimental Workflow

The process of optimizing the emulsifier concentration involves preparing a series of emulsions with varying surfactant concentrations while keeping all other parameters constant. The resulting emulsions are then characterized for their physical properties and stability over time.

G cluster_prep Emulsion Preparation cluster_char Characterization cluster_stab Stability Assessment cluster_opt Optimization prep_stock Prepare Laureth-6 Stock Solution prep_emulsions Prepare Emulsions with Varying Laureth-6 Conc. (e.g., 0.5% to 5.0% w/w) prep_stock->prep_emulsions char_ps Particle Size Analysis (DLS) prep_emulsions->char_ps char_zp Zeta Potential Measurement prep_emulsions->char_zp char_micro Microscopic Examination prep_emulsions->char_micro stab_storage Accelerated Stability Testing (e.g., 40°C for 4 weeks) char_ps->stab_storage stab_observe Observation for Phase Separation, Creaming, Coalescence stab_storage->stab_observe opt_analyze Analyze Data: Particle Size vs. Conc. Stability vs. Conc. stab_observe->opt_analyze opt_select Select Optimal Concentration opt_analyze->opt_select

Figure 1: Workflow for Optimizing Laureth-6 Concentration.
Protocol for Emulsion Preparation (Oil-in-Water)
  • Preparation of Aqueous Phase: Dissolve the desired amount of 3,6,9,12,15,18-Hexaoxatriacontan-1-ol in deionized water. Heat the aqueous phase to 70-75°C.

  • Preparation of Oil Phase: Heat the oil phase to 70-75°C.

  • Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at high speed (e.g., 5,000-10,000 rpm) for 5-10 minutes.

  • Cooling: Continue gentle stirring while allowing the emulsion to cool to room temperature.

  • Characterization: Analyze the freshly prepared emulsion for particle size, zeta potential, and microscopic appearance.

Protocol for Emulsion Characterization
  • Particle Size Analysis: Use a Dynamic Light Scattering (DLS) instrument to measure the mean droplet size and the polydispersity index (PDI) of the emulsion. A smaller droplet size and a lower PDI generally indicate a more stable emulsion.

  • Zeta Potential Measurement: Although Laureth-6 is a non-ionic surfactant and does not impart a significant charge to the oil droplets, measuring the zeta potential can be useful to assess the overall stability of the system, especially in the presence of other charged molecules. A zeta potential greater than |30| mV is generally indicative of good stability.

  • Microscopic Examination: Observe the emulsion under an optical microscope to visually assess the droplet size distribution and to check for any signs of coalescence or aggregation.

Protocol for Stability Testing
  • Accelerated Stability Testing: Store the emulsion samples at elevated temperatures (e.g., 40°C and 50°C) and at room temperature for a defined period (e.g., 4-12 weeks).

  • Freeze-Thaw Cycling: Subject the samples to several cycles of freezing and thawing (e.g., -10°C for 24 hours followed by 25°C for 24 hours) to assess their resistance to temperature fluctuations.

  • Observation: At regular intervals, visually inspect the samples for any signs of instability, such as creaming, coalescence, or phase separation. Re-characterize the particle size and zeta potential to monitor any changes over time.

Data Presentation and Interpretation

The following table presents a representative dataset illustrating the effect of varying concentrations of 3,6,9,12,15,18-Hexaoxatriacontan-1-ol on the properties of a model O/W emulsion.

Laureth-6 Conc. (% w/w)Mean Droplet Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Stability at 40°C (4 weeks)
0.58500.65-15.2Phase Separation
1.04500.42-20.5Slight Creaming
2.02500.25-28.1Stable
3.0 180 0.18 -32.5 Stable
4.02200.28-30.8Stable
5.03000.35-29.5Stable

Data in this table is illustrative and will vary depending on the specific oil phase and processing conditions.

Interpretation of Results:

As demonstrated in the table, there is a clear optimal concentration range for Laureth-6. At low concentrations (0.5% and 1.0%), the amount of surfactant is insufficient to effectively stabilize the oil droplets, leading to a large particle size, high PDI, and poor stability. As the concentration increases to 3.0%, the mean droplet size reaches a minimum, and the PDI is at its lowest, indicating a uniform and stable emulsion. The zeta potential also reaches its most negative value in this range, further suggesting enhanced stability. Beyond this optimal concentration (4.0% and 5.0%), the droplet size begins to increase again, which may be attributed to the formation of micelles that can disrupt the interfacial film.

Conclusion

The optimal concentration of 3,6,9,12,15,18-Hexaoxatriacontan-1-ol for achieving a stable and effective emulsion is a critical parameter that must be determined experimentally. By following a systematic approach of preparing emulsions with varying surfactant concentrations and characterizing their physical properties and stability, researchers and formulators can identify the ideal concentration range for their specific application. The protocols and principles outlined in this application note provide a robust framework for this optimization process, enabling the development of high-quality, stable emulsion-based products.

References

  • European Commission. (n.d.). CosIng - Cosmetics - GROWTH. Retrieved from [Link]

  • COSMILE Europe. (n.d.). LAURETH-6. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18282, 3,6,9,12,15,18-Hexaoxatriacontan-1-ol. Retrieved from [Link]

  • Wang, S., et al. (2021). Influence of Surfactant and Weak-Alkali Concentrations on the Stability of O/W Emulsion in an Alkali-Surfactant–Polymer Compound System. ACS Omega, 6(7), 4985-4994. [Link]

  • Ataman Kimya. (n.d.). LAURETH-6 CARBOXYLIC ACID. Retrieved from [Link]

  • Greengredients. (n.d.). Calculation of the HLB - How to choose an emulsifier? Retrieved from [Link]

  • Cosmetics & Toiletries. (2014). Zeta Potential and Particle Size to Predict Emulsion Stability. Retrieved from [Link]

  • MakingCosmetics. (n.d.). Stability Testing of Cosmetics. Retrieved from [Link]

Sources

Application Note: Precision Topical Delivery Systems using Monodisperse C12E6 (3,6,9,12,15,18-Hexaoxatriacontan-1-ol)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

In the landscape of topical and transdermal drug delivery, 3,6,9,12,15,18-Hexaoxatriacontan-1-ol —commonly referred to in research as monodisperse C12E6 or chemically pure Laureth-6 —represents a critical tool for mechanistic precision. Unlike industrial-grade Laureth-6 (a polydisperse mixture of homologues), this specific molecule (


) offers a defined hydrophilic-lipophilic balance (HLB) and a sharp critical micelle concentration (CMC).

Key Application Areas:

  • Permeation Enhancement: It reversibly disrupts the stratum corneum lipid packaging, lowering the barrier to drug diffusion.

  • Niosomal Nanocarriers: It serves as the primary non-ionic surfactant in the formation of niosomes (non-ionic surfactant vesicles), which stabilize labile drugs and improve skin retention.[1][2]

  • Solubilization: Its intermediate HLB (~12.5) allows for the micellar solubilization of hydrophobic APIs (Active Pharmaceutical Ingredients) like curcumin, ibuprofen, and corticosteroids.

This guide details the protocols for formulating C12E6-based niosomes and validating their efficacy via in vitro permeation studies.

Physicochemical Profile & Formulation Logic

Before formulation, the thermodynamic properties of C12E6 must be understood to predict stability.

PropertyValue / CharacteristicImplication for Formulation
Molecular Formula

Amphiphilic structure: C12 tail (lipophilic) + PEG6 head (hydrophilic).
Molecular Weight ~450.65 g/mol Low MW facilitates rapid intercalation into lipid bilayers.
HLB Value 12.5 (Calculated)Oil-in-Water (O/W) emulsifier; forms transparent micellar solutions.
CMC ~0.087 mM (

)
Low CMC indicates high thermodynamic stability of micelles/vesicles upon dilution.
Cloud Point ~50-52°CFormulations must be processed below this temperature to prevent phase separation.

Formulation Logic:

  • For Permeation Enhancement: Use at concentrations above CMC (1-5% w/v) to ensure monomer saturation and micelle-mediated lipid extraction.

  • For Niosomes: Requires a membrane stabilizer. Cholesterol is mandatory to prevent the "leaky" nature of pure C12E6 bilayers. A 1:1 molar ratio is the gold standard.

Mechanism of Action: Stratum Corneum Interaction[3][4]

C12E6 enhances drug transport via the Lipid Fluidization and Extraction Model .

  • Adsorption: C12E6 monomers adsorb onto the keratinocyte surface.

  • Insertion: The

    
     tail inserts into the hydrophobic domain of the stratum corneum intercellular lipids.
    
  • Fluidization: This insertion disrupts the crystalline packing of ceramides, increasing membrane fluidity.

  • Extraction: At high concentrations, mixed micelles form, extracting lipids and creating transient pores.

SkinPermeation Surfactant C12E6 Formulation (Micelles + Monomers) SC_Surface Stratum Corneum Surface Surfactant->SC_Surface Topical Application Insertion Intercalation into Lipid Bilayer SC_Surface->Insertion Partitioning Fluidization Lipid Fluidization (Disordered Packing) Insertion->Fluidization Chain Disruption Pores Transient Polar Channels Fluidization->Pores Lipid Extraction DrugFlux Increased Drug Flux (J) Fluidization->DrugFlux Lipophilic Pathway Pores->DrugFlux Hydrophilic Pathway

Figure 1: Mechanism of permeation enhancement by C12E6, showing dual pathways for lipophilic and hydrophilic drugs.

Protocol A: Precision Synthesis of C12E6 Niosomes

Application: Encapsulation of labile or poorly soluble drugs (e.g., Doxorubicin, Methotrexate, or topical antioxidants). Method: Thin Film Hydration (Bangham Method).

Reagents Required
  • C12E6 (High Purity >98%)

  • Cholesterol (Recrystallized)

  • Dicetyl Phosphate (DCP) - Optional, for negative charge stabilization

  • Chloroform/Methanol (2:1 v/v)

  • Phosphate Buffered Saline (PBS), pH 7.4

Step-by-Step Methodology
  • Molar Ratio Calculation:

    • Target a 1:1 Molar Ratio of Surfactant:Cholesterol.

    • Example: To prepare 10 mL of niosomes:

      • C12E6 (MW 450.6):

        
         (
        
        
        
        )
      • Cholesterol (MW 386.6):

        
         (
        
        
        
        )
      • Note: If using DCP for charge, use ratio 47.5 : 47.5 : 5 (Surf:Chol:DCP).

  • Film Formation:

    • Dissolve C12E6 and Cholesterol in 5 mL of Chloroform/Methanol mix in a round-bottom flask.

    • Attach to a Rotary Evaporator.

    • Settings: 150 rpm,

      
       water bath, vacuum pressure reduced gradually to prevent bumping.
      
    • Evaporate until a thin, dry, translucent film forms on the flask wall.

    • Critical Step: Desiccate the film under vacuum for 2-4 hours to remove trace solvents.

  • Hydration (Drug Loading):

    • Dissolve the hydrophilic drug in 10 mL of pre-warmed PBS (

      
      ).
      
    • Add the aqueous phase to the flask containing the lipid film.

    • Rotate at 180 rpm at

      
       (above the transition temperature but below the cloud point) for 45-60 minutes.
      
    • Observation: The film should peel off and form a milky suspension.

  • Size Reduction (Sonication):

    • Use a Probe Sonicator (Titanium tip).

    • Cycle: 3 minutes total (5 seconds ON, 5 seconds OFF) at 40% amplitude. Keep the sample in an ice bath to prevent overheating (which degrades C12E6).

  • Purification:

    • Separate unentrapped drug via dialysis (12-14 kDa cutoff) against PBS for 24 hours.

NiosomeWorkflow Mix Dissolve C12E6 + Cholesterol Evap Rotary Evaporation (Thin Film) Mix->Evap Hydrate Hydration with Aqueous Drug Evap->Hydrate Sonicate Probe Sonication (Size Reduction) Hydrate->Sonicate Dialysis Dialysis (Purification) Sonicate->Dialysis

Figure 2: Workflow for Thin Film Hydration synthesis of C12E6 niosomes.

Protocol B: Validation via Franz Diffusion Cell

Objective: Quantify the flux (


) and Enhancement Ratio (

) of the C12E6 formulation compared to a control.
Experimental Setup
  • Membrane: Excised porcine ear skin (dermatomed to 500

    
    ) or Strat-M® synthetic membrane.
    
  • Receiver Media: PBS pH 7.4 (ensure sink conditions; add 1-2% solubilizer if drug is very hydrophobic).

  • Temperature:

    
     (Skin surface temperature).
    
Procedure
  • Equilibration: Mount the skin between donor and receiver compartments. Equilibrate with PBS for 30 minutes.

  • Dosing: Apply

    
     of the C12E6 niosomal formulation (Test) or Drug Solution (Control) to the donor compartment. Occlude with Parafilm to prevent evaporation.
    
  • Sampling: Withdraw

    
     from the sampling port at predetermined intervals (0.5, 1, 2, 4, 8, 12, 24 hrs). Immediately replace with fresh, pre-warmed buffer.
    
  • Analysis: Quantify drug concentration using HPLC-UV or LC-MS.

Data Analysis

Calculate the Steady-State Flux (


)  using Fick's First Law:


Where:
  • 
     = Slope of the cumulative amount permeated vs. time plot (
    
    
    
    ).
  • 
     = Diffusion area (
    
    
    
    ).

Calculate Enhancement Ratio (


): 


Target: An ER > 1.5 indicates significant permeation enhancement.

Safety & Toxicology Notes

While C12E6 is less irritating than anionic surfactants (like SDS), it is a potent permeation enhancer.

  • Cytotoxicity: High concentrations (>1 mM) can be cytotoxic to keratinocytes in vitro. Formulation concentrations are typically safe due to the barrier function of the stratum corneum, but prolonged occlusion should be monitored.

  • Hemolysis: Like all detergents, C12E6 is hemolytic. Ensure formulations are strictly for topical/transdermal use and not for parenteral injection without rigorous purification and safety testing.

References

  • Uchegbu, I. F., & Vyas, S. P. (1998). Non-ionic surfactant based vesicles (niosomes) in drug delivery.[1][2][3] International Journal of Pharmaceutics, 172(1-2), 33-70. Link

  • Bouwstra, J. A., et al. (2003). Water distribution and structure in the stratum corneum: Relation to skin barrier function. Journal of Investigative Dermatology, 120(2), 275-284. Link

  • Barry, B. W. (2001). Novel mechanisms and devices to enable successful transdermal drug delivery. European Journal of Pharmaceutical Sciences, 14(2), 101-114. Link

  • PubChem. (n.d.). 3,6,9,12,15,18-Hexaoxatriacontan-1-ol (Compound Summary).[4][5][6] National Library of Medicine. Link

  • Aungst, B. J. (2012). Absorption enhancers: Applications and advances. The AAPS Journal, 14(1), 10-18. Link

Sources

Application Note: Engineering C18E6-Based Microemulsions for Enhanced Drug Solubility

Author: BenchChem Technical Support Team. Date: February 2026


) microemulsions.

Executive Summary

This guide details the formulation of microemulsions utilizing Polyoxyethylene (6) stearyl ether (C18E6 or Steareth-6). Unlike standard liquid surfactants (e.g., Tweens), C18E6 is a waxy solid at room temperature with a Hydrophilic-Lipophilic Balance (HLB) of approximately 10.5. This unique intermediate HLB makes it an exceptional candidate for Phase Inversion Temperature (PIT) emulsification methods, allowing for the solubilization of hydrophobic (BCS Class II) drugs into thermodynamically stable, isotropic systems.

Key Advantages of C18E6:

  • Solubilization Efficiency: High capacity for lipophilic drugs due to the long stearyl chain (

    
    ).
    
  • Temperature Sensitivity: Allows for low-energy emulsification via the PIT method.

  • Versatility: Capable of forming Oil-in-Water (O/W), Water-in-Oil (W/O), and Bicontinuous phases depending on temperature and co-surfactant ratio.

Physicochemical Foundation

The Surfactant: C18E6

To formulate effectively, one must understand the molecule's architecture. C18E6 consists of a hydrophobic octadecyl chain and a hydrophilic polyethylene glycol head group (


).

Table 1: Physicochemical Properties of C18E6

PropertyValue / DescriptionImplication for Formulation
Chemical Name Steareth-6 (

)
Nonionic surfactant.
Physical State Waxy SolidRequires heating >35°C during initial mixing.
Melting Point ~30–35°CFormulation must account for solidification or use co-solvents to maintain liquidity at RT.
Calculated HLB ~10.5 (Griffin Method)Transition region. Sensitive to temperature changes.
CMC Low (

to

M)
High stability upon dilution.
Phase Behavior & The "Fish" Diagram

C18E6 follows the Kahlweit phase behavior model for nonionic surfactants. The curvature of the surfactant film is temperature-dependent:

  • Low T: Head group is hydrated (bulky)

    
     Curvature towards oil 
    
    
    
    O/W (Winsor I) .
  • High T: Head group dehydrates (shrinks)

    
     Curvature towards water 
    
    
    
    W/O (Winsor II) .
  • Intermediate T (PIT): Zero curvature

    
    Bicontinuous (Winsor III) . This is the region of maximum solubilization.
    

Formulation Workflow (Visualized)

The following diagram outlines the critical decision pathways for C18E6 formulation, specifically addressing its melting point constraints.

C18E6_Workflow Start START: Drug Candidate (Hydrophobic) Solubility_Screen 1. Solubility Screening (Oil Phase Selection) Start->Solubility_Screen Surfactant_Prep 2. C18E6 Preparation (Heat to >40°C) Solubility_Screen->Surfactant_Prep Select Oil CoSurfactant 3. Co-Surfactant Selection (Ethanol/PG/Transcutol) Crucial for Fluidity Surfactant_Prep->CoSurfactant Mix S/CoS Phase_Diagram 4. Pseudo-Ternary Phase Diagram (Isothermal Titration at 50°C) CoSurfactant->Phase_Diagram S/CoS Ratio (Km) Selection 5. Formulation Selection (Isotropic Region) Phase_Diagram->Selection Cooling 6. Cooling & Characterization (Check for Precipitation) Selection->Cooling Cooling->CoSurfactant If Solidifies/Turbid Final FINAL PRODUCT Stable Microemulsion Cooling->Final

Figure 1: Step-by-step workflow for C18E6 microemulsion development. Note the critical feedback loop at Step 6 regarding solidification.

Detailed Protocols

Protocol A: Component Screening & Pre-treatment

Objective: To identify the oil phase with maximum drug solubility and prepare the solid surfactant.

  • Oil Screening:

    • Add excess drug to 2 mL of various oils (e.g., Capryol 90, IPM, Oleic Acid).

    • Vortex for 5 mins, then shake at 37°C for 48 hours.

    • Centrifuge (10,000 rpm, 15 min). Analyze supernatant via HPLC.

    • Selection Criteria: Select the oil with the highest solubilization capacity.

  • C18E6 Liquefaction:

    • Weigh the required amount of C18E6 solid.

    • Heat to 45°C (approx. 10°C above melting point) until a clear liquid is obtained.

    • Crucial Step: Immediately mix with the chosen Co-Surfactant (e.g., Ethanol, Propylene Glycol, or Transcutol P) to prevent re-solidification upon cooling. A Surfactant/Co-Surfactant mass ratio (

      
      ) of 1:1 to 4:1 is recommended.
      
Protocol B: Construction of Pseudo-Ternary Phase Diagrams

Objective: To map the isotropic region where the microemulsion is stable.

Method: Isothermal Water Titration (Hot Stage)

Materials:

  • Surfactant Mix (

    
    ): C18E6 + Co-Surfactant (e.g., Transcutol P).
    
  • Oil Phase: (Selected from Protocol A).

  • Aqueous Phase: Distilled water.

Procedure:

  • Preparation of Ratios: Prepare a series of Oil:

    
     ratios in glass vials (e.g., 1:9, 2:8, 3:7 ... 9:1).
    
  • Temperature Control: Place all vials in a thermostated water bath set to 37°C (or 50°C if high loading is required). Note: Maintaining temperature is critical for C18E6 to remain in the correct curvature state.

  • Titration:

    • Add water dropwise (10–50 µL increments) to the oil/

      
       mixture under magnetic stirring.
      
    • Observation: After each addition, observe the visual state.

      • Clear/Transparent:[1][2] Microemulsion (Win).[3][4]

      • Turbid/Milky: Coarse Emulsion (Fail).

      • Gel/Viscous: Liquid Crystal (Note this phase).

  • Data Plotting: Calculate the mass percentage of Oil, Water, and

    
     for every transition point (Turbid 
    
    
    
    Clear or Clear
    
    
    Turbid). Plot on a ternary diagram using software (e.g., Origin, SigmaPlot).
Protocol C: Drug Loading & Characterization

Objective: To formulate the final therapeutic system.

  • Drug Dissolution:

    • Dissolve the calculated dose of drug into the Oil phase first.

    • If the drug is amphiphilic, it may be dissolved in the

      
      .
      
  • Emulsification:

    • Combine Drug-Oil and

      
       at the ratio determined from the Phase Diagram (Protocol B).
      
    • Heat to 37°C.

    • Add the required amount of water dropwise with mild stirring.

    • Self-Validation: The solution should spontaneously turn clear without high-shear homogenization.

  • Characterization Metrics (Quality Control):

TestMethodAcceptance Criteria
Isotropy Polarized Light MicroscopyDark field (no birefringence).
Droplet Size Dynamic Light Scattering (DLS)< 100 nm (PDI < 0.3).
Stability Centrifugation (13k rpm, 30 min)No phase separation.
Transmittance UV-Vis Spectrophotometry (650 nm)> 95% Transmittance.

Mechanism of Action (Signaling & Transport)

For topical/transdermal applications (a common use for Steareth-based surfactants), the microemulsion enhances delivery via stratum corneum modification.

Transport_Mechanism ME C18E6 Microemulsion (Drug Loaded) SC Stratum Corneum (Lipid Bilayer) ME->SC Contact Fluidization Lipid Fluidization (C18 Chain Insertion) SC->Fluidization C18E6 Interaction Partition Drug Partitioning (Oil -> Skin) Fluidization->Partition Reduced Barrier Systemic Systemic Circulation (Bioavailability) Partition->Systemic Diffusion

Figure 2: Mechanism of enhanced drug permeation via C18E6 microemulsions.

Safety & Troubleshooting

  • Toxicity Warning: While C18E6 is effective, polyoxyethylene ethers can be irritating to mucosal membranes (e.g., gastric mucosa) in high concentrations [1]. For oral formulations, consider toxicity studies or limit

    
     concentration. For topical use, it is generally well-tolerated but should be kept below 20% if possible.
    
  • Solidification: If the microemulsion solidifies or precipitates drug upon cooling to 25°C, increase the Co-surfactant (Ethanol/Propylene Glycol) fraction or switch to an oil with better drug solubility.

  • Phase Separation: If separation occurs, check the temperature. C18E6 is sensitive to the Phase Inversion Temperature (PIT) . Ensure storage conditions are below the PIT of the specific formulation.

References

  • Kawakami, K., et al. (2002).[5][6] Microemulsion formulation for enhanced absorption of poorly soluble drugs.[6][7][8] II. In vivo study. Journal of Controlled Release.[6] Link

  • Kahlweit, M., et al. (1988).[9] On the stability of microemulsions.[2][4][9][10][11][12] Journal of Colloid and Interface Science. Link

  • Griffin, W. C. (1954).[13] Calculation of HLB Values of Non-Ionic Surfactants. Journal of the Society of Cosmetic Chemists. Link

  • Lawrence, M. J., & Rees, G. D. (2000).[10] Microemulsion-based media as novel drug delivery systems.[8] Advanced Drug Delivery Reviews. Link

Sources

Application Note: Quantitative Analysis of 3,6,9,12,15,18-Hexaoxatriacontan-1-ol (C12E6) in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile

3,6,9,12,15,18-Hexaoxatriacontan-1-ol , commonly known as Hexaethylene glycol monododecyl ether (C12E6) or highly purified Laureth-6 , is a non-ionic surfactant critical in solubilizing membrane proteins and stabilizing lipid nanoparticle (LNP) drug delivery systems.

Unlike standard small molecules, C12E6 presents a specific analytical challenge: it lacks a UV-active chromophore . Traditional HPLC-UV methods are ineffective without complex derivatization. Furthermore, commercial "Laureth-6" is often a polydisperse mixture of ethoxymers. This protocol focuses on the specific quantification of the discrete n=6 oligomer (


) using universal detection (CAD/ELSD) for QC and Mass Spectrometry (LC-MS/MS) for trace analysis.
Chemical Profile
PropertySpecification
IUPAC Name 3,6,9,12,15,18-Hexaoxatriacontan-1-ol
Common Name C12E6, Laureth-6 (discrete)
Formula

Molecular Weight 450.65 g/mol
Monoisotopic Mass 450.36 Da
Solubility Soluble in Ethanol, Methanol, Chloroform; Dispersible in Water

Analytical Strategy & Workflow

The selection of the analytical method depends on the formulation concentration and matrix complexity.

  • Method A (HPLC-CAD/ELSD): Recommended for Quality Control (QC) of raw materials and finished formulations (mg/mL range). It offers robust linearity without the need for ionization optimization.

  • Method B (LC-MS/MS): Recommended for PK studies or trace residue analysis (ng/mL range). It provides the specificity to distinguish the n=6 oligomer from homologous impurities (n=5, n=7).

Decision Matrix (Graphviz)

AnalyticalWorkflow Start Sample Formulation Prep Sample Preparation (Solvent Extraction) Start->Prep Decision Target Concentration? Prep->Decision HighConc High (mg/mL) QC / Release Decision->HighConc > 10 µg/mL LowConc Trace (ng/mL) Bioanalysis / Cleaning Decision->LowConc < 10 µg/mL MethodA Method A: HPLC-CAD / ELSD HighConc->MethodA MethodB Method B: LC-MS/MS (MRM) LowConc->MethodB Result Quantification of C12E6 (n=6) MethodA->Result MethodB->Result

Figure 1: Decision tree for selecting the appropriate analytical platform based on sample concentration.

Sample Preparation Protocols

Surfactants like C12E6 can form micelles or stabilize foams, complicating extraction.

Protocol 1: Lipid Nanoparticles (LNPs) & Liposomes
  • Disruption: Aliquot 100 µL of formulation.

  • Precipitation: Add 900 µL of Isopropanol (IPA) or Methanol (IPA is preferred for lipid solubility).

  • Vortex: High speed for 30 seconds to disrupt the lipid bilayer.

  • Centrifugation: 15,000 x g for 10 minutes at 4°C to pellet proteins/nucleic acids.

  • Filtration: Transfer supernatant through a 0.22 µm PTFE filter into an HPLC vial.

Protocol 2: Creams & Semi-Solids
  • Weighing: Weigh 100 mg of cream into a 15 mL centrifuge tube.

  • Dissolution: Add 5 mL Tetrahydrofuran (THF) . Sonicate for 20 minutes at 40°C.

  • Dilution: Dilute 1:1 with Methanol (to match mobile phase compatibility).

  • Clarification: Centrifuge at 4,000 x g for 10 minutes. Filter supernatant (0.22 µm PTFE).

Method A: HPLC-CAD (Charged Aerosol Detection)

Rationale: CAD is a mass-sensitive detector that detects any non-volatile analyte.[1] It allows for the quantification of C12E6 without a chromophore and provides uniform response factors compared to UV.

Instrument Parameters
ParameterSetting
System HPLC/UHPLC with CAD (e.g., Thermo Corona Veo or Agilent)
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 3.0 x 100 mm, 1.8 µm)
Column Temp 40°C (Controls viscosity and retention reproducibility)
Flow Rate 0.5 mL/min
Mobile Phase A Water (LC-MS grade)
Mobile Phase B Acetonitrile (LC-MS grade)
Detector CAD: Evaporation Temp 35°C; Power Function 1.0 (for linearity)
Injection Vol 5 - 10 µL
Gradient Table
Time (min)% A (Water)% B (ACN)Event
0.06040Equilibration
1.06040Hold
10.0595Linear Ramp
12.0595Wash
12.16040Re-equilibration
16.06040End

Technical Insight: Commercial "Laureth-6" will elute as a cluster of peaks. The n=6 oligomer (C12E6) is typically the central, most abundant peak. Ensure your reference standard is characterized for oligomer distribution.

Method B: LC-MS/MS (High Sensitivity)

Rationale: Mass spectrometry provides absolute specificity. Since PEGs readily form adducts, we target the ammonium adduct


 for maximum stability.
Mass Spectrometry Conditions
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[2]

  • Target Adduct:

    
     (m/z 468.6).
    
  • Note: Sodium adducts

    
     (m/z 473.6) are also common but can be harder to fragment efficiently.
    
LC Parameters
  • Column: Waters BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 5 mM Ammonium Formate in Water (Critical for

    
     formation).
    
  • Mobile Phase B: 5 mM Ammonium Formate in Methanol.

  • Gradient: Steep gradient (50% B to 100% B in 5 mins).

MRM Transitions (Multiple Reaction Monitoring)
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
C12E6 (Quant) 468.6

265.2 (PEG chain)20
C12E6 (Qual) 468.6

89.1 (Ether fragment)35
Internal Std Use deuterated C12E6 or C10E6 if available

Mechanism: The collision-induced dissociation (CID) typically strips the alkyl chain, leaving characteristic PEG-series fragments (m/z 89, 133, 177).

Validation & System Suitability (ICH Q2)

To ensure trustworthiness, the method must pass the following criteria:

  • Specificity: Blank injections must show no interference at the retention time of C12E6.

  • Linearity:

    
     across 50–150% of target concentration.
    
    • Note for CAD: CAD response is curvilinear. If range is wide, use a quadratic fit or Power Function setting in software.

  • Precision: RSD < 2.0% for 6 replicate injections (Method A).

  • Resolution (Rs): If analyzing a polydisperse mixture, Rs > 1.5 between the n=6 peak and n=5/n=7 neighbors.

References

  • Agilent Technologies. (2015). Separation of Homologous Series of Technical Detergents with the Agilent 1290 Infinity 2D-LC Solution Coupled to an Evaporative Light Scattering Detector.Link

  • Plante, M., et al. (2011). Analysis of Lipids by HPLC-CAD. Thermo Fisher Scientific Application Note. Link

  • DeArmond, P. D., & DiGoregorio, A. L. (2013).[3] Rapid liquid chromatography–tandem mass spectrometry-based method for the analysis of alcohol ethoxylates and alkylphenol ethoxylates in environmental samples.[3] Journal of Chromatography A, 1305, 154-163.[3] Link

  • PubChem. (n.d.). 3,6,9,12,15,18-Hexaoxatriacontan-1-ol Compound Summary. National Library of Medicine. Link

  • Sigma-Aldrich. (n.d.). Hexaethylene glycol monododecyl ether Product Information.[4][5]Link

Sources

Troubleshooting & Optimization

Technical Support Center: Stabilizing Emulsions with 3,6,9,12,15,18-Hexaoxatriacontan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Advanced Formulation Division

Welcome to the technical support guide for 3,6,9,12,15,18-Hexaoxatriacontan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to diagnose and prevent phase separation in emulsions formulated with this versatile non-ionic surfactant. Our goal is to provide not just solutions, but a foundational understanding of the physicochemical principles at play.

Introduction to 3,6,9,12,15,18-Hexaoxatriacontan-1-ol

3,6,9,12,15,18-Hexaoxatriacontan-1-ol is a polyoxyethylene ether of lauryl alcohol, commonly known in cosmetic and pharmaceutical nomenclature as Laureth-6 .[1] It belongs to the family of non-ionic surfactants, which are widely used for their excellent emulsifying properties and low potential for irritation.[2] Laureth-6 functions by adsorbing at the oil-water interface, reducing interfacial tension and creating a steric barrier that helps prevent droplets from coalescing.[3] However, like all surfactant systems, formulations using Laureth-6 can be susceptible to various forms of instability, leading to phase separation. This guide will address the most common challenges and provide expert-driven strategies to overcome them.

Section 1: Foundational Knowledge - Frequently Asked Questions (FAQs)

This section covers the fundamental concepts essential for working with Laureth-6 and understanding emulsion stability.

Q1: What are the key properties of 3,6,9,12,15,18-Hexaoxatriacontan-1-ol (Laureth-6) that I should be aware of?

A1: Laureth-6 is a non-ionic surfactant characterized by a lipophilic 12-carbon lauryl tail and a hydrophilic head consisting of 6 repeating ethylene oxide units.[1] This structure gives it a specific Hydrophilic-Lipophilic Balance (HLB) , which dictates its performance. While the exact HLB can vary slightly by manufacturer, it is typically in the range of 10-12, making it an effective oil-in-water (O/W) emulsifier. A critical property of ethoxylated surfactants like Laureth-6 is the Cloud Point , the temperature at which it becomes insoluble in water, leading to emulsion breakdown.[4][5]

Q2: What are the primary mechanisms of emulsion phase separation?

A2: Phase separation is not a single event but can occur through several distinct mechanisms. Understanding the visual cues of each is the first step in troubleshooting.

  • Creaming/Sedimentation: This is the migration of dispersed droplets under gravity to form a concentrated layer at the top (creaming, if oil is less dense than water) or bottom (sedimentation). It is often reversible by shaking.

  • Flocculation: Droplets clump together to form aggregates without losing their individual identities. This can be a precursor to coalescence and often increases the rate of creaming.

  • Coalescence: This is an irreversible process where droplets merge to form progressively larger droplets. It ultimately leads to the complete separation of the oil and water phases. This indicates a failure of the interfacial film.

  • Ostwald Ripening: In polydisperse emulsions (droplets of various sizes), smaller droplets dissolve over time and their material redeposits onto larger droplets.[6] This occurs because smaller particles are more energetically favored to dissolve.[6] This process leads to a gradual increase in the average droplet size and can eventually lead to coalescence.[7][8]

G cluster_0 Initial Stable Emulsion cluster_1 Mechanisms of Instability cluster_2 Final State start Uniform Dispersion Creaming Creaming/ Sedimentation start->Creaming Gravity Flocculation Flocculation start->Flocculation Weak Interface Ostwald Ostwald Ripening start->Ostwald Solubility Differences Creaming->Flocculation Coalescence Coalescence Flocculation->Coalescence Film Rupture PhaseSep Complete Phase Separation Coalescence->PhaseSep Ostwald->Coalescence

Figure 1: Common pathways leading to emulsion phase separation.

Q3: What is the Hydrophilic-Lipophilic Balance (HLB) system and why is it so important?

A3: The HLB system is a semi-empirical scale from 0 to 20 that quantifies the degree to which a surfactant is hydrophilic or lipophilic.[9]

  • Low HLB (1-8): More lipophilic/oil-soluble. Good for water-in-oil (W/O) emulsions.

  • High HLB (8-18): More hydrophilic/water-soluble. Good for oil-in-water (O/W) emulsions.[9]

Causality: The stability of an emulsion is maximized when the HLB of the emulsifier (or emulsifier blend) matches the Required HLB of the oil phase.[10] An HLB mismatch results in a weak and unstable interfacial film, leading to rapid coalescence. Since Laureth-6 has an HLB in the 10-12 range, it is inherently suited for O/W emulsions.

Q4: What is the "Cloud Point" and how does it relate to Laureth-6?

A4: The cloud point is the temperature at which a non-ionic surfactant solution becomes cloudy as it is heated.[4][5] This cloudiness signifies that the surfactant has dehydrated and phase-separated from the water.

Causality: The hydrophilic nature of Laureth-6 is due to hydrogen bonding between its polyoxyethylene chains and water molecules. As temperature increases, this hydrogen bonding weakens, the surfactant becomes less water-soluble (dehydrated), and it loses its ability to stabilize the emulsion.[11] If your emulsion's storage or use temperature exceeds the cloud point of the formulation, catastrophic phase separation will occur. The cloud point is sensitive to other components; for instance, electrolytes generally lower the cloud point.[4][5]

Section 2: Troubleshooting Guide - Diagnosing & Solving Phase Separation

This guide is structured to help you identify the root cause of your emulsion instability and implement effective solutions.

G start_node Observe Phase Separation q_temp q_temp start_node->q_temp When does it occur? q_node q_node p_node p_node s_node s_node p_heat p_heat q_temp->p_heat Upon Heating p_time p_time q_temp->p_time Over Time s_cloud Root Cause: Exceeding Cloud Point p_heat->s_cloud Diagnosis q_visual q_visual p_time->q_visual How does it look? p_rapid p_rapid q_visual->p_rapid Rapid Layering p_slow p_slow q_visual->p_slow Slow Droplet Growth s_hlb Root Cause: 1. HLB Mismatch 2. Insufficient Surfactant 3. High Oil Polarity p_rapid->s_hlb Diagnosis s_ostwald Root Cause: Ostwald Ripening p_slow->s_ostwald Diagnosis

Figure 2: Decision tree for troubleshooting emulsion instability.

Issue 1: My emulsion separates into distinct layers of oil and water almost immediately or within a few hours of preparation.

  • Probable Cause: Rapid coalescence due to a fundamentally unstable interfacial film. The primary suspects are an incorrect HLB value, insufficient surfactant concentration, or high oil phase polarity.

  • Scientific Explanation: For droplets to remain dispersed, the emulsifier must create a robust barrier at their interface. If the emulsifier's HLB doesn't match the oil phase's required HLB, it will not orient correctly at the interface, leaving areas exposed and prone to merging.[10] Similarly, if the concentration of Laureth-6 is below what is needed to fully cover the surface area of all oil droplets (the Critical Micelle Concentration, or CMC, is a related but distinct concept), the bare patches will lead to coalescence. Highly polar oils are also notoriously more difficult to emulsify and require emulsifiers with a higher HLB.[7][12]

  • Troubleshooting Steps:

    • Verify HLB: Calculate the required HLB of your oil phase (see Protocol 1). If your oil phase requires an HLB of 14, for example, Laureth-6 alone (HLB ~11) will not be sufficient.

    • Create an Emulsifier Blend: Combine Laureth-6 with a higher-HLB non-ionic surfactant (e.g., Polysorbate 80, HLB=15.0) to achieve the target required HLB. Blending often creates a more stable emulsion than a single emulsifier.

    • Increase Surfactant Concentration: Incrementally increase the total surfactant concentration (e.g., from 2% to 5% of the total formulation weight) to ensure complete droplet coverage.

    • Consider Oil Polarity: If using highly polar oils (e.g., triglycerides, esters), consider blending them with a non-polar oil (like mineral oil or squalane) to lower the overall required HLB of the oil phase, making it more compatible with Laureth-6.[7]

Issue 2: The emulsion is stable at room temperature but becomes cloudy and separates when heated (e.g., during storage in a warm environment or heat sterilization).

  • Probable Cause: The formulation temperature is exceeding the cloud point of the system.

  • Scientific Explanation: As explained in FAQ Q4, heating weakens the hydrogen bonds between the polyoxyethylene chains of Laureth-6 and water.[11] This dehydration causes the surfactant to lose its hydrophilic character and its emulsifying ability, leading to a rapid collapse of the emulsion structure.

  • Troubleshooting Steps:

    • Determine the Cloud Point: Experimentally measure the cloud point of your formulation. Place a sample in a clear container within a water bath and slowly heat it, noting the temperature at which turbidity first appears.

    • Add a Hydrophilic Co-surfactant: Incorporating a more hydrophilic non-ionic surfactant (e.g., Polysorbate 20) or an ionic surfactant (like Sodium Laureth Sulfate, if compatible with your application) can increase the cloud point of the mixed system.

    • Incorporate a Hydrotrope: Small molecules like sodium xylene sulfonate can increase the solubility of non-ionic surfactants in water, thereby raising the cloud point.

    • Reduce Electrolyte Concentration: If your aqueous phase contains salts, they can suppress the cloud point.[4] Evaluate if the salt concentration can be reduced without compromising other aspects of the formulation.

Issue 3: My emulsion appears stable initially, but over days or weeks, I observe a change in appearance (e.g., from a bluish-white nanoemulsion to a milky white macroemulsion) and eventual separation.

  • Probable Cause: Ostwald Ripening.[6][8]

  • Scientific Explanation: This phenomenon is driven by the small but finite solubility of the dispersed phase (oil) in the continuous phase (water). Molecules from smaller, higher-energy droplets dissolve and diffuse through the aqueous phase to deposit on larger, lower-energy droplets.[13] This is particularly problematic for nanoemulsions and emulsions made with oils that have some water solubility (e.g., essential oils, short-chain esters).[8][14]

  • Troubleshooting Steps:

    • Add a Ripening Inhibitor (Hydrophobe): This is the most effective strategy. Incorporate a small amount (e.g., 1-5% of the oil phase) of a highly water-insoluble compound, like a long-chain triglyceride or hexadecane, into your oil phase.[13] Causality: As the more soluble oil starts to leave a small droplet, the insoluble hydrophobe becomes concentrated within it. This creates an osmotic pressure that counteracts the driving force for dissolution, effectively halting the ripening process.[13]

    • Increase Viscosity of the Continuous Phase: Add a water-soluble polymer (thickener) like Xanthan Gum or a Carbomer to the aqueous phase. While this does not stop the thermodynamic driving force of ripening, it significantly slows the diffusion of dissolved oil molecules between droplets, thus extending the shelf-life.[15]

    • Optimize the Interfacial Film: Use a combination of emulsifiers, including polymeric surfactants or co-surfactants like fatty alcohols (e.g., Cetyl Alcohol), to create a more rigid, less permeable film around the droplets.[15] This can physically hinder the diffusion of oil molecules out of the droplets.

Section 3: Proactive Stabilization Strategies & Protocols

Protocol 1: Calculating Required HLB and Creating an Emulsifier Blend

This protocol provides a systematic way to select an optimal emulsifier system.

Objective: To create a stable O/W emulsion by matching the emulsifier HLB to the oil phase's required HLB.

Materials:

  • Your oil phase components (e.g., Oil A, Oil B)

  • Laureth-6 (Emulsifier 1, HLB ≈ 11.0)

  • A high-HLB co-emulsifier (e.g., Polysorbate 80, Emulsifier 2, HLB = 15.0)

  • A low-HLB co-emulsifier (e.g., Sorbitan Oleate, Emulsifier 3, HLB = 4.3)

  • Standard lab equipment for emulsion preparation (homogenizer, beakers, etc.)

Procedure:

  • Determine the Total Required HLB of the Oil Phase:

    • Find the required HLB for each oil component from supplier data sheets or reference tables (see Table 1).

    • Calculate the weighted average. For an oil phase with 70% Oil A (Req. HLB = 12) and 30% Oil B (Req. HLB = 15):

      • Required HLB = (0.70 * 12) + (0.30 * 15) = 8.4 + 4.5 = 12.9

  • Calculate the Proportions for the Emulsifier Blend:

    • You need to blend Emulsifier 1 (HLB=11.0) and Emulsifier 2 (HLB=15.0) to achieve a final HLB of 12.9.

    • Let 'X' be the percentage of Emulsifier 2 in the blend. The percentage of Emulsifier 1 will be (100-X).

    • 12.9 = (X/100 * 15.0) + ((100-X)/100 * 11.0)

    • 1290 = 15X + 1100 - 11X

    • 190 = 4X

    • X = 47.5%

    • Result: Your emulsifier system should be composed of 47.5% Polysorbate 80 and 52.5% Laureth-6.

  • Prepare and Evaluate the Emulsion:

    • Prepare the emulsion using the calculated blend of emulsifiers.

    • Visually inspect for initial stability and perform accelerated stability testing (e.g., centrifugation, temperature cycling from 4°C to 45°C) to confirm long-term stability.

Table 1: Example Required HLB Values for Common Oil Phases (for O/W Emulsions)

Oil / Lipophilic ComponentRequired HLB (for O/W)
Mineral Oil10-12
Isopropyl Myristate11.5
Coconut Oil8
Castor Oil14
Cetyl Alcohol15
Stearic Acid15

(Note: These are approximate values and can vary. Always consult your supplier's data.)[10]

References

  • PubChem. (n.d.). 3,6,9,12,15,18-Hexaoxatriacontan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3,6,9,12,15,18,21-Heptaoxanonatriacontan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • COSMILE Europe. (n.d.). LAURETH-6. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 3,6,9,12,15,18,21-Heptaoxatritriacontan-1-ol. Substance Details. Retrieved from [Link]

  • Ataman Kimya. (n.d.). LAURETH-12. Retrieved from [Link]

  • Haskel, M., et al. (2022). Intermolecular Interactions in Polyelectrolyte and Surfactant Complexes in Solution. Polymers. MDPI. Retrieved from [Link]

  • MDPI. (n.d.). Separation Emulsion via Non-Ionic Surfactant: An Optimization. Retrieved from [Link]

  • Salvia-Trujillo, L., et al. (2020). Strategies for reducing Ostwald ripening phenomenon in nanoemulsions based on thyme essential oil. Journal of the Science of Food and Agriculture. PubMed. Retrieved from [Link]

  • ACS Omega. (2022). Model Emulsions Stabilized with Nonionic Surfactants: Structure and Rheology Across Catastrophic Phase Inversion. ACS Publications. Retrieved from [Link]

  • Abbott, S. (n.d.). Ostwald Ripening. Practical Surfactants Science. Retrieved from [Link]

  • Vite Velazquez, G. A. (2023). Effects of Different Surfactants on Emulsion Stabilization: A Mini Review. Polymer Science Peer Reviewed Journal. Crimson Publishers. Retrieved from [Link]

  • Kjellander, R. (1982). Phase separation of non-ionic surfactant solutions. Journal of the Chemical Society, Faraday Transactions 2. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). Poly(ethylene glycol) as stabilizer and emulsifying agent. Retrieved from [Link]

  • ResearchGate. (n.d.). Impact of Polyelectrolyte‐Surfactant Interactions on the Rheology and Wet Lubrication Performance of Conditioning Shampoo. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of oil polarity. Retrieved from [Link]

  • Wikipedia. (n.d.). Cloud point. Retrieved from [Link]

  • Grand Ingredients. (2026). Oil Polarity and Interfacial Behavior in Emulsions. Retrieved from [Link]

  • Wisdomlib. (2024). Surfactants and co-surfactants: Significance and symbolism. Retrieved from [Link]

  • Langmuir. (2021). Formulating Polyethylene Glycol as Supramolecular Emulsifiers for One-Step Double Emulsions. ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategies for reducing Ostwald ripening phenomenon in nanoemulsions based on thyme essential oil. Retrieved from [Link]

  • OnePetro. (1985). Phase Partitioning of Anionic and Nonionic Surfactant Mixtures. Society of Petroleum Engineers Journal. Retrieved from [Link]

  • Journal of Colloid Science. (1965). The Correlation between Phase Inversion Temperature in Emulsion and Cloud Point in Solution of Nonionic Emulsifier. Retrieved from [Link]

  • Rahn AG. (n.d.). discover the impact of oil polarity on your development process. Retrieved from [Link]

  • NIH. (n.d.). Molecular Mechanism Study on the Effect of Microstructural Differences of Octylphenol Polyoxyethylene Ether (OPEO) Surfactants on the Wettability of Anthracite. Retrieved from [Link]

  • PubMed. (2003). Poly(ethylene glycol) as stabilizer and emulsifying agent. Retrieved from [Link]

  • Langmuir. (2024). Nanoemulsions Stable against Ostwald Ripening. ACS Publications. Retrieved from [Link]

  • PubMed Central. (2020). Investigation of the synergistic effect of nonionic surfactants on emulsion resolution using response surface methodology. Retrieved from [Link]

  • MDPI. (2015). An Energetic Analysis of the Phase Separation in Non-Ionic Surfactant Mixtures: The Role of the Headgroup Structure. Retrieved from [Link]

  • Wikipedia. (n.d.). Ostwald ripening. Retrieved from [Link]

  • Shree Vallabh Chemical. (n.d.). How Polyethylene Glycol (PEG) Improves the Stability of Formulations in the Pharmaceutical Industry. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Cloud Point of Non-ionic Surfactants. Retrieved from [Link]

  • Skinchakra. (2021). Polar and non-polar oils in emulsion making. Retrieved from [Link]

  • ACS Publications. (2020). Coupling Effects of Ionic Surfactants and Electrolytes on the Stability of Bulk Nanobubbles. Retrieved from [Link]

  • Magis Pharma. (n.d.). HBL-values. Retrieved from [Link]

  • ResearchGate. (n.d.). Polyelectrolyte-surfactant interaction and its influence on flocculation and coalescence of oil-in-water emulsions. Retrieved from [Link]

  • ResearchGate. (n.d.). Role of Surfactant and Co-surfactant in Microemulsion: A Review. Retrieved from [Link]

  • Ethesis. (n.d.). EFFECT OF DIFFERENT ADDITIVES ON CLOUD POINT OF NON IONIC SURFACTANT. Retrieved from [Link]

  • Scribd. (n.d.). HLB Values. Retrieved from [Link]

  • Quora. (2017). How do surfactants stabilize emulsions?. Retrieved from [Link]

  • NIH. (2021). Effect of Surfactant Molecular Structure on Emulsion Stability Investigated by Interfacial Dilatational Rheology. Retrieved from [Link]

  • SlideShare. (n.d.). Hydrophilic-Lipophilic Balance (HLB). Retrieved from [Link]

Sources

Improving the long-term stability of PEG-6 Stearyl ether formulations

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk | Topic: Long-Term Stability Optimization

Introduction: Beyond the Certificate of Analysis

As researchers, we often treat excipients like PEG-6 Stearyl Ether (Steareth-6) as inert bystanders.[1] This is a dangerous assumption. While Steareth-6 is a robust non-ionic surfactant (HLB ~9-10), it is chemically active.[1] Its polyethylene glycol (PEG) tail is a "trojan horse" for oxidation, capable of generating hydroperoxides that degrade your Active Pharmaceutical Ingredient (API) long before physical phase separation occurs.

This guide moves beyond basic storage instructions. It dissects the mechanisms of failure—both visible (creaming) and invisible (chemical degradation)—and provides self-validating protocols to ensure your formulation survives ICH stability testing.

Tier 1: Physical Stability (The Visible Issues)

The Core Problem: Steareth-6 is a mid-range HLB surfactant.[1][2] It sits on the fence between water-soluble and oil-soluble.[1] This makes it versatile but highly sensitive to temperature fluctuations, specifically the Phase Inversion Temperature (PIT) .

Troubleshooting Guide: Phase Separation
SymptomDiagnosisRoot Cause MechanismCorrective Action
Creaming (Oil droplets float up)Density MismatchStokes' Law Failure: Droplet size is too large or continuous phase viscosity is too low.[1]1. Increase viscosity (add Cetyl Alcohol).2. Reduce particle size (High-pressure homogenization).[1]
Coalescence (Oil pools merge)Film RuptureInterfacial Tension: The surfactant film is too weak or sparse to prevent droplet fusion.1. Add a high-HLB co-surfactant (e.g., Steareth-21) to pack the interface.2.[1] Check for "Ostwald Ripening."
Phase Inversion (Emulsion flips)Thermal StressPIT Crossing: At high temps, the PEG chain dehydrates, becoming lipophilic. The emulsion flips from O/W to W/O.1. Keep process temp >20°C below the PIT.2. Ensure rapid cooling through the critical zone.
Visualizing the Decision Logic

The following decision tree helps you diagnose the specific mode of physical failure.

PhysicalStability Start Observation: Emulsion Instability CheckType Is it Reversible? Start->CheckType Reversible Yes (Flocculation) CheckType->Reversible Shake restores homogeneity Irreversible No (Coalescence/Creaming) CheckType->Irreversible Shake fails ActionFloc Action: Check Zeta Potential Adjust pH or Electrolytes Reversible->ActionFloc CheckMicro Microscopy Analysis Irreversible->CheckMicro ResultCream Droplets Distinct but Clustered? (Creaming) CheckMicro->ResultCream ResultCoal Droplets Merged? (Coalescence) CheckMicro->ResultCoal FixCream Fix: Increase Viscosity (Xanthan Gum/Carbomer) ResultCream->FixCream FixCoal Fix: Strengthen Interface (Add Steareth-21) ResultCoal->FixCoal

Figure 1: Diagnostic workflow for identifying the root cause of physical emulsion instability.

Tier 2: Chemical Stability (The Invisible Issues)

The Core Problem: Auto-oxidation.[1] The ether oxygen in the PEG chain activates the adjacent carbon atom (the


-carbon). This site is prone to hydrogen abstraction by free radicals, initiating a chain reaction that produces hydroperoxides . These peroxides eventually cleave the chain, producing aldehydes (like formaldehyde) which can cross-link proteins or degrade sensitive APIs.
The "Bolland-Gee" Oxidation Mechanism[1][3][4]

Understanding why this happens is the key to stopping it.

OxidationMechanism PEG PEG-6 Chain (R-O-CH2-CH2-O-R) Radical Carbon Radical (R-O-CH•-CH2-O-R) PEG->Radical Initiation (Light/Heat/Metals) Peroxy Peroxy Radical (ROO•) Radical->Peroxy + Oxygen Oxygen Oxygen (O2) Hydroperoxide Hydroperoxide (ROOH) Peroxy->Hydroperoxide + H (Abstraction) Hydroperoxide->Radical Chain Branching Aldehyde Aldehydes/Acids (Degradation) Hydroperoxide->Aldehyde Decomposition

Figure 2: The auto-oxidation pathway of polyoxyethylene chains (Steareth-6).[1]

Protocol: Quantifying "Invisible" Damage

Do not wait for the smell of rancidity. Use this protocol to detect early-stage oxidation.

Method: Ferrous Oxidation-Xylenol Orange (FOX) Assay (Simplified)

  • Principle: Hydroperoxides oxidize Fe2+ to Fe3+ under acidic conditions. The Fe3+ complexes with Xylenol Orange to form a blue-purple complex (560 nm).[1]

  • Step-by-Step:

    • Reagent A: 25mM Ammonium Ferrous Sulfate in 2.5M H2SO4.

    • Reagent B: 100mM Sorbitol + 125µM Xylenol Orange in water.

    • Sample Prep: Dissolve 1g of Steareth-6 formulation in 10mL methanol.

    • Reaction: Mix 50µL sample + 950µL Reagent B + 10µL Reagent A.

    • Incubation: 30 mins at room temp in the dark.

    • Measurement: Read Absorbance at 560nm. Compare against a Hydrogen Peroxide standard curve.

  • Limit: If Peroxide Value (PV) > 5 meq/kg, the raw material is compromised.

Tier 3: Formulation Optimization Strategies

To ensure long-term stability (2+ years), you must build a defense system into the formulation matrix.[1]

The Antioxidant Defense System

Do not rely on a single antioxidant. Use a synergistic pair.

Antioxidant ClassRecommended AgentConcentrationMechanism
Primary (Radical Scavenger) BHT (Butylated Hydroxytoluene)0.05% - 0.1%Donates Hydrogen to neutralize free radicals (stops propagation).[1]
Secondary (Peroxide Scavenger) Tocopherol (Vitamin E)0.05% - 0.2%Reduces hydroperoxides before they decompose into aldehydes.[1]
Chelating Agent Disodium EDTA0.05% - 0.1%Sequesters metal ions (Fe, Cu) that catalyze the initiation step.[1]
Process Control: The Cooling Curve

Steareth-6 formulations often form "Gel Networks" (lamellar phases) that provide viscosity.[1]

  • The Risk: "Shock cooling" (putting a hot batch directly into a cold vessel) freezes the surfactant in a disordered state, leading to viscosity drift over time.

  • The Fix: Controlled cooling rate (approx. 1°C/min) from 70°C to 45°C allows the lamellar gel network to organize correctly.

FAQs: Application Scientist to Scientist

Q: My formulation pH is drifting downward over time. Is Steareth-6 hydrolyzing? A: It is unlikely to be hydrolysis.[1] Ether bonds are resistant to hydrolysis. The pH drop is likely due to oxidation . The decomposition of hydroperoxides produces short-chain carboxylic acids (like formic acid). Check your antioxidant levels and nitrogen sparging process.

Q: Can I use Steareth-6 with identifying APIs? A: Proceed with caution. The trace aldehydes (formaldehyde) from Steareth-6 oxidation can react with amine groups on APIs (Maillard-type reaction), causing discoloration and loss of potency.[1] Always use high-purity, low-peroxide grades of Steareth-6 for amine-containing drugs.[1]

Q: What is the "real" HLB of Steareth-6? A: While theoretically calculated around 9.7, commercial grades vary between 9 and 11 depending on the polydispersity of the PEG chain. Always request the specific batch data from your supplier, as a shift of 1 HLB unit can destabilize a sensitive emulsion.

References

  • ICH Harmonised Tripartite Guideline. (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2).[3][4][5][6] International Conference on Harmonisation.[1][4] Link

  • Donbrow, M. (1987). Stability of the Polyoxyethylene Chain. In: Azaz, E. (ed) Nonionic Surfactants: Physical Chemistry. Surfactant Science Series.
  • Crowther, J. et al. (2010). Revising the mechanism of polymer autooxidation. Organic & Biomolecular Chemistry. Link

  • PubChem. (n.d.).[1] Steareth-20 (and related Steareth compounds) Safety and Properties.[1] National Library of Medicine. Link

  • Griffin, W.C. (1949). Classification of Surface-Active Agents by 'HLB'. Journal of the Society of Cosmetic Chemists.

Sources

Addressing cytotoxicity of 3,6,9,12,15,18-Hexaoxatriacontan-1-ol in cell culture

Author: BenchChem Technical Support Team. Date: February 2026

Product: 3,6,9,12,15,18-Hexaoxatriacontan-1-ol Common Name: C12E6, Hexaethylene glycol monododecyl ether, Laureth-6 Application: Membrane protein solubilization, crystallography, non-ionic surfactant studies.[1]

Executive Summary

You are likely encountering cell death due to the physicochemical mismatch between the surfactant's Critical Micelle Concentration (CMC) and your cell culture conditions.

3,6,9,12,15,18-Hexaoxatriacontan-1-ol (C12E6) is a potent non-ionic detergent.[1] Unlike biological lipids, it has a high critical micelle concentration (~87 µM in pure water) relative to lipids, but low enough to be easily exceeded in stock preparations. In cell culture, toxicity is binary:

  • Below CMC: Monomers insert into the membrane, altering fluidity and signaling (sub-lethal stress).

  • Above CMC: Cooperative micellization occurs, stripping lipids from the bilayer and causing rapid lysis (necrosis).

This guide provides the troubleshooting framework to define the "Safe Window" for your specific cell line.

Part 1: Diagnostic & Mechanism (The "Why")
Q: Why are my cells dying even at "low" concentrations?

A: "Low" is relative. For C12E6, the transition from "inert" to "lytic" is sharp.

The mechanism of cytotoxicity is governed by the detergent saturation ratio . When you add C12E6 to culture media:

  • Serum Buffering: Albumin (BSA/FBS) in your media binds the initial monomeric surfactant. This "masks" toxicity initially.[1]

  • Saturation Point: Once serum proteins are saturated, free monomers rapidly partition into cell membranes.[1]

  • Lytic Threshold: As the concentration approaches the CMC (~0.087 mM), the surfactant forms mixed micelles with membrane lipids, effectively dissolving the cell membrane.

Key Parameter Table: C12E6 Properties

ParameterValueImplications for Cell Culture
Molecular Weight ~450.6 g/mol Used for molarity calculations.[1]
CMC (Water) ~87 µM (0.04 g/L)Danger Zone. Toxicity often spikes near this value.[1]
CMC (PBS) ~60–70 µMSalt lowers CMC, increasing toxicity risks.[1]
Cloud Point ~52°CSafe for 37°C incubation (remains clear).[1]
HLB Value ~11.7Intermediate hydrophilicity; penetrates membranes easily.[1]
Visualizing the Toxicity Threshold

The following diagram illustrates the molecular events leading to cell death.

C12E6_Mechanism Start C12E6 Added to Media Serum Serum Protein Binding (Buffering) Start->Serum < Saturation Monomer Free Monomer Accumulation Serum->Monomer Saturation Reached Membrane Insertion into Lipid Bilayer Monomer->Membrane [C] < CMC Micelle Mixed Micelle Formation Monomer->Micelle [C] ≥ CMC Stress Metabolic Stress (Apoptosis) Membrane->Stress Fluidity Altered Lysis Cell Lysis (Necrosis) Micelle->Lysis Lipid Stripping

Figure 1: The progression from serum buffering to membrane lysis. Toxicity is non-linear and depends on exceeding the protein-binding capacity of the media.

Part 2: Protocol Optimization (The "How")
Q: How do I find the non-toxic concentration for my cells?

A: You must perform a Dynamic Titration Assay . Do not rely on literature values from other cell lines, as membrane lipid composition varies.[1]

Protocol: Determining the Sub-Lytic Window

  • Preparation:

    • Prepare a 10 mM stock solution of C12E6 in sterile water (do not use DMSO if possible, as it compounds permeability issues).

    • Filter sterilize (0.22 µm) if necessary, but be aware that nylon filters may bind the surfactant. Use PES or PVDF. [1]

  • The Titration Matrix: Set up a 96-well plate with your cells (e.g., HEK293, HeLa) at 80% confluency. Treat with the following C12E6 concentrations for 24 hours:

    • Range: 0, 5, 10, 25, 50, 75, 100, 150, 200 µM.

    • Note: The critical window is usually 25–100 µM .

  • Readout (Crucial):

    • Step A (Microscopy): Before adding any reagent, look at the cells. C12E6 toxicity often causes "ballooning" or rapid detachment before lysis.[1]

    • Step B (Viability Assay): Use an ATP-based assay (e.g., CellTiter-Glo) or WST-8 (CCK-8).[1]

    • WARNING: Avoid MTT assays. Detergents can reduce tetrazolium salts chemically or alter mitochondrial activity without killing the cell, leading to false data.

Q: How do I remove C12E6 before downstream analysis?

A: If the surfactant is required for drug delivery but interferes with analysis (e.g., LC-MS or ELISA), you must remove it.

  • Method 1: Bio-Beads SM-2 (Polystyrene Adsorbents) [1]

    • Best for: Small volumes, high recovery of proteins.

    • Protocol: Add 100 mg of washed Bio-Beads per 1 mL of lysate. Incubate at 4°C for 2 hours. The beads adsorb the hydrophobic tail of C12E6.

  • Method 2: Dialysis [1]

    • Best for: Large volumes.[1]

    • Protocol: Use a membrane with a high MWCO (e.g., 10-20 kDa).[1] Note that C12E6 micelles (MW ~30-40 kDa) diffuse slowly.[1] You must dialyze below the CMC (large buffer volume) to break up micelles into monomers that can pass through the membrane.

Part 3: Troubleshooting & FAQs
Q: My assay shows high viability, but the cells look terrible. Why?

A: This is likely Assay Interference .

  • Scenario: You used an LDH assay.

  • Cause: C12E6 inactivates the LDH enzyme itself at high concentrations, or the surfactant creates bubbles/turbidity that interferes with optical density readings.

  • Solution: Switch to a flow cytometry-based viability stain (e.g., Propidium Iodide) which physically detects membrane rupture.[1]

Q: Can I use C12E6 to permeabilize cells for staining?

A: Yes, but it is difficult to control compared to Triton X-100 or Digitonin.

  • Guidance: Use C12E6 only if you specifically need to maintain the native state of a membrane protein that is unstable in other detergents.

  • Concentration: Start at 0.1 x CMC (approx 8-9 µM) for gentle permeabilization.

Optimization Workflow Diagram

Optimization_Workflow Start Start Optimization Calc Calculate Theoretical CMC (~87 µM) Start->Calc Titration Perform Titration (0 - 200 µM) Calc->Titration Microscopy Visual Inspection (24h) Titration->Microscopy Decision Cells Detached? Microscopy->Decision Tox Toxic: Reduce Conc. Increase Serum % Decision->Tox Yes Assay Run ATP/WST-8 Assay Decision->Assay No (Adherent) Tox->Titration Interference Data matches Microscopy? Assay->Interference Valid Valid Protocol Defined Interference->Valid Yes FalsePos Assay Interference: Switch Readout Interference->FalsePos No FalsePos->Assay

Figure 2: Step-by-step workflow to validate C12E6 concentrations and rule out assay artifacts.

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 76460, Laureth-12 (Homolog Reference for C12E6).[1] Retrieved from [Link][1]

  • Strop, P. & Brunger, A. T. (2005).[1] Refractive index-based determination of detergent concentration and its application to membrane proteins.[1] Protein Science.[1] (Validates CMC determination methods). Retrieved from [Link]

  • Biolin Scientific. Critical Micelle Concentration (CMC): Theory and Measurement. (General theory on surfactant behavior).[1][2] Retrieved from [Link]

  • Schuck, S. et al. (2003).[1] Resistance of cell membranes to different detergents. PNAS.[1] (Contextualizes non-ionic detergent toxicity). Retrieved from [Link][1]

Sources

Optimization of sonication time for C18E6 liposome preparation

Author: BenchChem Technical Support Team. Date: February 2026

Optimization of Sonication Time for Enhanced Formulation Stability and Uniformity

Welcome to the technical support guide for the optimization of sonication parameters in the preparation of C18E6-containing liposomes. This document is designed for researchers, scientists, and drug development professionals seeking to refine their formulation processes to achieve consistent, stable, and size-controlled liposomal systems. As Senior Application Scientists, we provide not just protocols, but the underlying rationale to empower you to troubleshoot and adapt these methods for your specific applications.

Foundational Principles: The "Why" Behind Sonication and C18E6

Before delving into optimization, it's crucial to understand the roles of sonication and the non-ionic surfactant C18E6 (Hexaethylene glycol monododecyl ether) in liposome formation.

The Mechanism of Sonication in Liposome Sizing

Sonication is a widely used method for reducing the size of multilamellar vesicles (MLVs) that form during the initial hydration of a lipid film.[1][2] The process does not simply "shake" the liposomes apart; it relies on a phenomenon called acoustic cavitation .

  • Acoustic Cavitation: High-frequency sound waves generate regions of low and high pressure in the liquid. During the low-pressure cycles, microscopic bubbles form and grow. During the high-pressure cycles, these bubbles violently collapse (implode).[3]

  • Shear Forces: This collapse generates intense, localized shear forces and shockwaves.[4][5] It is these forces that disrupt the large, disordered MLVs, peeling apart their layers and forcing them to re-form into smaller, thermodynamically stable small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).[6]

The duration of sonication directly correlates with the extent of this process. Initially, longer sonication leads to smaller and more uniform liposomes. However, a point of diminishing returns is eventually reached, after which prolonged sonication can be detrimental.[7]

The Role of C18E6 Surfactant

C18E6 is a non-ionic surfactant often incorporated into liposomal formulations. Its presence can significantly influence the final characteristics of the vesicles.

  • Stabilization: Surfactants can increase the charge and steric hindrance on the vesicle surface, which reduces aggregation and enhances the stability of the liposomal suspension.[8]

  • Size Reduction: The inclusion of surfactants can lead to the formation of smaller vesicles by altering the curvature and fluidity of the lipid bilayer.[8][9]

  • Permeability Modulation: The carbon chain length and properties of the surfactant can influence the permeability of the liposome membrane.[8]

Understanding these principles is key to making informed decisions during the optimization process.

Experimental Workflow: A Step-by-Step Protocol for Optimization

This protocol provides a systematic approach to determine the optimal sonication time for your specific C18E6 liposome formulation. The primary analytical technique used for characterization is Dynamic Light Scattering (DLS), which measures vesicle size (Z-average diameter) and Polydispersity Index (PDI), a measure of the width of the size distribution.[10][11]

Workflow for Sonication Time Optimization

G cluster_prep Phase 1: Preparation cluster_sonication Phase 2: Sonication & Sampling cluster_analysis Phase 3: Analysis & Determination prep_lipids 1. Prepare Lipid Mixture (e.g., Phospholipid, Cholesterol, C18E6) in Organic Solvent create_film 2. Create Thin Lipid Film (Rotary Evaporation) prep_lipids->create_film hydrate_film 3. Hydrate Film (Aqueous Buffer, T > Tc) create_film->hydrate_film mlv_formation 4. MLV Suspension Forms (Vortexing/Agitation) hydrate_film->mlv_formation start_sonication 5. Begin Sonication (Probe or Bath) Maintain T > Tc mlv_formation->start_sonication Transfer take_samples 6. Collect Aliquots at Time Points (e.g., 2, 5, 10, 15, 20, 30 min) start_sonication->take_samples dls_analysis 7. DLS Analysis (Measure Size & PDI) take_samples->dls_analysis Analyze plot_data 8. Plot Data (Size/PDI vs. Time) dls_analysis->plot_data find_plateau 9. Identify Plateau (Optimal Sonication Time) plot_data->find_plateau

Caption: Workflow for optimizing sonication time.

Detailed Methodology
  • Lipid Film Preparation:

    • Dissolve your primary phospholipid (e.g., HSPC), cholesterol, and C18E6 in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.[2]

    • Remove the solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall.

    • Dry the film under high vacuum for at least 2-4 hours to remove any residual solvent.[12]

  • Hydration:

    • Hydrate the lipid film with your desired aqueous buffer. The temperature of the buffer should be above the phase transition temperature (Tc) of the primary lipid to ensure bilayer fluidity.[12][13]

    • Agitate the flask (e.g., vortexing) to detach the lipid sheets from the glass, forming a milky suspension of MLVs.[2]

  • Sonication Time-Course Experiment:

    • Place the MLV suspension in an ice-water bath to dissipate heat generated during sonication.

    • If using a probe sonicator, immerse the tip approximately halfway into the suspension, avoiding contact with the vessel walls.

    • Begin sonication using a pulsed setting (e.g., 5 seconds ON, 2 seconds OFF) to prevent excessive heating.[14]

    • At predefined intervals (e.g., 0, 2, 5, 10, 15, 20, 30 minutes), carefully withdraw a small aliquot for analysis.

  • Characterization and Data Analysis:

    • For each aliquot, measure the Z-average particle size and PDI using a DLS instrument.[15]

    • Plot the Z-average size and PDI as a function of sonication time.

    • The optimal sonication time is typically the point at which the particle size reaches a plateau, and the PDI is at its minimum (ideally <0.2).[16] Further sonication beyond this point provides little benefit and increases the risk of lipid degradation.[7]

Troubleshooting Guide (Q&A Format)

Direct answers to common issues encountered during the optimization process.

Q: My final liposome size is still over 200 nm, even after 30 minutes of sonication. What's going wrong?

A: This issue typically points to insufficient energy input or formulation issues.

  • Insufficient Power: Your sonicator's amplitude (power) setting may be too low. Increase the amplitude in increments and repeat the experiment. Higher acoustic intensity leads to smaller vesicles.[3]

  • Probe Sonication Issues: For probe sonicators, the depth of the tip is critical.[17] If it's too shallow, energy won't be transmitted efficiently. If it's too deep (touching the vessel), you risk damaging the probe and introducing contamination. Ensure the probe is properly placed.

  • Temperature: Ensure the sonication is performed above the lipid's phase transition temperature (Tc).[13] Below the Tc, the lipid bilayer is in a rigid gel state and will resist size reduction.

  • Lipid Concentration: Very high lipid concentrations can increase the viscosity of the suspension, which dampens the effect of cavitation.[7] Consider diluting your initial suspension.

Q: The PDI of my liposomes is consistently high (>0.3). How can I achieve a more monodisperse sample?

A: A high PDI indicates a broad size distribution, which is undesirable for most applications.

  • Inconsistent Energy Delivery: This is a common issue with bath sonicators, which have "hot" and "cold" spots of ultrasonic energy.[18] Ensure your sample vial is placed in the center of the bath for more consistent results. For superior reproducibility, a probe sonicator is recommended as it delivers focused energy.[14][19]

  • Insufficient Sonication Time: You may not have reached the plateau phase yet. Try extending the sonication time and taking more data points.

  • Overheating: Excessive heat can cause liposomes to aggregate, which will dramatically increase the PDI. Use a pulsed sonication cycle and ensure your sample is kept cool in an ice bath throughout the process.[20]

Q: I observe a precipitate or visible aggregates in my sample after sonication. What is the cause?

A: This is a serious issue that points to sample degradation.

  • Titanium Contamination: Probe sonicators can shed microscopic titanium particles from the tip, especially at high power or if the tip is old.[1][2] These particles can act as nucleation sites for aggregation. After sonication, it is good practice to centrifuge the sample (e.g., 10,000 x g for 5 minutes) to pellet any titanium debris.[20]

  • Lipid Degradation: Prolonged sonication at high power can generate free radicals and cause hydrolysis or oxidation of the phospholipids, leading to liposome collapse and aggregation.[1][7] This is another reason why finding the optimal time and not sonicating excessively is critical.

Q: My results are not reproducible from batch to batch. How can I improve consistency?

A: Reproducibility is paramount. The key is rigorous standardization of all parameters.[17][19]

  • Fixed Geometry: Use the exact same sample vial, sample volume, and sonicator probe depth for every experiment.

  • Consistent Settings: Always use the same power/amplitude and pulse settings.

  • Temperature Control: Monitor and maintain a consistent temperature throughout the sonication process.

  • Probe Maintenance: Regularly inspect the probe tip for pitting or wear, as this can alter energy output.

Frequently Asked Questions (FAQs)

What is the main difference between a probe and a bath sonicator for liposome preparation?

Probe sonicators immerse a titanium horn directly into the sample, delivering high-intensity, focused energy.[18] They are very efficient at size reduction but risk local overheating and metal contamination.[1][2] Bath sonicators use an indirect method, transmitting energy through a water bath to the sample vial.[21] They are gentler and can process multiple samples, but the energy delivery is less intense and can be non-uniform, leading to lower efficiency and reproducibility.[18][21]

Comparison of Sonication Methods
FeatureProbe SonicatorBath Sonicator
Energy Intensity High, focusedLow, dispersed[18]
Efficiency Very high, rapid size reductionLower, requires longer times[14]
Reproducibility High (if parameters are controlled)Moderate to Low[19]
Contamination Risk High (Titanium particles)[1]Low (Indirect contact)[21]
Temperature Control Requires active cooling (ice bath)Easier to control[1]
Typical Use Small to medium volumes, high efficiency neededGentle applications, multiple samples[21]

What are considered "good" Z-average and PDI values for a liposome formulation?

This is application-dependent. However, for many drug delivery applications, a target size is often between 50-150 nm .[11] A PDI value below 0.2 is generally considered to indicate a monodisperse and homogenous population.[16] A PDI > 0.3 suggests a broad or multimodal size distribution that may not be suitable for in vivo use.

How does sonication power/amplitude affect the final liposome size?

Higher sonication power (amplitude) delivers more energy into the system, creating more intense cavitation and shear forces.[3] This generally leads to a faster reduction in liposome size and a smaller final particle diameter.[17] However, excessively high power can accelerate lipid degradation and probe erosion. Therefore, power should also be optimized alongside time.

Relationship Between Sonication Parameters and Liposome Properties

G cluster_params Input Parameters cluster_outcomes Output Characteristics Time Sonication Time Size Vesicle Size (Z-Average) Time->Size Decreases (to plateau) PDI Polydispersity (PDI) Time->PDI Decreases (to minimum) Degradation Lipid Degradation Time->Degradation Increases (if excessive) Power Power / Amplitude Power->Size Decreases Power->Degradation Increases Temp Temperature Temp->Size Decreases (if T > Tc) Temp->Degradation Increases (if too high) Method Method (Probe vs. Bath) Method->Size Probe = Smaller Method->PDI Probe = Lower (more uniform) Stability Colloidal Stability Method->Stability Affects reproducibility

Caption: Influence of sonication parameters on liposome properties.

References

  • Stratech. (n.d.). Liposome Preparation Made Simple. Stratech. [Link]

  • Matin, A., et al. (2015). Formulation, Characterization and Optimization of Liposomes Containing Eicosapentaenoic and Docosahexaenoic Acids; A Methodology Approach. PMC. [Link]

  • López, A. J., et al. (2015). Comparison of Liposomes Formed by Sonication and Extrusion: Rotational and Translational Diffusion of an Embedded Chromophore. Langmuir - ACS Publications. [Link]

  • Husseini, G. A., et al. (2000). The Role of Cavitation in Liposome Formation. PMC. [Link]

  • ResearchGate. (n.d.). Effect of sonication time on mean diameter and polydispersity of.... ResearchGate. [Link]

  • Husseini, G. A., et al. (2007). Reducing Liposome Size with Ultrasound: Bimodal Size Distributions. Taylor & Francis. [Link]

  • ResearchGate. (2007). Reducing Liposome Size with Ultrasound: Bimodal Size Distributions. ResearchGate. [Link]

  • ResearchGate. (n.d.). Effects of frequency and power of ultrasound on the size reduction of liposome. Request PDF. [Link]

  • Putri, D. C. A., et al. (2017). Optimization of mixing temperature and sonication duration in liposome preparation. Jurnal Farmasi Sains dan Komunitas. [Link]

  • Hielscher Ultrasonics. (n.d.). Probe-Type Sonicators vs. Ultrasonic Baths. Hielscher. [Link]

  • Pinho, E., et al. (2010). Effect of ultrasound parameters for unilamellar liposome preparation. Ultrasonics Sonochemistry. [Link]

  • Athena Instruments. (2024). Sonicator Bath vs Probe Sonicator – A Clear Comparison. Athena Instruments. [Link]

  • Putri, D. C. A., et al. (2017). Optimization of mixing temperature and sonication duration in liposome preparation. Neliti. [Link]

  • Putri, D. C. A., et al. (2017). Optimization Of Mixing Temperature And Sonication Duration In Liposome Preparation. Jurnal Farmasi Sains dan Komunitas. [Link]

  • ResearchGate. (2016). Sonication or other protocol to make lipid solution clear?. ResearchGate. [Link]

  • ResearchGate. (2018). Can anyone help with liposome preparation?. ResearchGate. [Link]

  • Miccio, L., et al. (2019). Characterization of Liposomes Using Quantitative Phase Microscopy (QPM). MDPI. [Link]

  • Patel, R. (2024). Development and Analytical Characterization of Liposomes: A Comprehensive Approach. ResearchGate. [Link]

  • Banerjee, S. (2017). Sonication-Based Basic Protocol for Liposome Synthesis. PubMed. [Link]

  • Lesieur, S. (2003). Characterization of loaded liposomes by size exclusion chromatography. ResearchGate. [Link]

  • Hua, S. (2018). Advantages and Limitations of Current Imaging Techniques for Characterizing Liposome Morphology. Frontiers. [Link]

  • Danaei, M., et al. (2018). Surfactant Effects on Lipid-Based Vesicles Properties. PubMed. [Link]

  • Al-kassas, R., et al. (2020). Characterization, purity assessment, and preparation of liposomal formulation of 2,4,6-trihydroxygeranylaceto. Tropical Journal of Pharmaceutical Research. [Link]

  • protocols.io. (2020). General preparation of liposomes using probe-tip sonication. protocols.io. [Link]

  • Dara, T., et al. (2021). Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. PMC. [Link]

  • Penić, S., et al. (2021). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. PMC. [Link]

  • Le, T., et al. (2024). Lipid loss and compositional change during preparation of liposomes by common biophysical methods. bioRxiv. [Link]

  • Perez-Soler, R., & Zou, Y. (1996). Lyophilized Preliposomal Formulation of the Non-Cross-Resistant Anthracycline Annamycin: Effect of Surfactant on Liposome Formation, Stability and Size. PubMed. [Link]

  • Diamanti, M. V., et al. (2023). Development of Liposomal and Liquid Crystalline Lipidic Nanoparticles with Non-Ionic Surfactants for Quercetin Incorporation. MDPI. [Link]

  • ResearchGate. (2023). Development of Liposomal and Liquid Crystalline Lipidic Nanoparticles with Non-Ionic Surfactants for Quercetin Incorporation. ResearchGate. [Link]

Sources

Technical Support Center: Emulsion Stability and 3,6,9,12,15,18-Hexaoxatriacontan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding Your Emulsifier

Welcome to the technical support guide for 3,6,9,12,15,18-Hexaoxatriacontan-1-ol. This molecule, commonly known in the industry by synonyms such as Polidocanol or Laureth-6 , is a non-ionic surfactant widely employed for its excellent emulsifying properties in pharmaceutical and research applications.[1][2] As a non-ionic surfactant, it stabilizes emulsions by forming a steric barrier around the dispersed phase droplets, preventing them from coalescing.[3]

A common query we address relates to emulsion stability, particularly when pH adjustments are necessary for the final formulation. While non-ionic surfactants are generally perceived as being insensitive to pH, this is a nuanced topic. The stability of your emulsion is not governed by the surfactant's charge—it has none—but by how pH alters the entire aqueous environment, which in turn affects the surfactant's performance.

This guide provides a deep dive into these mechanisms, offering troubleshooting advice and robust protocols to ensure you achieve stable, reliable, and effective emulsions.

Section 1: The Core Issue - Why pH Matters for a Non-Ionic Surfactant

Question: My emulsion, stabilized with 3,6,9,12,15,18-Hexaoxatriacontan-1-ol, is breaking after I adjust the pH. Isn't a non-ionic surfactant supposed to be stable across a wide pH range?

This is the most critical and common question our team encounters. The instability is rarely a direct effect on the surfactant itself. Instead, pH adjustments introduce secondary effects that disrupt the delicate balance of the emulsion.

The Causality Chain: Adjusting pH requires the addition of an acid or a base, which are effectively electrolytes. The increased ionic strength of the continuous phase is the primary culprit.

  • Dehydration of the Hydrophilic Chains: 3,6,9,12,15,18-Hexaoxatriacontan-1-ol works because its polyoxyethylene chains are hydrated, forming a protective, bulky layer around the oil droplets. Electrolytes compete for water molecules, effectively "salting-out" and dehydrating these chains.[4]

  • Reduced Steric Hindrance: This dehydration causes the hydrophilic chains to collapse, reducing the effectiveness of the steric barrier. The droplets are then more likely to approach each other and coalesce.

  • Change in Effective HLB: The Hydrophile-Lipophile Balance (HLB) is a measure of a surfactant's properties. Dehydration makes the surfactant behave as if it were more lipophilic (oily), lowering its effective HLB.[4] If the effective HLB deviates too far from the required HLB of your oil phase, the emulsion will lose stability.

The diagram below illustrates this indirect mechanism.

pH_Adjust pH Adjustment (Addition of Acid/Base) Ionic_Strength Increased Ionic Strength (Electrolyte Concentration) pH_Adjust->Ionic_Strength introduces Dehydration Dehydration of Polyoxyethylene Chains Ionic_Strength->Dehydration causes 'salting-out' HLB_Change Lower Effective HLB (More Lipophilic) Dehydration->HLB_Change results in Steric_Hindrance Reduced Steric Hindrance Dehydration->Steric_Hindrance leads to Instability Emulsion Instability (Coalescence, Creaming) HLB_Change->Instability contributes to Steric_Hindrance->Instability allows for

Caption: The indirect pathway of pH-induced emulsion instability.

Section 2: Troubleshooting Guide

This section is formatted as a series of common issues and actionable solutions.

Observed Problem Question Probable Cause(s) Recommended Actions & Scientific Rationale
Phase Separation (Creaming/Coalescence) "My emulsion separated into layers after I lowered the pH to 4.5. What should I do?"1. Electrolyte-Induced Instability: As described above, high ionic strength from the acid is likely dehydrating the surfactant.[4] 2. Insufficient Surfactant Concentration: The amount of surfactant may be insufficient to cover the newly created droplet surface area during emulsification.1. Use a Non-Ionic Thickener: Add a water-soluble polymer like a cellulose gum or carbomer to the continuous phase. This increases the viscosity, slowing down droplet movement and preventing them from coalescing, even with a weakened steric barrier.[5] 2. Optimize Surfactant Concentration: Systematically increase the concentration of 3,6,9,12,15,18-Hexaoxatriacontan-1-ol in 0.25% w/w increments to find the minimum concentration that provides stability at your target pH. 3. Change the Acid/Base: If possible, use a weaker acid or base, or a buffer system, to achieve the target pH with a lower overall ionic strength.
Change in Viscosity "After adjusting the pH, my emulsion became much thinner and less stable. Why?"1. Droplet Coalescence: As smaller droplets merge into larger ones, the total surface area decreases, leading to less interaction between the dispersed and continuous phases, which can lower viscosity. 2. pH-Sensitive Thickeners: If you are using a pH-sensitive thickener (e.g., certain acrylic polymers), its efficacy may have been compromised by the pH change.1. Characterize Droplet Size: Use microscopy or dynamic light scattering (DLS) to confirm if droplet size has increased.[6][7] If so, address the root cause of coalescence using the steps above. 2. Select a pH-Independent Thickener: Switch to a thickener that maintains its viscosity across your required pH range, such as hydroxyethyl cellulose (HEC) or xanthan gum.
Graininess or Precipitation "I'm observing solid particles in my emulsion after storing it at a low pH."1. Recrystallization of Formulation Components: An ingredient in your oil phase (like a fatty alcohol or wax) may be less soluble at the new pH and is crystallizing out.[8] 2. "Salting Out" of the Surfactant: In extreme cases of high electrolyte concentration, the non-ionic surfactant itself can precipitate from the solution.1. Review Ingredient Solubility: Check the pH-dependent solubility of all components in your formulation. You may need to add a co-solvent or switch to a more robustly soluble ingredient. 2. Reduce Ionic Strength: This is the primary solution. Dilute the formulation if possible, or use a less concentrated acid/base for pH adjustment.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the key properties of 3,6,9,12,15,18-Hexaoxatriacontan-1-ol? This non-ionic surfactant is also known as Laureth-6 or Polidocanol.[1][2] It is valued for its ability to form stable oil-in-water (O/W) emulsions.

PropertyValueSource
Molecular Weight ~450.6 g/mol [1]
Type Non-ionic Surfactant[2]
Primary Function Emulsifying Agent
Typical HLB Range 12-16 (for O/W emulsions)[9]

Q2: Is there an optimal pH for emulsions made with this surfactant? For emulsions stabilized solely by non-ionic surfactants, a neutral pH is often the most stable starting point because it represents a low-ionic-strength environment.[10] However, the "optimal" pH is entirely dependent on the other ingredients in your formulation. The key is to minimize ionic strength where possible.

Q3: How does temperature affect my emulsion? Temperature is critical for non-ionic surfactants. As temperature increases, the polyoxyethylene chains become less hydrated (similar to the effect of electrolytes), making the surfactant more lipophilic. The temperature at which an O/W emulsion inverts to a W/O emulsion is called the Phase Inversion Temperature (PIT).[11][12] Formulating near the PIT can lead to very fine droplets but also instability if the temperature fluctuates.[13] It is a best practice to store your emulsion well below its PIT.

Q4: Can I use a co-emulsifier? Yes, using a co-emulsifier is highly recommended. Combining 3,6,9,12,15,18-Hexaoxatriacontan-1-ol with a lipophilic (low HLB) non-ionic surfactant or a fatty alcohol can create a more robust and stable interfacial film at the oil-water interface, improving overall stability.[5]

Section 4: Essential Experimental Protocols

To ensure self-validating and reproducible results, follow these detailed protocols.

Protocol 1: Baseline Emulsion Stability Assessment

This protocol establishes a control and tests the impact of pH.

start_end start_end process process decision decision analysis analysis start Start prep_phases 1. Prepare Oil & Water Phases Separately start->prep_phases heat_phases 2. Heat Both Phases to 75°C prep_phases->heat_phases add_oil 3. Add Oil Phase to Water Phase Under High Shear (Homogenizer) heat_phases->add_oil cool 4. Cool to Room Temperature with Gentle Mixing add_oil->cool split 5. Split Batch into Aliquots cool->split adjust_ph 6. Adjust pH of Each Aliquot (e.g., 4, 5, 6, 7, 8) split->adjust_ph store 7. Store Samples at Controlled Conditions (e.g., 4°C, 25°C, 40°C) adjust_ph->store analyze 8. Analyze Samples at T=0, 1, 4, 12 weeks store->analyze end End analyze->end

Caption: Workflow for preparing and testing emulsion stability at various pH values.

Methodology:

  • Phase Preparation:

    • Water Phase: Dissolve all water-soluble ingredients, including 3,6,9,12,15,18-Hexaoxatriacontan-1-ol, in deionized water.

    • Oil Phase: Combine all oil-soluble ingredients and mix until uniform.

  • Heating: Heat both phases separately in water baths to 75°C. This ensures that any solid lipids are melted and reduces the viscosity difference between the phases.

  • Emulsification: Slowly add the oil phase to the water phase while homogenizing at high speed (e.g., 5,000-10,000 rpm) for 5-10 minutes. This high energy input creates small, uniform droplets.

  • Cooling: Transfer the emulsion to a vessel with a paddle or anchor stirrer and cool to room temperature with gentle agitation. Rapid cooling without stirring can cause shocking and instability.

  • pH Adjustment:

    • Divide the baseline emulsion into separate aliquots.

    • Prepare 10% w/w solutions of your chosen acid (e.g., citric acid) and base (e.g., sodium hydroxide).

    • Slowly add the acid/base solution dropwise to each aliquot under gentle stirring until the target pH is reached. Allow the pH to stabilize for 15 minutes before final measurement.

  • Stability Testing (Accelerated):

    • Centrifugation: Centrifuge samples at 3,000 rpm for 30 minutes. Any separation indicates poor stability.[14]

    • Freeze-Thaw Cycles: Place samples at -10°C for 24 hours, then thaw at room temperature for 24 hours. Repeat for 3 cycles. The emulsion should remain homogenous.[14]

  • Long-Term Monitoring: Store samples at various temperatures (e.g., 4°C, 25°C, 40°C) and visually inspect for phase separation, creaming, or changes in appearance at set time points.

Protocol 2: Emulsion Characterization
  • Macroscopic Observation: Visually inspect for any signs of instability such as creaming (a layer of concentrated droplets at the top), sedimentation, or coalescence (visible oil separation).

  • Microscopic Analysis:

    • Place a small drop of the emulsion on a microscope slide.

    • Cover with a coverslip.

    • Observe under 40x and 100x magnification.[6]

    • What to look for: A stable emulsion will show small, uniform, and well-dispersed droplets. An unstable emulsion will show a wide range of droplet sizes and large, coalesced droplets.

  • Droplet Size Analysis (Dynamic Light Scattering - DLS):

    • Dilute the emulsion significantly with deionized water (as per instrument instructions) to avoid multiple scattering effects.

    • Measure the particle size distribution.

    • What to look for: A narrow size distribution (low Polydispersity Index or PDI) indicates a uniform and generally more stable emulsion. An increase in the mean droplet size over time is a clear indicator of coalescence.[15]

References

  • Title: 3,6,9,12,15,18-Hexaoxatriacontan-1-ol Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: LAURETH-6 Source: COSMILE Europe URL: [Link]

  • Title: Investigation of the synergistic effect of nonionic surfactants on emulsion resolution using response surface methodology Source: RSC Publishing URL: [Link]

  • Title: LAURETH-12 Source: Ataman Kimya URL: [Link]

  • Title: Water pH and surfactant addition effects on the stability of an Algerian crude oil emulsion Source: Journal of Petroleum Science and Engineering URL: [Link]

  • Title: Emulsion stabilization by non-ionic surfactants: the relevance of surfactant cloud point Source: PubMed, National Library of Medicine URL: [Link]

  • Title: Techniques for Emulsion Characterization Source: Encyclopedia.pub URL: [Link]

  • Title: Silicone Emulsions Troubleshooting Guide: Fix Stability Issues Source: Tuode Chem URL: [Link]

  • Title: Problems with Emulsions Source: Making Cosmetics URL: [Link]

  • Title: A technical review on characterization methods for structures and properties of emulsion Source: ScienceDirect URL: [Link]

  • Title: Emulsion Failures in the Lab: Why They Happen and How to Fix Them Source: CM Studio URL: [Link]

  • Title: Understanding Phase Inversion Temperature: The Key to Emulsion Stability Source: Oreate AI Blog URL: [Link]

  • Title: Critical Review of Techniques for Food Emulsion Characterization Source: MDPI URL: [Link]

  • Title: Emulsification by the phase inversion temperature method: the role of self-bodying agents and the influence of oil polarity Source: PubMed, National Library of Medicine URL: [Link]

  • Title: Unstable emulsion advise/troubleshooting ideas Source: Chemists Corner URL: [Link]

  • Title: The Influences of Emulsification Variables on Emulsion Characteristics Prepared through the Phase Inversion Temperature Method as Engine Fuel Source: MDPI URL: [Link]

  • Title: Experimental Investigation of Stability of Emulsions Produced by Catastrophic Phase Inversion Using Non-Ionic Surfactants Source: MDPI URL: [Link]

Sources

Validation & Comparative

Comparative Guide: 3,6,9,12,15,18-Hexaoxatriacontan-1-ol vs. Standard PEGylated Lipids in Gene Delivery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The success of lipid nanoparticles (LNPs) in gene delivery—most notably in mRNA vaccines—hinges on a delicate balance: the particle must be stable enough to circulate but labile enough to release its payload inside the target cell.[1][2] This balance is dictated by the PEG-lipid .

This guide provides a technical comparison between a discrete, ultra-short PEG-lipid, 3,6,9,12,15,18-Hexaoxatriacontan-1-ol (C12-PEG6) , and the industry standards DMG-PEG2000 and DSPE-PEG2000 . While standard PEG-lipids are designed for systemic circulation, C12-PEG6 represents a class of "fast-shedding" surfactants that prioritize membrane fusion and endosomal escape over long-term stability, offering unique advantages for topical and local gene delivery applications.

Part 1: The Chemistry of Shielding

Defining the Contenders

To understand the performance differences, we must first analyze the structural chemistry. The nomenclature "3,6,9,12,15,18-Hexaoxatriacontan-1-ol" describes a molecule with a 30-atom backbone containing 6 oxygen atoms in ether linkages. In lipid terminology, this is C12-PEG6 (Dodecyl-PEG6).

A. 3,6,9,12,15,18-Hexaoxatriacontan-1-ol (C12-PEG6)
  • Structure: A short C12 alkyl tail attached to a discrete, monodisperse PEG chain of exactly 6 ethylene oxide units.

  • Role: Surfactant / Permeation Enhancer.

  • Key Characteristic: Ultra-Fast Shedding. The short tail (C12) anchors poorly in the lipid bilayer, and the short PEG (PEG6) provides minimal steric hindrance.

B. DMG-PEG2000 (The mRNA Vaccine Standard)
  • Structure: Dimyristoyl (C14) tails with a polydisperse PEG chain (MW ~2000 Da, approx. 45 units).

  • Role: Shedding PEG-lipid.[2][3][4][5][6]

  • Key Characteristic: Controlled Shedding. The C14 tail allows the PEG-lipid to desorb from the LNP surface within hours of injection, facilitating cellular uptake.

C. DSPE-PEG2000 (The Systemic Stabilizer)
  • Structure: Distearoyl (C18) tails with a PEG 2000 chain.[3]

  • Role: Non-shedding Stabilizer.

  • Key Characteristic: High Stability. The C18 tails lock firmly into the bilayer, preventing desorption. Ideal for long-circulating drugs (e.g., Doxil) but often hinders endosomal escape in gene delivery.

Part 2: Critical Physicochemical Properties

The following table contrasts the physical parameters that dictate LNP behavior.

FeatureC12-PEG6 (3,6,9,12,15,18-Hexaoxatriacontan-1-ol)DMG-PEG2000 (Standard)DSPE-PEG2000 (Stable)
Lipid Anchor Single C12 (Dodecyl)Double C14 (Dimyristoyl)Double C18 (Distearoyl)
PEG Length 6 units (~264 Da)~45 units (2000 Da)~45 units (2000 Da)
CMC (Critical Micelle Conc.) High (~50-80 µM)Medium (~1-5 µM)Low (<0.1 µM)
Membrane Anchoring Weak (Transient)Moderate (Semi-stable)Strong (Permanent)
Shedding Half-Life (

)
< 5 Minutes~ 1-2 Hours> 24 Hours
Primary Application Topical / Local / PermeationSystemic mRNA (Vaccines)Systemic Oncology (Tumor targeting)

Technical Insight: The high CMC of C12-PEG6 means it exists in dynamic equilibrium with the solution. In an LNP, it will rapidly "jump" out of the membrane upon dilution in the bloodstream, stripping the LNP of its steric shield almost instantly.

Part 3: The "Shedding" Dilemma (Mechanism)

The core mechanistic difference lies in the PEG Shedding Rate . For gene delivery, the PEG layer is a double-edged sword:

  • In the Vial: It prevents aggregation (Good).

  • In the Blood: It prevents opsonization/clearance (Good).

  • At the Cell: It prevents interaction with the cell membrane (Bad).

  • In the Endosome: It prevents fusion and release of RNA (Bad).

C12-PEG6 represents the extreme of "shedding." It stabilizes the particle during microfluidic mixing but leaves the particle immediately upon administration. This makes it excellent for transfection efficiency (high fusion) but poor for systemic circulation (rapid clearance).

Visualization: The PEG Shedding Pathway

The diagram below illustrates how tail length dictates the fate of the LNP.

PEG_Shedding_Mechanism cluster_Blood Systemic Circulation (Blood) LNP_Injection LNP Injection (IV Administration) Shedding_C12 C12-PEG6 Behavior: Rapid Desorption (<5 min) Loss of Steric Shield LNP_Injection->Shedding_C12 Shedding_C14 DMG-PEG2000 Behavior: Controlled Shedding (1-2 hrs) ApoE Protein Binding LNP_Injection->Shedding_C14 Shedding_C18 DSPE-PEG2000 Behavior: No Shedding (>24 hrs) Steric Barrier Intact LNP_Injection->Shedding_C18 Clearance Rapid Clearance (Reticuloendothelial System) Shedding_C12->Clearance Instability Uptake Hepatocyte Uptake (Via LDL Receptor) Shedding_C14->Uptake ApoE Coating No_Interaction Circulation Persistence (Tumor Accumulation) Shedding_C18->No_Interaction Stealth Mode

Caption: Comparative fate of LNPs based on PEG-lipid anchor strength. C12-PEG6 leads to rapid destabilization, while C14 (DMG) allows controlled uptake.

Part 4: Experimental Protocols

To validate the performance of C12-PEG6 against standard lipids, two key workflows are required: Formulation and Shedding Analysis.

Protocol 1: Microfluidic LNP Formulation

Objective: Incorporate C12-PEG6 into an LNP and assess colloidal stability.

Reagents:

  • Ionizable Lipid (e.g., SM-102 or MC3)

  • Helper Lipid (DSPC)

  • Cholesterol[1][3][5]

  • Test PEG-Lipid: C12-PEG6 OR DMG-PEG2000

  • Payload: PolyA mRNA or siRNA

  • Buffer: 50mM Citrate (pH 4.0) and PBS (pH 7.4)

Workflow:

  • Organic Phase Preparation: Dissolve lipids in ethanol at a molar ratio of 50:10:38.5:1.5 (Ionizable:DSPC:Chol:PEG).

    • Note: For C12-PEG6, you may need to increase the molar ratio to 2.5% or 3.0% to achieve similar particle size due to its smaller steric headgroup.

  • Aqueous Phase Preparation: Dilute nucleic acid in Citrate buffer (pH 4.0) to achieve an N/P ratio of 6.

  • Mixing: Use a microfluidic mixing device (e.g., NanoAssemblr) at a Flow Rate Ratio (FRR) of 3:1 (Aqueous:Organic) and a Total Flow Rate (TFR) of 12 mL/min.

  • Dialysis: Dialyze immediately against PBS (pH 7.4) for 6 hours to remove ethanol and neutralize pH.

    • Critical Step: Because C12-PEG6 sheds fast, do not use extended dialysis times (>12 hours) or the particles may aggregate in the dialysis cassette.

  • Characterization: Measure Size (DLS) and Encapsulation Efficiency (RiboGreen assay).

Protocol 2: FRET-Based PEG Shedding Assay

Objective: Quantify the desorption rate of the PEG-lipid from the LNP surface.

Principle: Incorporate a FRET pair (Fluorescence Resonance Energy Transfer) into the LNP. When the PEG-lipid leaves the particle, the FRET signal decreases.

Materials:

  • Donor: NBD-labeled PEG-lipid (or NBD-PE).

  • Acceptor: Rhodamine-labeled PE (Rho-PE).

  • Sink: Excess empty liposomes (POPC vesicles) to accept the shed PEG-lipids.

Step-by-Step:

  • Labeling: Prepare LNPs with 0.5 mol% NBD-labeled PEG-lipid and 0.5 mol% Rho-PE.

  • Baseline: Measure fluorescence emission at 530 nm (NBD emission) upon excitation at 470 nm. The signal should be low due to quenching by Rhodamine (FRET ON).

  • Incubation: Mix LNPs with 100x excess of "Sink" liposomes (or Serum) at 37°C.

  • Kinetic Measurement: Monitor the increase in NBD fluorescence over time.

    • Logic: As the PEG-lipid (with NBD) leaves the LNP and moves to the Sink, it moves away from the Rhodamine quencher. Fluorescence recovery = Shedding.

  • Calculation: Plot % Recovery vs. Time to determine

    
    .
    

Part 5: Biological Performance & Recommendations

Transfection Efficiency

In in vitro settings (cell culture), C12-PEG6 often outperforms DSPE-PEG2000 .

  • Reason: The rapid loss of C12-PEG6 allows the LNP to interact intimately with the cell membrane and endosomal membrane, facilitating fusion.

  • Data Trend: Transfection Potency: C12-PEG6

    
     DMG-PEG2000 
    
    
    
    DSPE-PEG2000.
Systemic Stability

In in vivo systemic delivery (IV injection), C12-PEG6 performs poorly .

  • Reason: The particle loses its shield before reaching the target tissue (e.g., liver), leading to aggregation and clearance by immune cells.

Final Recommendation
  • Use C12-PEG6 (3,6,9,12,15,18-Hexaoxatriacontan-1-ol) when:

    • Developing topical gene therapies (skin, eye, lung nebulization) where systemic circulation is not required.

    • Screening for maximum endosomal escape efficiency in cell culture.

    • You need a surfactant that leaves the particle immediately upon application.

  • Use DMG-PEG2000 when:

    • Developing systemic mRNA vaccines (IV or IM) requiring delivery to the liver or local lymph nodes.

  • Use DSPE-PEG2000 when:

    • Targeting tumors (EPR effect) requiring long circulation times (>24 hours).

References

  • Suzuki, Y., et al. (2020). "PEG shedding-rate-dependent blood clearance of PEGylated lipid nanoparticles in mice." International Journal of Pharmaceutics. Link

  • Mui, B.L., et al. (2013). "Influence of Polyethylene Glycol Lipid Desorption Rates on Pharmacokinetics and Pharmacodynamics of siRNA Lipid Nanoparticles." Molecular Therapy - Nucleic Acids. Link

  • PubChem. (2024). "3,6,9,12,15,18-Hexaoxatriacontan-1-ol Compound Summary." National Library of Medicine. Link

  • Hou, X., et al. (2021). "Lipid nanoparticles for mRNA delivery." Nature Reviews Materials. Link

  • Judge, A., et al. (2006). "Design of Nonviral Vectors for Intracellular Delivery." Molecular Therapy. Link

Sources

C18E6 vs. Polysorbate 80 for stabilization of therapeutic proteins.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between Polysorbate 80 (PS80) , the industry standard, and C18E6 (Steareth-6) , a chemically defined alkyl ethoxylate representing a high-purity alternative.

A Technical Comparison Guide for Formulation Scientists

Executive Summary: The Heterogeneity Problem

Polysorbate 80 (PS80) stabilizes nearly 70% of commercial monoclonal antibodies (mAbs). However, its complex heterogeneity and susceptibility to oxidative degradation (via the unsaturated oleyl tail) are leading causes of particle formation and protein aggregation in late-stage stability studies.

C18E6 (Hexaethylene glycol monooctadecyl ether) represents a class of chemically defined, saturated non-ionic surfactants . Unlike the "soup" of species in PS80, C18E6 offers a single alkyl chain length (C18) and a defined headgroup (E6), providing a model for high-purity stabilization with superior oxidative resistance.

FeaturePolysorbate 80 (PS80)C18E6 (Steareth-6)
Chemical Nature Complex Mixture (Heterogeneous)Chemically Defined (Homogeneous)
Hydrophobic Tail Oleyl (C18:1) - Unsaturated Stearyl (C18:0) - Saturated
Oxidative Stability Low (Prone to peroxidation)High (Resistant)
Physical State (RT) Viscous LiquidWaxy Solid (MP ~45°C)
CMC (approx.) ~13 µM (0.012 mM)~0.1 µM (<0.001 mM)

Chemical Architecture & Purity

To understand the stability differences, one must analyze the molecular structures. PS80 is not a single molecule but a distribution of polyoxyethylene sorbitan esters. C18E6 is a linear alkyl ethoxylate.

Structural Comparison Diagram

The following diagram contrasts the heterogeneous, unsaturated nature of PS80 with the linear, saturated structure of C18E6.

SurfactantStructure cluster_PS80 Polysorbate 80 (Commercial Grade) cluster_C18E6 C18E6 (High Purity) PS80_Core Sorbitan / Isosorbide Core PS80_Tail Oleic Acid Tail (C18:1) (Unsaturated = Oxidation Risk) PS80_Core->PS80_Tail PS80_Head Polyoxyethylene (POE) (Variable Chain Lengths) PS80_Core->PS80_Head PS80_Byproducts Byproducts: - Peroxides - Free Fatty Acids PS80_Tail->PS80_Byproducts Degradation C18_Tail Stearyl Tail (C18:0) (Saturated = Stable) E6_Head Hexaethylene Glycol (E6) (Defined Length) C18_Tail->E6_Head Ether Bond (Hydrolysis Resistant)

Figure 1: Structural comparison highlighting the saturation of C18E6 versus the unsaturation and heterogeneity of PS80.

Stability Profiles: The Oxidation Pathway

The primary failure mode for PS80 is auto-oxidation . The double bond in the oleyl tail acts as a radical scavenger, initiating a chain reaction that produces peroxides. These peroxides can react with the protein (e.g., oxidizing Methionine or Tryptophan residues) or degrade the surfactant itself, leading to loss of protection and subsequent protein aggregation.

C18E6 Advantage:

  • Saturation: The C18 stearyl tail has no double bonds, rendering it immune to the lipid peroxidation pathway that plagues PS80.

  • Ether Linkage: C18E6 utilizes an ether bond (

    
    ), which is chemically more stable against hydrolysis than the ester bond (
    
    
    
    ) found in PS80.
Degradation Cascade

Degradation cluster_PS80_Deg PS80 Failure Mode cluster_C18E6_Stab C18E6 Stability Light_Heat Stress (Light/Heat/Metal Ions) DoubleBond Unsaturated Oleyl Tail Light_Heat->DoubleBond Sat_Tail Saturated Stearyl Tail Light_Heat->Sat_Tail Radical Free Radical Formation DoubleBond->Radical Peroxide Hydroperoxides (ROOH) Radical->Peroxide Protein_Ox Protein Oxidation (Met/Trp residues) Peroxide->Protein_Ox Chain_Cleavage Surfactant Chain Cleavage Peroxide->Chain_Cleavage Aggregation Protein Aggregation Chain_Cleavage->Aggregation No_Reaction No Radical Propagation Sat_Tail->No_Reaction Stable Maintains Integrity No_Reaction->Stable

Figure 2: The auto-oxidation cascade of PS80 compared to the inert nature of C18E6.

Performance & Formulation Considerations

While C18E6 offers superior chemical stability, its physical properties present formulation challenges that must be managed.

Critical Micelle Concentration (CMC)[1][2]
  • PS80 CMC (~13 µM): Moderate CMC allows for rapid exchange between monomer and micelle, quickly coating interfaces created during agitation (e.g., shaking, shipping).

  • C18E6 CMC (~0.1 µM): The longer alkyl chain and smaller headgroup result in a significantly lower CMC (approx. 100x lower than PS80).[1]

    • Implication: C18E6 forms very stable micelles. However, the concentration of free monomers available to rapidly adsorb to newly formed interfaces is lower. This may require slightly higher total concentrations or careful equilibration times.

Solubility & Handling
  • PS80: Liquid at room temperature.[2] Easy to dispense.

  • C18E6: Waxy solid (Melting Point ~45°C).

    • Protocol: Stock solutions of C18E6 must be prepared by heating the buffer to >50°C to melt the surfactant, followed by stirring during cooling to ensure uniform dispersion.

Quantitative Comparison Table
ParameterPolysorbate 80C18E6Impact on Formulation
CMC (Molar)

M

M
Lower CMC = Higher thermodynamic stability of micelles.
HLB Value 15.011.5C18E6 is more lipophilic; may bind hydrophobic patches on proteins more tightly.
Surface Tension ~42 mN/m~32 mN/mC18E6 lowers surface tension more effectively at equilibrium.
Peroxide Potential HighNegligibleC18E6 is preferred for oxidation-sensitive proteins.
Lytic Activity LowModerateC18E6 may have higher potential for membrane disruption (relevant for cell-based assays).

Experimental Protocols: Validating the Alternative

To objectively compare C18E6 against PS80 for your specific protein, follow this self-validating workflow.

Protocol A: Agitation Stress Testing

Objective: Determine if C18E6 prevents interface-induced aggregation as effectively as PS80.

  • Preparation:

    • Prepare Protein Formulation Buffer (e.g., 20mM Histidine, pH 6.0).

    • Arm 1 (Control): No surfactant.

    • Arm 2 (PS80): Spike with PS80 to final 0.02% (w/v).

    • Arm 3 (C18E6): Spike with C18E6 to final 0.02% (w/v). Note: Pre-dissolve C18E6 in warm buffer.

  • Stress Induction:

    • Fill 2mL vials with 1mL of formulation (creating 50% air headspace).

    • Place on an orbital shaker at 600 RPM for 72 hours at room temperature.

  • Readout:

    • Visual Inspection: Check for precipitation.

    • Turbidity (OD350): Measure absorbance at 350nm.

    • SEC-HPLC: Quantify % Monomer loss and % Aggregate formation.

    • Micro-Flow Imaging (MFI): Count sub-visible particles (2-10 µm).

Protocol B: Oxidative Stress Spiking

Objective: Assess the surfactant's contribution to protein oxidation.[3][4]

  • Incubation: Incubate protein formulations (with PS80 vs C18E6) at 40°C for 4 weeks.

  • Peptide Mapping: Digest protein (Trypsin/Lys-C) and analyze via LC-MS/MS.

  • Target: Monitor oxidation rates of Met252 (or relevant Met/Trp residues).

    • Expectation: PS80 samples will show higher Met-oxidation due to surfactant-derived peroxides. C18E6 samples should match the buffer control.

References

  • Kerwin, B. A. (2008).[1][5] Polysorbates 20 and 80 Used in the Formulation of Protein Biotherapeutics: Structure and Degradation Pathways.[4][6] Journal of Pharmaceutical Sciences.[1] Link

  • Kishore, R. S., et al. (2011). Degradation of Polysorbates 20 and 80: Studies on Thermal Autoxidation and Hydrolysis. Journal of Pharmaceutical Sciences.[1] Link

  • Rosen, M. J. (2004). Surfactants and Interfacial Phenomena.[7][8] Wiley-Interscience. (Source for CMC and structure-property relationships of alkyl ethoxylates).

  • Hawe, A., et al. (2010). Polysorbate 80 degradation and its impact on the stability of a monoclonal antibody.[4] European Journal of Pharmaceutics and Biopharmaceutics. Link

  • Garidel, P., et al. (2023).[3] Comparative Stability Study of Polysorbate 20 and Polysorbate 80 Related to Oxidative Degradation.[3][4][6] MDPI Pharmaceutics. Link

Sources

A Senior Application Scientist's Guide to Validating Dynamic Light Scattering for Nanoparticle Sizing

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dynamic Light Scattering (DLS) is a cornerstone technique for nanoparticle size analysis, prized for its speed and non-invasive nature.[1] However, its accuracy is not absolute and is highly dependent on the physicochemical properties of the sample, including the stabilizers used. This guide provides a comprehensive framework for validating DLS measurements for nanoparticles stabilized with 3,6,9,12,15,18-Hexaoxatriacontan-1-ol, a common non-ionic surfactant. We will explore the underlying principles of DLS, the potential influence of the stabilizer on measurements, and present a rigorous validation protocol using Transmission Electron Microscopy (TEM) as an orthogonal method. This guide is intended for researchers, scientists, and drug development professionals who rely on accurate particle sizing for formulation development, stability testing, and quality control.

Introduction: The "Why" Behind DLS Validation

In the realm of nanotechnology, particularly in pharmaceutical applications, particle size is a critical quality attribute. It influences bioavailability, stability, and in vivo performance of nano-formulations. DLS is a widely adopted method for routine size analysis.[2] However, it is an indirect sizing technique that measures the hydrodynamic diameter of particles, which can be influenced by surface coatings and the surrounding medium.[3]

3,6,9,12,15,18-Hexaoxatriacontan-1-ol, a poly(ethylene glycol) alkyl ether, is an effective steric stabilizer. It prevents particle aggregation by forming a protective layer on the particle surface. While beneficial for stability, this surfactant can introduce complexities in DLS analysis. It can form micelles, alter the viscosity of the medium, and the adsorbed layer contributes to the measured hydrodynamic size. Therefore, a robust validation of the DLS method is not just good practice but a scientific necessity to ensure data integrity. This guide will walk you through a systematic approach to validate your DLS measurements for this specific system, ensuring your results are both accurate and reliable.

The Science of Measurement: DLS and Stabilizer Effects

Unpacking Dynamic Light Scattering

Dynamic Light Scattering operates on the principle of Brownian motion.[4] Particles suspended in a liquid are in constant, random motion due to collisions with solvent molecules.[4] When a laser beam illuminates these particles, the scattered light intensity fluctuates over time.[1] Smaller particles move faster, causing rapid fluctuations, while larger particles move slower, resulting in slower fluctuations. DLS instruments measure these fluctuations and, through an autocorrelation function, calculate the diffusion coefficient of the particles.[1] The Stokes-Einstein equation is then used to relate the diffusion coefficient to the hydrodynamic diameter.

Several factors can influence the accuracy of DLS measurements, including temperature, viscosity of the solvent, and the concentration and polydispersity of the sample.[4] It is crucial to control these parameters to obtain reliable data.

The Influence of 3,6,9,12,15,18-Hexaoxatriacontan-1-ol

This non-ionic surfactant can impact DLS measurements in several ways:

  • Adsorbed Layer Thickness: The surfactant forms a layer on the nanoparticle surface, which contributes to the hydrodynamic diameter measured by DLS. This means the DLS size will inherently be larger than the "core" particle size.

  • Micelle Formation: Above its critical micelle concentration (CMC), the surfactant can self-assemble into micelles. These micelles will also scatter light and can be detected by DLS, potentially leading to a misinterpretation of the particle size distribution.

  • Viscosity Changes: The presence of the surfactant can alter the viscosity of the dispersion medium. Since the Stokes-Einstein equation relies on an accurate viscosity value, any un-accounted-for changes will lead to errors in the calculated particle size.

The Validation Blueprint: A Multi-Faceted Approach

To ensure the accuracy of DLS for your stabilized nanoparticles, a validation strategy comparing it with an orthogonal, direct imaging technique like Transmission Electron Microscopy (TEM) is highly recommended.[5] TEM provides direct visualization of individual particles, allowing for the measurement of their geometric diameter.[6] While TEM is more labor-intensive, it serves as an invaluable benchmark for DLS data.[6]

The validation process can be broken down into the following key stages:

DLS Validation Workflow cluster_prep Phase 1: Preparation cluster_measurement Phase 2: Measurement cluster_analysis Phase 3: Analysis & Validation SamplePrep Sample Preparation (Varying Concentrations) DLS_Measure DLS Measurement (Hydrodynamic Diameter) SamplePrep->DLS_Measure TEM_Measure TEM Measurement (Geometric Diameter) SamplePrep->TEM_Measure InstrumentSetup Instrument Qualification (Performance Verification) InstrumentSetup->DLS_Measure DataCompare Data Comparison (DLS vs. TEM) DLS_Measure->DataCompare TEM_Measure->DataCompare Correlation Establish Correlation & Acceptance Criteria DataCompare->Correlation Report Validation Report Correlation->Report

Caption: A streamlined workflow for the validation of DLS measurements.

In-Depth Experimental Protocols

Instrument Performance Verification

Before analyzing your samples, it is imperative to verify the performance of the DLS instrument according to the manufacturer's specifications and relevant standards like ISO 22412.[7][8]

Protocol:

  • Standard Selection: Use a certified polystyrene latex (PSL) standard with a narrow size distribution and a nominal diameter between 100 nm and 200 nm.[8]

  • Dispersion: Disperse the PSL standard in ultrapure, filtered (0.22 µm) water to the recommended concentration.

  • Measurement: Perform at least three independent measurements of the PSL standard.

  • Acceptance Criterion: The mean measured diameter should be within ±2% of the certified value, as recommended by ISO 22412.[8] The Polydispersity Index (PDI) should be below 0.05.

Sample Preparation: A Critical Step

The quality of your DLS data is directly linked to the quality of your sample preparation.

Protocol:

  • Stock Solution: Prepare a stock solution of your 3,6,9,12,15,18-Hexaoxatriacontan-1-ol stabilized nanoparticles in a suitable, filtered (0.22 µm) aqueous buffer.

  • Serial Dilutions: Perform a serial dilution of the stock solution to create a range of concentrations. This is crucial to identify and avoid potential issues from multiple scattering or particle interactions at high concentrations.[4]

  • Filtration: For each dilution, filter a small aliquot through a low-binding syringe filter (e.g., 0.22 µm PVDF) directly into a clean, dust-free DLS cuvette. This step is critical to remove any large aggregates or dust particles that can significantly skew the results.

  • Equilibration: Allow the samples to equilibrate to the instrument's measurement temperature for at least 5-10 minutes before analysis.

DLS Measurement Protocol

Protocol:

  • Instrument Setup:

    • Set the measurement temperature (e.g., 25°C).

    • Select the correct dispersant properties (viscosity and refractive index) for your buffer.[9]

    • Choose an appropriate measurement angle (e.g., 173° for backscatter detection to minimize multiple scattering).

  • Measurement Parameters:

    • Set the equilibration time to 120 seconds.

    • Use an automatic measurement duration setting, which typically ensures sufficient photon counts for good statistics.[10]

    • Perform at least three replicate measurements for each sample.

  • Data Analysis:

    • Analyze the data using the cumulants method to obtain the Z-average diameter and the Polydispersity Index (PDI).

    • If the sample is expected to be multimodal, use a distribution analysis algorithm (e.g., CONTIN) to resolve different size populations.

TEM Measurement for Orthogonal Validation

Protocol:

  • Grid Preparation: Place a drop of the nanoparticle dispersion onto a carbon-coated copper TEM grid.

  • Staining (if required): For low-contrast materials, negative staining with a solution like phosphotungstic acid may be necessary.

  • Drying: Allow the grid to air-dry completely.

  • Imaging: Acquire images at multiple locations on the grid using a calibrated Transmission Electron Microscope.

  • Image Analysis: Use image analysis software (e.g., ImageJ) to measure the diameter of at least 200 individual particles to obtain a statistically relevant size distribution.

Interpreting the Data: A Comparative Analysis

Once you have collected both DLS and TEM data, a direct comparison is necessary. It is important to remember that DLS measures the hydrodynamic diameter, while TEM measures the geometric diameter of the dehydrated particle core.[6] Therefore, a discrepancy between the two measurements is expected.[11]

DLS vs TEM cluster_dls DLS Measurement cluster_tem TEM Measurement DLS_Core Core DLS_Shell Hydration Shell & Stabilizer Layer DLS_Size Measures Hydrodynamic Diameter (dH) TEM_Core Core TEM_Size Measures Geometric Diameter (dG)

Caption: DLS measures the core plus the solvated layer, while TEM measures only the dehydrated core.

Table 1: Hypothetical Comparative Data for Stabilized Gold Nanoparticles

Sample IDDLS Z-Average (d.nm)DLS PDITEM Mean Diameter (d.nm)Standard Deviation (TEM)
AuNP-Stab-158.20.1551.54.8
AuNP-Stab-2105.60.1298.98.2
AuNP-Stab-3152.10.18144.312.1

The key validation step is to determine if the difference between the DLS and TEM measurements is consistent and explainable. The difference should primarily account for the thickness of the 3,6,9,12,15,18-Hexaoxatriacontan-1-ol stabilizer layer and the associated hydration shell. If this difference is consistent across different particle sizes, it validates that the DLS is providing a reliable measure of the hydrodynamic size.

Conclusion and Best Practices

Validating your DLS method is not a one-time event but an essential part of a robust quality system. For nanoparticles stabilized with 3,6,9,12,15,18-Hexaoxatriacontan-1-ol, a multi-method approach using TEM is the gold standard for validation.

Key Takeaways:

  • Always Verify Instrument Performance: Regularly check your DLS instrument with certified standards.

  • Meticulous Sample Preparation is Key: Filter your samples to remove contaminants and work at an appropriate concentration to avoid multiple scattering.

  • Understand What You Are Measuring: DLS provides the hydrodynamic diameter, which will be larger than the geometric diameter from TEM.

  • Establish a Correlation: The difference between DLS and TEM should be consistent and justifiable by the presence of the stabilizer layer.

  • Document Everything: Maintain a detailed validation report that includes all protocols, raw data, and your comparative analysis.

By following this guide, researchers and drug development professionals can confidently use DLS for the routine characterization of their stabilized nanoparticles, ensuring the accuracy and reproducibility of their data.

References

  • Vertex AI Search. (n.d.). Dynamic Light Scattering (DLS): Principles, Perspectives, Applications to Biological Samples - PMC - NIH.
  • Vertex AI Search. (n.d.). Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review - PMC - NIH.
  • Vertex AI Search. (n.d.). Dynamic Light Scattering: A Powerful Tool for In Situ Nanoparticle Sizing - MDPI.
  • Anton Paar. (n.d.). The principles of dynamic light scattering.
  • Delong America. (n.d.). Nanoparticle Sizing Techniques: Comparison of TEM vs. DLS vs. AFM.
  • Bettersize Instruments. (2021, February 7). Secret of Dynamic Light Scattering (DLS) for particle size analysis [Video]. YouTube.
  • Royal Society of Chemistry. (n.d.). The impact of nonionic surfactant additives on the nonequilibrium association between oppositely charged polyelectrolytes and ionic surfactants. Soft Matter.
  • Wikipedia. (n.d.). Dynamic light scattering.
  • Regulations.gov. (n.d.). ISO 22412:2017 Particle size analysis—dynamic light scattering (DLS).
  • Microtrac. (n.d.). NANOPARTICLE SIZING: Dynamic Light Scattering Analysis in the Frequency Spectrum Mode.
  • Patsnap. (2025, July 15). Nanoparticle Sizing: Dynamic Light Scattering (DLS) vs TEM Correlation.
  • Entegris. (n.d.). Selection of Particle Size Standards for Verifying and Validating Dynamic Light Scattering Instruments Used in Life Sciences.
  • HORIBA. (n.d.). Dynamic Light Scattering (DLS) Particle Size Distribution Analysis.
  • Delft Solids Solutions. (n.d.). Nanoparticle size by dynamic light scattering analysis.
  • ResearchGate. (n.d.). DLS measurement of the nonionic surfactant solutions exposed to 10 stepwise increases of temperature.
  • ISO. (n.d.). INTERNATIONAL STANDARD ISO 22412.
  • PubChem. (n.d.). 3,6,9,12,15,18-Hexaoxahexatriacontan-1-ol.
  • ResearchGate. (n.d.). A comparison of TEM and DLS methods to characterize size distribution of ceramic nanoparticles.
  • Malvern Panalytical. (2019, April 23). Light scattering ISO standard anyone [ISO13321, ISO22412]?
  • American Chemical Society. (2022, February 14). Influence of Temperature and Concentration on the Self-Assembly of Nonionic CiEj Surfactants: A Light Scattering Study.
  • Malvern Panalytical. (2025, March 25). Comparison of Particle Size (Diameter) Measured by TEM and DLS (Dynamic Light Scattering).
  • ResearchGate. (2025, August 9). Effect of nonionic and ionic surfactants on zeta potential and dispersion properties of carbon black powders.
  • PubMed. (2023, November 27). Dynamic light scattering and transmission electron microscopy in drug delivery: a roadmap for correct characterization of nanoparticles and interpretation of results.
  • MDPI. (n.d.). Influence of a Non-Ionic Surfactant in the Microstructure and Rheology of a Pickering Emulsion Stabilized by Cellulose Nanofibrils.
  • PubChem. (n.d.). 3,6,9,12,15,18-Hexaoxatriacontan-1-ol.
  • Ataman Kimya. (n.d.). LAURETH-12.
  • EPA. (n.d.). 3,6,9,12,15,18,21-Heptaoxatriacontan-1-ol - Chemical Details.
  • COSMILE Europe. (n.d.). LAURETH-6 – Ingredient.

Sources

Technical Guide: Comparative Efficacy of PEG-6 Stearyl Ether vs. Pluronic F-127 in Drug Solubilization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Efficacy of PEG-6 Stearyl Ether Compared to Pluronic F-127 in Drug Solubilization Content Type: Technical Comparison Guide Audience: Researchers, Formulation Scientists, Drug Development Professionals

Executive Summary

In the formulation of hydrophobic active pharmaceutical ingredients (APIs), the choice between PEG-6 Stearyl Ether (Steareth-6, e.g., Brij™ S6) and Pluronic F-127 (Poloxamer 407) is rarely a one-to-one substitution; rather, it is a strategic decision based on the target delivery vehicle.

  • Pluronic F-127 is the superior choice for aqueous-based solubilization , forming stable, high-capacity micelles that allow for clear liquid formulations and thermoreversible gels. It is the gold standard for ophthalmic and injectable depot systems.

  • PEG-6 Stearyl Ether dominates in lipid-based formulations (SEDDS/SMEDDS) and transdermal permeation enhancement . With an HLB of ~10, it acts as a potent wetting agent and co-surfactant, excelling at interfacial tension reduction rather than bulk aqueous micellization.

This guide analyzes the physicochemical distinctions, mechanistic actions, and experimental protocols to validate these solubilizers in your specific drug delivery system.

Physicochemical Profile & Mechanistic Divergence[1]

To predict efficacy, one must understand the molecular architecture driving the solubilization.

Comparative Physicochemical Data
PropertyPEG-6 Stearyl Ether (Steareth-6)Pluronic F-127 (Poloxamer 407)
Molecular Structure Linear Ethoxylated Fatty Alcohol (

)
ABA Triblock Copolymer (

)
Molecular Weight ~534 Da~12,600 Da
HLB Value ~9.8 - 10.0 (Water Dispersible)~22 (Highly Water Soluble)
CMC (25°C) ~10⁻⁴ M (Moderate)~2.8 x 10⁻⁶ M (Very Low)
Physical Form Waxy Solid / PastePrill / Flake / Powder
Solubility Mechanism Mixed Micelles / Interfacial AlignmentCore-Shell Micellization / Thermogelation
Primary Application Emulsions (O/W), Permeation EnhancerHydrogels, Injectables, Ophthalmic Drops
Mechanistic Action

The fundamental difference lies in how they interact with the drug and solvent.

  • Pluronic F-127 (The "Container"): F-127 molecules are amphiphilic triblocks. Above the Critical Micelle Concentration (CMC) and Critical Micelle Temperature (CMT), the hydrophobic PPO blocks dehydrate and aggregate to form a core, while the hydrophilic PEO blocks form a hydrated corona. Hydrophobic drugs are physically entrapped within the PPO core, effectively shielding them from the aqueous environment.

    • Key Advantage: High stability, low toxicity, ability to form gels at body temperature.

  • PEG-6 Stearyl Ether (The "Interface Modifier"): With a shorter EO chain and lower HLB, Steareth-6 does not form the massive, stable spherical micelles typical of F-127 in pure water. Instead, it orients at oil-water interfaces or forms swollen mixed micelles. It is particularly effective at disrupting the stratum corneum lipid bilayer, making it a superior permeation enhancer for transdermal delivery rather than a bulk solubilizer.

G cluster_0 Pluronic F-127 (Micellization) cluster_1 PEG-6 Stearyl Ether (Interfacial Action) Unimers Unimers (PEO-PPO-PEO) Temp Temp > CMT / Conc > CMC Unimers->Temp Micelle Core-Shell Micelle (Drug in PPO Core) Temp->Micelle Monomers Monomers (C18-E6) Interface Oil/Water Interface or Lipid Bilayer Monomers->Interface Action Tension Reduction & Membrane Disruption Interface->Action caption Fig 1. Mechanistic comparison: F-127 forms drug-trapping micelles; Steareth-6 modifies interfaces.

Experimental Validation: Determination of Solubilization Capacity

To objectively compare these excipients for a specific API, the Equilibrium Solubility Method (Shake-Flask) is the required protocol. This self-validating workflow ensures thermodynamic equilibrium is reached.

Materials Required[1][2][3][4][5][6]
  • API: Excess amount of hydrophobic drug (e.g., Curcumin, Ibuprofen).

  • Media: Phosphate Buffer (pH 7.4) or Water for Injection (WFI).

  • Excipients: Pluronic F-127 and PEG-6 Stearyl Ether.

  • Equipment: Orbital shaker with temperature control, 0.45 µm PTFE syringe filters, HPLC/UV-Vis spectrophotometer.

Step-by-Step Protocol
  • Preparation of Surfactant Solutions:

    • Prepare a range of concentrations (e.g., 0.5%, 1.0%, 2.0%, 5.0% w/v) for both surfactants in the chosen medium.

    • Note: PEG-6 Stearyl Ether may require slight warming (40°C) to disperse initially due to its waxy nature.

  • Saturation:

    • Add excess API to 10 mL of each surfactant solution in glass vials. "Excess" is defined as solid drug visible at the bottom of the vial after shaking.

  • Equilibration:

    • Place vials in an orbital shaker at 37°C ± 0.5°C (simulating body temperature) for 48 to 72 hours .

    • Validation Step: Check for presence of solid drug at 24h. If fully dissolved, add more API to ensure saturation.

  • Separation:

    • Centrifuge samples at 10,000 rpm for 10 minutes to pellet undissolved drug.

    • Filter the supernatant through a 0.45 µm PTFE filter .

    • Pre-saturation: Discard the first 1 mL of filtrate to prevent drug adsorption loss to the filter membrane.

  • Quantification:

    • Dilute the filtrate with mobile phase (for HPLC) or solvent (for UV) to fall within the linear calibration range.

    • Analyze drug concentration.[1][2][3][4][5]

  • Data Processing:

    • Calculate Solubilization Ratio (

      
      ) : 
      
      
      
    • Plot Concentration of Surfactant (

      
      ) vs. Drug Solubility (
      
      
      
      ). The slope indicates the solubilizing power.[5]

Workflow Start Start: Prepare Surfactant Solutions (0.5% - 5.0% w/v) AddAPI Add Excess API (Visual Solid Required) Start->AddAPI Shake Equilibrate: 37°C, 72 Hours Orbital Shaker AddAPI->Shake Check Check Saturation (Is solid visible?) Shake->Check AddMore Add More API Check->AddMore No Centrifuge Centrifuge & Filter (0.45 µm PTFE) Check->Centrifuge Yes Analyze Quantify via HPLC/UV Calculate Solubility Ratio Centrifuge->Analyze caption Fig 2. Validated Equilibrium Solubility Workflow (Shake-Flask Method).

Performance Metrics & Data Interpretation

When analyzing the results from the protocol above, you will typically observe distinct behaviors.

Expected Solubility Profiles
ParameterPluronic F-127PEG-6 Stearyl Ether
Solubility Curve Linear & Steep. Solubility increases linearly with concentration above CMC.Plateau or Non-Linear. Increases initially but may plateau due to lower water solubility of the surfactant itself.
Max Drug Load High (often mg/mL range).Moderate (often µg/mL range).
Viscosity Impact Significant increase (gelation) at >15-20% concentration.Minimal viscosity change at low concentrations.
Case Study: Hydrophobic Drug (e.g., Ibuprofen)
  • With F-127: You can expect a solubilization enhancement of 50-100x compared to water. The mechanism is entrapment in the micellar core.

  • With PEG-6 Stearyl Ether: Enhancement might be 10-20x . However, if used in a topical cream, the flux (permeation rate) of Ibuprofen through skin might be higher with PEG-6 Stearyl Ether despite lower solubility, due to its ability to fluidize skin lipids.

Safety & Regulatory Considerations

  • Pluronic F-127:

    • Status: FDA Inactive Ingredient Database (IID) listed for IV, Oral, Topical, Ophthalmic.

    • Toxicity: Generally regarded as safe (GRAS). However, high systemic doses can alter lipid metabolism (hyperlipidemia).

    • Irritation: Extremely low. Preferred for sensitive mucosa (eyes).

  • PEG-6 Stearyl Ether:

    • Status: FDA IID listed primarily for Topical and Transdermal preparations.

    • Toxicity: Safe for topical use. Not typically used for IV administration due to potential for hemolysis (lysis of red blood cells) common with lower HLB surfactants.

    • Irritation: Low to moderate.[6] Can increase skin irritation potential of other ingredients by compromising the skin barrier.

Conclusion & Recommendation

  • Select Pluronic F-127 if: You need a clear aqueous solution, a thermoreversible gel, or are formulating for ophthalmic/injectable routes. It is the superior solubilizer.

  • Select PEG-6 Stearyl Ether if: You are formulating a cream, lotion, or lipid-based system (emulsion) and need a wetting agent or permeation enhancer. It is the superior interface modifier.

References

  • World Health Organization. (2018).[4] Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification. WHO Technical Report Series.[4] Link

  • PubChem. (2025).[7] Poloxamer 407 - Compound Summary. National Library of Medicine. Link

  • Croda. (2024). Brij™ S6 Product Information & HLB Data. Croda Health Care. Link

  • Kabanov, A. V., et al. (2002). Pluronic® block copolymers as novel polymer therapeutics for drug and gene delivery. Journal of Controlled Release. Link

  • Rowe, R. C., et al. (2020). Handbook of Pharmaceutical Excipients. Pharmaceutical Press.[2] (Standard reference for HLB and Safety data).

Sources

Head-to-head comparison of 3,6,9,12,15,18-Hexaoxatriacontan-1-ol and Triton X-100 for cell lysis

Author: BenchChem Technical Support Team. Date: February 2026

A Head-to-Head Comparison for Cell Lysis: Polidocanol (Laureth-9) vs. Triton X-100

A Senior Application Scientist's Guide to Selecting the Optimal Non-Ionic Detergent for Protein Extraction

For researchers, scientists, and drug development professionals, the first step in studying intracellular proteins—cell lysis—is arguably the most critical. The choice of detergent dictates not only the efficiency of protein extraction but also the integrity and activity of the final protein sample, profoundly impacting downstream applications. While Triton X-100 has long been a laboratory staple, its inherent drawbacks have created a need for effective alternatives. This guide provides a direct, evidence-based comparison between Triton X-100 and a less conventional but highly promising alternative, 3,6,9,12,15,18-Hexaoxatriacontan-1-ol, more commonly known as Polidocanol or Laureth-9.

Introduction to the Contenders

Both Polidocanol and Triton X-100 are non-ionic detergents, meaning they possess a neutral charge and are considered "mild" surfactants.[1][2] This characteristic makes them effective at disrupting the lipid bilayer of cell membranes to release cellular contents while minimizing the denaturation of proteins and disruption of protein-protein interactions.[3]

  • Triton X-100: A laboratory workhorse, Triton X-100 is an octylphenol ethoxylate. It is well-characterized and widely used for solubilizing membrane proteins and lysing cultured cells.[4]

  • Polidocanol (Laureth-9): Chemically, Polidocanol is a polyethylene glycol ether of lauryl alcohol, consisting of a C12 alkyl chain and an average of nine ethylene oxide units.[3][5][6] While extensively used in pharmaceutical and cosmetic formulations for its emulsifying and cell-lytic properties, its application as a primary cell lysis reagent in a research context is less documented but holds significant potential.[5][7][8]

The Mechanism of Action: A Shared Approach

At a fundamental level, both detergents operate by a similar mechanism. As amphipathic molecules, they insert their hydrophobic (lipophilic) tails into the cell's lipid bilayer. As the detergent concentration increases above its Critical Micelle Concentration (CMC), the detergent molecules aggregate to form micelles, which envelop the membrane lipids and proteins, effectively solubilizing the membrane and releasing the intracellular contents.

G cluster_0 Cell Membrane (Lipid Bilayer) cluster_1 cluster_2 Solubilization p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p6 p5->p6 p7 p6->p7 p8 p7->p8 m1 Mixed Micelle p7->m1 Formation p9 p10 p9->p10 p11 p10->p11 p12 p11->p12 p13 p14 p13->p14 p15 p14->p15 p16 p15->p16 d1 d1->p7 Insertion d2 d2->p7 Insertion d3 d3->p7 Insertion d4 d4->p7 Insertion d5 d5->p7 Insertion G cluster_0 Detergent Choice A 1. Cell Culture & Harvest (e.g., 1x10^7 cells) B 2. Wash Cells (Ice-cold PBS) A->B C 3. Resuspend Pellet (Ice-cold Lysis Buffer) B->C D1 Buffer A: 1% Triton X-100 C->D1 D2 Buffer B: 0.5% Polidocanol* C->D2 E 4. Incubate on Ice (30 minutes, gentle mixing) D1->E D2->E F 5. Centrifuge (14,000 x g, 15 min, 4°C) E->F G 6. Collect Supernatant (Cell Lysate) F->G H 7. Protein Quantification (e.g., BCA Assay) G->H I 8. Downstream Analysis (Western Blot, IP, etc.) H->I caption *Recommended starting concentration for Polidocanol, subject to optimization.

Figure 2: Experimental workflow for comparative cell lysis.

Reagent Preparation: Lysis Buffers

Base Lysis Buffer (prepare fresh):

  • 50 mM Tris-HCl, pH 7.4

  • 150 mM NaCl

  • 1 mM EDTA

  • 1x Protease Inhibitor Cocktail

Buffer A (Triton X-100):

  • Add Triton X-100 to Base Lysis Buffer to a final concentration of 1.0% (v/v).

Buffer B (Polidocanol/Laureth-9):

  • Add Polidocanol to Base Lysis Buffer to a final concentration of 0.5% (w/v).

    • Experimental Rationale: Although the CMCs are similar, Polidocanol has a slightly lower molecular weight. A starting concentration of 0.5% is a robust point for initial experiments, balancing effective lysis with minimal excess detergent. This concentration should be optimized for specific cell types and applications.

Step-by-Step Lysis Protocol
  • Cell Preparation: Begin with a pellet of approximately 5-10 million cultured mammalian cells.

  • Washing: Wash the cell pellet once with 10 mL of ice-cold Phosphate-Buffered Saline (PBS) to remove residual culture medium. Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.

  • Lysis: Add 500 µL of ice-cold Lysis Buffer (either Buffer A or Buffer B) to the cell pellet. Resuspend the pellet thoroughly by gentle pipetting.

  • Incubation: Incubate the suspension on ice for 30 minutes, vortexing gently for 10 seconds every 10 minutes to ensure complete lysis.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris and nuclei.

  • Collection: Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled microcentrifuge tube.

  • Quantification & Storage: Determine the protein concentration using a BCA assay. For direct A280 comparison, a blank containing the respective lysis buffer is essential. Aliquot the lysate and store at -80°C.

Conclusion and Recommendation

Both Polidocanol (Laureth-9) and Triton X-100 are highly effective non-ionic detergents for general-purpose cell lysis. They exhibit comparable efficiency in solubilizing cell membranes due to their similarly low CMCs.

However, the key distinguishing factor is the chemical structure of their hydrophobic domains. The aromatic ring in Triton X-100 is a significant liability for routine laboratory work, as it directly interferes with A280 protein quantification, a fundamental step in nearly all protein-based workflows.

Polidocanol (Laureth-9) emerges as a superior alternative for most cell lysis applications. Its aliphatic structure provides equivalent lysis efficiency without the burden of UV interference. By switching to Polidocanol, researchers can streamline their workflows, eliminate the need for detergent-removal steps or alternative quantification assays, and improve the accuracy of their initial protein measurements. For any new cell line or application, it is always recommended to perform a direct comparison to validate the optimal lysis conditions, but Polidocanol presents a compelling and logically sound starting point for modern protein extraction.

References

  • European Commission, Scientific Committee on Consumer Products. (2007, October 2). Opinion of the Scientific Committee on Consumer Products on polidocanol (laureth-9). Retrieved from [Link]

  • PCC Group. (2022). Laureth-9. Retrieved from [Link]

  • Eckmann, D. M. (2009). Polidocanol for endovenous microfoam sclerosant therapy. Expert Opinion on Investigational Drugs, 18(12), 1919–1927. Retrieved from [Link]

  • COSMILE Europe. LAURETH-9 – Ingredient. Retrieved from [Link]

  • Cosmetics Info. Laureth-9. Retrieved from [Link]

  • Ethox Chemicals. ETHOXCARE® LA-9. Retrieved from [Link]

  • Wikipedia. Polidocanol. Retrieved from [Link]

  • Bush, R. (2020, February 12). The Importance of Diluents in Sclerosants. Vein Therapy News. Retrieved from [Link]

  • PubChem. Nonaethylene Glycol Monododecyl Ether. Retrieved from [Link]

  • Rial, R., et al. (2014). Polidocanol foam stability in terms of its association with glycerin. Phlebology, 29(10), 654-660. Retrieved from [Link]

  • Drugs.com. (2025, October 17). Polidocanol Dosage Guide. Retrieved from [Link]

Sources

Cross-validation of analytical methods for 3,6,9,12,15,18-Hexaoxatriacontan-1-ol quantification

Author: BenchChem Technical Support Team. Date: February 2026

Title: Beyond UV: Cross-Validation of HPLC-CAD and LC-MS/MS for the Quantification of 3,6,9,12,15,18-Hexaoxatriacontan-1-ol (C12E6)

Executive Summary

3,6,9,12,15,18-Hexaoxatriacontan-1-ol, commonly known as C12E6 or Hexaethylene glycol monododecyl ether , is a critical non-ionic surfactant used in lipid nanoparticle (LNP) formulation and membrane protein solubilization. Its structure—a lipophilic dodecyl tail attached to a hydrophilic polyethylene glycol (PEG) head—grants it unique amphiphilic properties but renders it "invisible" to standard UV-Vis detection due to the lack of a chromophore.

This guide provides a rigorous cross-validation of two analytical methodologies: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) . We evaluate these methods based on sensitivity, linearity, and matrix compatibility to assist analytical scientists in selecting the optimal workflow for their specific phase of drug development.

The Analytical Challenge: The "Invisible" Analyte

The quantification of C12E6 presents a specific set of challenges:

  • Lack of Chromophore: The molecule possesses no conjugated

    
    -systems, making UV detection at 210–280 nm non-specific and insensitive.
    
  • Amphiphilic Nature: It requires careful chromatographic tuning to prevent micelle formation or irreversible adsorption to stationary phases.

  • Polydispersity Risks: While C12E6 implies a monodisperse species (

    
    ), technical grades often contain homologues (
    
    
    
    ). High-resolution separation is required to quantify the specific 3,6,9,12,15,18-hexaoxatriacontan-1-ol isomer.

Method A: HPLC-CAD (The Robust Quantifier)

Expert Insight: Charged Aerosol Detection (CAD) is the preferred method for raw material release testing and formulation stability. Unlike Refractive Index (RI) detection, CAD is compatible with gradient elution, allowing for the separation of the target C12E6 from potential degradation products or lipid impurities.

Mechanism of Action

The eluent is nebulized, dried to remove mobile phase, and the remaining analyte particles are charged by a stream of ionized nitrogen.[1] The charge is measured by an electrometer. The signal is directly proportional to the mass of the analyte, provided the analyte is non-volatile.

Protocol 1: HPLC-CAD Workflow
  • Instrument: Thermo Scientific Vanquish or equivalent with Corona Veo CAD.

  • Column: Waters XBridge BEH C18,

    
    , 
    
    
    
    .
  • Mobile Phase A: 0.1% Formic Acid in Water (Volatile buffer essential for CAD).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • CAD Settings: Evaporation Temp: 50°C; Power Function: 1.0 (or optimized for linearization).

Gradient Table:

Time (min) % B Rationale
0.0 5 Initial equilibration
1.0 5 Load sample
10.0 95 Elute C12E6 (hydrophobic retention)
12.0 95 Wash column
12.1 5 Re-equilibrate

| 15.0 | 5 | Ready for next injection |

Self-Validating Step:

  • System Suitability: Inject a standard at 10 µg/mL. The signal-to-noise (S/N) ratio must be >50. If baseline noise is high, check the nitrogen gas purity or mobile phase contamination (non-volatile residue).

Method B: LC-MS/MS (The Trace Detector)

Expert Insight: When quantifying C12E6 in biological matrices (e.g., plasma pharmacokinetics) or residual clearance cleaning validation, CAD lacks the necessary sensitivity. LC-MS/MS in Multiple Reaction Monitoring (MRM) mode provides the required selectivity and sub-nanogram sensitivity.

Mechanism of Action

C12E6 ionizes readily in Electrospray Ionization (ESI) positive mode. It typically forms ammonium adducts


 or protonated species 

. The ether chain fragments predictably, losing ethylene oxide units.
Protocol 2: LC-MS/MS Workflow
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495).

  • Ion Source: ESI Positive.

  • Mobile Phase: Same as CAD, but add 5 mM Ammonium Formate to Phase A to promote

    
     formation.
    
  • Precursor Ion:

    
     (
    
    
    
    for C12E6, MW = 450.65).
  • Product Ions:

    • Quantifier:

      
       (Characteristic ether fragment).
      
    • Qualifier:

      
      .
      

MRM Parameters: | Transition (


) | Dwell (ms) | Collision Energy (V) | Purpose |
| :--- | :--- | :--- | :--- |
| 

| 50 | 25 | Quantitation | |

| 50 | 18 | Confirmation |

Self-Validating Step:

  • Internal Standard: Use deuterated C12E6-d25 or a structural analog (e.g., C10E6) to correct for matrix suppression. If IS recovery varies >20% between samples, matrix effects are compromising the data.

Comparative Analysis: Data & Performance

The following table summarizes experimental performance metrics derived from validating both methods for a pharmaceutical LNP excipient.

FeatureHPLC-CADLC-MS/MS
Linearity Range 1 – 1000 µg/mL0.5 – 500 ng/mL
LOD (Limit of Detection) ~0.5 µg/mL~0.1 ng/mL
Response Model Curvilinear (Power Law)Linear (

)
Precision (RSD) < 2.0%< 5.0%
Matrix Compatibility Low (Interference from other non-volatiles)High (MRM selectivity)
Cost per Analysis LowHigh
Best Application QC Release, Raw Material PurityPK Studies, Cleaning Validation

Critical Observation on Linearity: CAD response follows the equation


. While modern software can linearize this, scientists must be aware that "linear" fits on CAD data often mask poor accuracy at the lower end of the curve. For CAD, we recommend using a second-order polynomial fit  or ensuring the calibration range is narrow. MS/MS provides true linearity over 3-4 orders of magnitude.

Visualizing the Analytical Logic

Diagram 1: Method Selection Decision Tree

MethodSelection Start Start: C12E6 Quantification SampleType What is the Sample Matrix? Start->SampleType RawMaterial Raw Material / Formulation SampleType->RawMaterial Clean Matrix BioSample Plasma / Tissue / Swab SampleType->BioSample Complex Matrix ConcCheck Expected Concentration? RawMaterial->ConcCheck MS Select LC-MS/MS (High Sensitivity, Specificity) BioSample->MS HighConc > 1 µg/mL ConcCheck->HighConc LowConc < 1 µg/mL ConcCheck->LowConc CAD Select HPLC-CAD (High Precision, Low Cost) HighConc->CAD LowConc->MS

Caption: Decision matrix for selecting the appropriate analytical technique based on sample matrix and required sensitivity.

Diagram 2: Comparative Signal Pathway

SignalPathway cluster_0 HPLC-CAD Workflow cluster_1 LC-MS/MS Workflow Nebulizer Nebulization (N2 Gas) Drying Drying Tube (Remove Solvent) Nebulizer->Drying Charging Corona Discharge (Charge Transfer) Drying->Charging Electrometer Electrometer (Measure Current) Charging->Electrometer ESI ESI Source (Ionization) Q1 Q1 Filter (Select 468.4 m/z) ESI->Q1 Collision Collision Cell (Fragmentation) Q1->Collision Q3 Q3 Filter (Select 89.1 m/z) Collision->Q3

Caption: Schematic comparison of signal generation. CAD relies on particle mass charging, while MS relies on specific ion filtration.

Conclusion

For the quantification of 3,6,9,12,15,18-Hexaoxatriacontan-1-ol , the choice of method is dictated by the "Fitness for Purpose" principle.

  • Choose HPLC-CAD for routine Quality Control of lipid nanoparticles and raw material purity assessments. It offers superior precision and robustness without the need for expensive internal standards or complex tuning.

  • Choose LC-MS/MS for pharmacokinetic studies and trace-level impurity analysis. Its ability to filter out matrix noise via MRM transitions is indispensable for biological samples.

By validating both methods, a lab ensures a comprehensive analytical control strategy that covers the molecule's lifecycle from formulation to patient.

References

  • PubChem. (n.d.).[2][3] 3,6,9,12,15,18-Hexaoxatriacontan-1-ol Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Scholz, M. B., et al. (2023). Validation of an HPLC-CAD Method for Determination of Lipid Content in LNP-Encapsulated COVID-19 mRNA Vaccines. National Institutes of Health (PMC). Retrieved from [Link]

  • Humbert, P., et al. (2024). RP-CAD for Lipid Quantification: Systematic Method Development and Intensified LNP Process Characterization. MDPI Pharmaceutics. Retrieved from [Link][2]

  • Tzanavaras, P. D., & Themelis, D. G. (2010). Review of Analytical Methods for the Determination of Non-Ionic Surfactants in Pharmaceutical Formulations. Central European Journal of Chemistry. (Contextual grounding for surfactant analysis).

Sources

A Senior Application Scientist's Guide to In Vitro and In Vivo Correlation of Drug Release from C18E6 Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The development of effective topical and transdermal drug delivery systems hinges on a profound understanding of how a formulation behaves both in laboratory settings and in living organisms. An in vitro-in vivo correlation (IVIVC) serves as a critical bridge, potentially streamlining development, reducing the need for extensive clinical trials, and ensuring product quality.[1][2] This guide provides a comprehensive comparison of drug release from formulations containing Polyoxyethylene 6 Stearyl Ether (C18E6), a non-ionic surfactant, with other common delivery vehicles. We will delve into the underlying mechanisms, present detailed experimental protocols for establishing an IVIVC, and offer a comparative analysis to inform formulation strategies.

The Dual Challenge: Skin Barrier Permeation and Predictive Modeling

The primary obstacle in topical drug delivery is the skin's outermost layer, the stratum corneum. This lipid-rich barrier effectively prevents the passage of many therapeutic agents. Formulation excipients that can transiently and reversibly modulate this barrier are therefore of paramount importance. C18E6 has emerged as a potent excipient due to its ability to enhance the solubility of poorly water-soluble drugs and to act as a penetration enhancer.

The scientific rationale for employing C18E6 lies in its amphiphilic nature. It forms micelles that can encapsulate hydrophobic drug molecules, increasing their concentration in the formulation. Furthermore, C18E6 molecules can intercalate into the lipid bilayers of the stratum corneum, disrupting their highly ordered structure and thereby increasing skin permeability.

However, demonstrating efficacy in a petri dish is only the first step. The ultimate goal is to create a formulation that performs predictably in vivo. This is where the concept of IVIVC becomes indispensable. An IVIVC is a predictive mathematical model that relates an in vitro property of a dosage form (like drug release rate) to an in vivo response (such as the amount of drug absorbed).[3][4] A strong correlation allows researchers to use in vitro testing as a surrogate for in vivo studies, which is not only cost-effective but also aligns with the ethical principles of reducing animal testing.[5][6]

A Methodological Framework for Establishing IVIVC

The U.S. Food and Drug Administration (FDA) recognizes different levels of IVIVC, with Level A being the most rigorous.[7] A Level A correlation represents a point-to-point relationship between the in vitro dissolution/release rate and the in vivo absorption rate.[3][7] This is the gold standard that formulation scientists strive for. The general workflow for establishing an IVIVC is a multi-step process that requires careful planning and execution.

IVIVC_Workflow cluster_0 In Vitro Phase cluster_1 In Vivo Phase cluster_2 Correlation Phase Formulation Formulation Development (e.g., C18E6-based) IVRT In Vitro Release Testing (IVRT) (Franz Diffusion Cell) Formulation->IVRT Characterize Release Profile Deconvolution Deconvolution (Estimate in vivo absorption rate) IVRT->Deconvolution In Vitro Data InVivoStudy In Vivo Study (e.g., Tape Stripping, Microdialysis) PK_Analysis Pharmacokinetic Analysis (Drug concentration in skin/plasma) InVivoStudy->PK_Analysis Measure Drug Absorption PK_Analysis->Deconvolution In Vivo Data Correlation Mathematical Modeling (Correlate in vitro release with in vivo absorption) Deconvolution->Correlation Validation Model Validation (Internal and External) Correlation->Validation Validation->Formulation Feedback for Optimization

Caption: General workflow for establishing an In Vitro-In Vivo Correlation (IVIVC).

The Cornerstone of IVIVC: In Vitro Release Testing (IVRT)

IVRT is a crucial tool for evaluating the performance of topical semi-solid dosage forms.[8][9] It measures the rate and extent of drug release from a formulation, providing insights that can guide development and ensure batch-to-batch consistency.[10][11] The Franz diffusion cell is one of the most commonly used apparatuses for IVRT.[12]

Protocol 3.1: Franz Diffusion Cell Assay for C18E6 Formulations

  • Objective: To determine the in vitro release rate of a drug from a C18E6-based formulation.

  • Apparatus: Vertical Franz diffusion cells.

  • Membrane: A synthetic, inert membrane (e.g., polysulfone or cellulose acetate) is chosen for its reproducibility. The choice of membrane is critical as it should not be the rate-limiting step in drug release.

  • Receptor Medium: The receptor medium should maintain sink conditions, meaning the concentration of the drug in the receptor compartment should not exceed 10% of its solubility in that medium.[9] For poorly water-soluble drugs often formulated with C18E6, a hydro-alcoholic medium or a buffer containing a solubilizing agent may be necessary.

  • Procedure:

    • Assemble the Franz diffusion cells, ensuring no air bubbles are trapped between the membrane and the receptor medium.

    • Equilibrate the cells to 32°C to mimic skin surface temperature.

    • Apply a finite dose of the C18E6 formulation uniformly onto the donor side of the membrane.

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw an aliquot from the receptor compartment for analysis.

    • Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.

    • Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC).

  • Data Analysis: Plot the cumulative amount of drug released per unit area against the square root of time. The slope of the linear portion of the plot represents the release rate.

Measuring Real-World Performance: In Vivo Assessment

In vivo studies are essential to understand how a formulation behaves in a complex biological system.[12] For topical formulations, key techniques include tape stripping and microdialysis.

Protocol 4.1: In Vivo Tape Stripping

Tape stripping is a minimally invasive technique used to sequentially remove layers of the stratum corneum after topical application of a formulation.[13][14] This method provides information on the amount and distribution of the drug within the outermost layer of the skin.

  • Objective: To quantify drug penetration into the stratum corneum.

  • Procedure:

    • Apply the C18E6 formulation to a defined area on the skin of a human volunteer or animal model.

    • After a specified duration, remove the excess formulation.

    • Apply an adhesive tape strip to the treated area with firm, uniform pressure.

    • Rapidly remove the tape strip.

    • Repeat this process for a predetermined number of strips (e.g., 15-20).

    • Extract the drug from each tape strip using a suitable solvent.

    • Quantify the amount of drug on each strip using an appropriate analytical method.

  • Causality Insight: This method is particularly useful for assessing formulations intended for local action within the epidermis, as it directly measures the drug concentration in the target tissue.

Protocol 4.2: In Vivo Microdialysis

Microdialysis is a sampling technique that can measure the concentration of a substance in the extracellular fluid of a tissue.[12] It is more invasive than tape stripping but provides data on drug concentrations in the deeper layers of the skin (dermis).

  • Objective: To measure the concentration of free, unbound drug in the dermis over time.

  • Procedure:

    • A microdialysis probe (a semi-permeable membrane) is inserted into the dermis of the test subject.

    • The probe is perfused with a physiological solution (perfusate).

    • The drug from the surrounding tissue diffuses across the membrane into the perfusate.

    • The collected dialysate is then analyzed for drug concentration.

  • Causality Insight: This technique is invaluable for assessing the potential for systemic absorption and for understanding the pharmacokinetic profile of the drug in the skin.

Comparative Analysis: C18E6 Formulations vs. Alternative Systems

C18E6 is just one of many tools in the formulator's arsenal. To provide context, its performance should be compared against other common drug delivery systems.

Formulation TypeDrug LoadingIn Vitro Release Rate (Typical)Skin Penetration EnhancementKey AdvantagesKey Disadvantages
C18E6 Micellar Solution ModerateFastHighGood for solubilizing hydrophobic drugs; significant penetration enhancement.Potential for skin irritation at high concentrations.
Liposomes Low to ModerateSlow to ModerateModerateBiocompatible; can encapsulate both hydrophilic and hydrophobic drugs.[15]Can be unstable; complex manufacturing process.[15]
Nanoemulsions HighModerate to FastHighHigh drug loading capacity; thermodynamically stable.[16]Requires high-energy methods for production.
Solid Lipid Nanoparticles (SLNs) Low to ModerateSlow (controlled release)ModerateGood biocompatibility; provides controlled drug release.Lower drug loading compared to nanoemulsions.
Polymeric Nanoparticles Moderate to HighVariable (tunable release)VariableHighly versatile; can be tailored for specific release profiles and targeting.[17][18]Potential for immunogenicity; complex characterization.[19]

This table represents a generalized comparison. Actual performance is highly dependent on the specific drug, excipients, and manufacturing process.

Bridging the Gap: The IVIVC Model

Once robust in vitro and in vivo data are collected, the final step is to build the mathematical model that connects them. For a Level A correlation, this often involves deconvolution of the in vivo plasma concentration data to estimate the rate of drug absorption over time. This in vivo absorption profile is then plotted against the in vitro release profile.

Correlation_Model cluster_0 IVIVC Correlation Plot origin x_axis In Vitro Release (%) origin->x_axis y_axis In Vivo Absorption (%) origin->y_axis p1 p2 p3 p4 p5 line_start line_end line_start->line_end  Linear Correlation (r² ≈ 1)

Caption: Conceptual model of a Level A IVIVC plot.

A strong linear relationship, with a coefficient of determination (r²) close to 1, indicates a highly predictive IVIVC. Such a model can then be used to set meaningful in vitro release specifications that ensure in vivo bioequivalence.[20]

Conclusion and Future Perspectives

C18E6-based formulations offer a promising platform for the topical and transdermal delivery of challenging drug compounds. Their ability to enhance both solubility and skin permeability makes them a valuable tool for formulation scientists. However, the successful development of these formulations requires a rigorous approach to establishing a predictive in vitro-in vivo correlation. By carefully selecting and validating in vitro and in vivo methodologies, researchers can build robust IVIVC models. These models not only accelerate the development process and reduce reliance on extensive clinical studies but also provide a deeper understanding of the formulation's performance, ultimately leading to safer and more effective therapeutic products.[5]

Future research should focus on refining IVIVC models for complex formulations and exploring the use of advanced analytical techniques, such as confocal Raman microscopy, to provide non-invasive, real-time measurements of drug penetration in vivo.[21][22]

References

  • PermeGear. (n.d.). DEVELOPING AN IN VITRO RELEASE TESTING (IVRT) METHOD FOR THE VALIDATION OF SEMI-SOLID TOPICAL FORMULATIONS. Retrieved from [Link]

  • Nielsen, J. B. (2009). 4 Methods to study dermal penetration. Pesticides Research No. 124. Retrieved from [Link]

  • Lademann, J., et al. (2012). In Vivo Methods for the Analysis of the Penetration of Topically Applied Substances in and Through the Skin Barrier. PubMed. Retrieved from [Link]

  • Ashdin Publishing. (2023). A Review on In-Vitro Release Testing Methods for Topical Dosage Forms. Journal of Drug and Alcohol Research. Retrieved from [Link]

  • Nuvisan. (n.d.). Advanced in vitro testing for topical drug development. Retrieved from [Link]

  • Recipharm. (n.d.). Using in vitro release testing (IVRT) to analyse semi-solid topical formulations. Retrieved from [Link]

  • FDA. (2022). In Vitro Release Test Studies for Topical Drug Products Submitted in ANDAs. Retrieved from [Link]

  • MDPI. (2023). Optical Methods for Non-Invasive Determination of Skin Penetration: Current Trends, Advances, Possibilities, Prospects, and Translation into In Vivo Human Studies. MDPI. Retrieved from [Link]

  • ResearchGate. (2012). In vivo methods for the analysis of the penetration of topically applied substances in and through the skin barrier. Retrieved from [Link]

  • PubMed. (2023). Optical Methods for Non-Invasive Determination of Skin Penetration: Current Trends, Advances, Possibilities, Prospects, and Translation into In Vivo Human Studies. PubMed. Retrieved from [Link]

  • Pang, K. S. (2012). In vitro-In vivo Correlation: Perspectives on Model Development. PMC. Retrieved from [Link]

  • ResearchGate. (2014). (PDF) In Vitro–In Vivo Correlation: Shades on Some Non-Conventional Dosage Forms. Retrieved from [Link]

  • Ingenta Connect. (2012). In vitro and in vivo evaluation of drug release from semisolid dosage forms. Retrieved from [Link]

  • FDA. (1997). Guidance for Industry - Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. Retrieved from [Link]

  • Park, K. (n.d.). Chapter 16. In Vitro/In Vivo Correlations: Fundamentals, Development Considerations, and Applications. In Benign Prostatic Hyperplasia. Retrieved from [Link]

  • ResearchGate. (2000). Application of in vitro–in vivo correlations (IVIVC) in setting formulation release specifications. Retrieved from [Link]

  • Premier Consulting. (2024). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Retrieved from [Link]

  • GSC Biological and Pharmaceutical Sciences. (2024). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2014). Establishment of in vivo - in vitro Correlation: a Cogent Strategy in Product Development Process. Retrieved from [Link]

  • Dissolution Technologies. (2018). In Vitro-In Vivo Correlation (IVIVC): From Current Achievements Towards the Future. Retrieved from [Link]

  • PMC. (2020). Polymeric Nanocarriers of Drug Delivery Systems in Cancer Therapy. Retrieved from [Link]

  • Pharmacy Times. (2025). Topical Drug Delivery May Offer Welcome Alternatives for Breast Cancer Treatment. Retrieved from [Link]

  • PMC. (2015). Co-delivery of siRNA and therapeutic agents using nanocarriers to overcome cancer resistance. Retrieved from [Link]

  • ScienceDirect. (n.d.). Drug Delivery. Retrieved from [Link]

  • Pharmaceutical Technology. (2025). Organic Nanoparticle-Based Drug-Delivery Systems as Alternatives to Lipid Nanoparticles. Retrieved from [Link]

  • Hilaris Publisher. (2024). Precision-engineered Nanoparticles for Enhanced Drug Delivery. Retrieved from [Link]

  • European Pharmaceutical Review. (2021). Targeted drug delivery enabled by genetically engineered nanoparticles. Retrieved from [Link]

  • PMC. (2024). Alternatives to Conventional Topical Dosage Forms for Targeted Skin Penetration of Diclofenac Sodium. Retrieved from [Link]

  • ResearchGate. (2024). Innovative Strategies for Enhancing Topical and Transdermal Drug Delivery. Retrieved from [Link]

  • PMC. (2023). Nanotechnology-based alternatives for the topical delivery of immunosuppressive agents in psoriasis. Retrieved from [Link]

Sources

Navigating Nanoliposome Stability: A Comparative Guide to 3,6,9,12,15,18-Hexaoxatriacontan-1-ol and DSPE-PEG

Author: BenchChem Technical Support Team. Date: February 2026

For the Researcher, Scientist, and Drug Development Professional

In the dynamic landscape of drug delivery, the stability of liposomal formulations is a critical determinant of therapeutic efficacy and shelf-life. The choice of stabilizing agent is paramount to prevent aggregation, fusion, and premature leakage of encapsulated cargo. This guide provides an in-depth, objective comparison of liposome stability conferred by two distinct types of steric stabilizers: the non-ionic surfactant 3,6,9,12,15,18-Hexaoxatriacontan-1-ol, a polyoxyethylene alkyl ether, and the widely utilized PEGylated lipid, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG).

This analysis is grounded in established experimental methodologies and draws upon a comprehensive review of scientific literature to empower researchers in making informed decisions for their formulation development. While direct comparative studies on 3,6,9,12,15,18-Hexaoxatriacontan-1-ol are limited, its structural characteristics as a polyoxyethylene alkyl ether allow for a robust comparison with the well-documented performance of DSPE-PEG.

The Principle of Steric Stabilization: A Tale of Two Tethers

Both 3,6,9,12,15,18-Hexaoxatriacontan-1-ol and DSPE-PEG impart stability to liposomes through the principle of steric hindrance. By creating a hydrated, protective layer on the liposome surface, these molecules physically prevent the close approach and subsequent aggregation of individual vesicles.[1]

DSPE-PEG , a lipid-anchored polymer, integrates its distearoyl lipid tails into the liposomal bilayer, leaving the hydrophilic polyethylene glycol (PEG) chains extending into the aqueous medium. This "brush-like" configuration creates a steric barrier that repels other liposomes and reduces interactions with plasma proteins, thereby prolonging circulation time in vivo.[2]

3,6,9,12,15,18-Hexaoxatriacontan-1-ol , a non-ionic surfactant, possesses a hydrophobic alkyl tail that can intercalate into the lipid bilayer and a hydrophilic polyoxyethylene head group that orients towards the aqueous phase. Similar to DSPE-PEG, this hydrophilic chain forms a hydration layer that sterically stabilizes the liposomes. Vesicles formulated with non-ionic surfactants are often referred to as niosomes and are recognized for their high chemical stability.[3]

Comparative Physicochemical Properties and Stability Performance

The choice between a non-ionic surfactant like 3,6,9,12,15,18-Hexaoxatriacontan-1-ol and a PEGylated lipid such as DSPE-PEG can significantly influence the physicochemical attributes and long-term stability of the resulting liposomal formulation. The following table summarizes key performance indicators based on established literature for these classes of stabilizers.

FeatureLiposomes with 3,6,9,12,15,18-Hexaoxatriacontan-1-ol (and similar non-ionic surfactants)Liposomes with DSPE-PEG
Vesicle Type Often referred to as niosomes.Conventional PEGylated liposomes.
Chemical Stability Generally high due to the inherent stability of ether and ester bonds in many non-ionic surfactants.[3]The phosphodiester bond in DSPE can be susceptible to hydrolysis, although the overall stability is generally good.
Physical Stability Good; prevents aggregation and fusion. Stability can be influenced by the hydrophilic-lipophilic balance (HLB) of the surfactant.Excellent; the PEG layer provides a robust steric barrier against aggregation.[4]
Particle Size & PDI Particle size can be influenced by the surfactant's HLB value, with higher HLB values sometimes leading to larger vesicles.[5] Polydispersity can be controlled with appropriate preparation methods.Typically results in well-defined, monodisperse populations of liposomes.
Encapsulation Efficiency Can be high, but the hydrophilicity of the surfactant (HLB value) can negatively impact the encapsulation of hydrophobic drugs.[5]Generally high for both hydrophilic and hydrophobic drugs.
In Vivo Circulation Can exhibit prolonged circulation, though this is less extensively documented than for PEGylated liposomes.Well-established for long-circulating "stealth" properties, reducing clearance by the reticuloendothelial system.[2]
Cost & Availability Non-ionic surfactants are generally more cost-effective and widely available.DSPE-PEG is a more specialized and expensive lipid conjugate.

Experimental Design for a Comparative Stability Study

To rigorously compare the stability of liposomes prepared with these two stabilizers, a well-designed experimental plan is crucial. This involves preparation, characterization, and a long-term stability assessment.

Experimental Workflow

G cluster_prep Liposome Preparation cluster_char Initial Characterization (T=0) cluster_stab Stability Study (Storage at 4°C) cluster_comp Comparative Analysis prep_a Formulation A: Lipid + Cholesterol + 3,6,9,12,15,18-Hexaoxatriacontan-1-ol tfh Thin-Film Hydration prep_a->tfh prep_b Formulation B: Lipid + Cholesterol + DSPE-PEG prep_b->tfh ext Extrusion tfh->ext dls DLS: Size, PDI ext->dls zp Zeta Potential ext->zp ee Encapsulation Efficiency ext->ee storage Store Formulations A & B dls->storage zp->storage ee->storage timepoints Timepoints: 1, 2, 4, 8, 12 weeks storage->timepoints stab_dls DLS Analysis timepoints->stab_dls leakage Drug Leakage Assay timepoints->leakage data_analysis Analyze changes in: - Size & PDI over time - % Drug Leakage stab_dls->data_analysis leakage->data_analysis conclusion Draw Conclusions on Relative Stability data_analysis->conclusion

Caption: Workflow for comparing liposome stability.

Detailed Experimental Protocols

1. Liposome Preparation by Thin-Film Hydration [6][7][8]

This method is a robust and widely used technique for preparing both conventional liposomes and niosomes.

  • Step 1: Lipid Film Formation

    • Dissolve the primary lipid (e.g., DSPC or DPPC), cholesterol, and the stabilizing agent (either 3,6,9,12,15,18-Hexaoxatriacontan-1-ol or DSPE-PEG) in a suitable organic solvent (e.g., chloroform:methanol, 2:1 v/v) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the flask's inner surface.

    • Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Step 2: Hydration

    • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) pre-heated to a temperature above the gel-to-liquid crystalline phase transition temperature (Tc) of the primary lipid.[9]

    • Agitate the flask by vortexing or mechanical shaking until the lipid film is fully dispersed, forming a suspension of multilamellar vesicles (MLVs).

  • Step 3: Size Reduction (Extrusion)

    • To obtain unilamellar vesicles with a defined size distribution, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder.

    • Perform at least 11 passes through the membrane to ensure a homogenous population of liposomes.

2. Physicochemical Characterization

  • Particle Size, Polydispersity Index (PDI), and Zeta Potential [10]

    • Dilute the liposome suspension in the hydration buffer.

    • Measure the hydrodynamic diameter (size), PDI, and zeta potential using a dynamic light scattering (DLS) instrument.

    • Perform measurements in triplicate for each formulation.

  • Encapsulation Efficiency (EE%) [11][12]

    • Separate the unencapsulated drug from the liposome formulation using a suitable technique such as size exclusion chromatography or dialysis.

    • Quantify the amount of encapsulated drug by disrupting the liposomes with a suitable solvent (e.g., methanol) and analyzing the drug concentration using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).

    • Calculate the EE% using the following formula: EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100

3. Long-Term Stability Assessment

  • Physical Stability

    • Store the liposome formulations at a controlled temperature (e.g., 4°C) in sealed vials.

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks), withdraw an aliquot and measure the particle size and PDI using DLS.

    • An increase in particle size or PDI over time indicates vesicle aggregation or fusion, signifying physical instability.

  • Chemical Stability (Drug Leakage) [13][14]

    • Encapsulate a fluorescent marker, such as calcein, at a self-quenching concentration within the liposomes during preparation.

    • Remove the unencapsulated calcein by size exclusion chromatography.

    • Store the liposome formulations at a controlled temperature.

    • At specified time points, measure the fluorescence intensity of the suspension. An increase in fluorescence indicates leakage of calcein from the liposomes into the external medium, where it is no longer quenched.

    • Determine the total fluorescence by disrupting the liposomes with a surfactant (e.g., Triton X-100).

    • Calculate the percentage of drug leakage at each time point.

Visualization of Stabilized Liposome Structures

The following diagrams illustrate the structural differences between liposomes stabilized with 3,6,9,12,15,18-Hexaoxatriacontan-1-ol and DSPE-PEG.

Caption: Liposome stabilized by a non-ionic surfactant.

Caption: Liposome stabilized by DSPE-PEG.

Conclusion and Future Perspectives

Both 3,6,9,12,15,18-Hexaoxatriacontan-1-ol, as a representative polyoxyethylene alkyl ether, and DSPE-PEG are effective steric stabilizers for liposomal drug delivery systems. DSPE-PEG is the gold standard for achieving long-circulating "stealth" liposomes, backed by extensive in vivo data. However, non-ionic surfactants like 3,6,9,12,15,18-Hexaoxatriacontan-1-ol present a cost-effective alternative with potentially superior chemical stability.

The optimal choice of stabilizer will ultimately depend on the specific application, the nature of the encapsulated drug, and the desired in vivo performance. The experimental framework provided in this guide offers a systematic approach for researchers to empirically determine the most suitable stabilizing agent for their unique formulation needs. Further head-to-head studies are warranted to fully elucidate the comparative in vivo performance of liposomes stabilized with these two classes of molecules.

References

  • M. Grit, D. J. Crommelin. Chemical stability of liposomes: implications for their physical stability. Chemistry and Physics of Lipids, 1993, 64(1-3), 3-18.
  • Avanti Polar Lipids. Liposome Preparation. [Link]

  • CD Formulation. Thin-Film Hydration Method for Liposome Preparation. [Link]

  • Cordouan. Liposomes synthesis and size characterization with high precision DLS. [Link]

  • Protocol Exchange. Protocol for Liposome Preparation Through Thin-film Hydration. [Link]

  • Akbarzadeh, A., et al. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. Nanoscale Research Letters, 2021, 16(1), 103.
  • Creative Biostructure. Liposome Stability Analysis. [Link]

  • Pattni, B. S., et al. Long-term stability of sterically stabilized liposomes by freezing and freeze-drying: Effects of cryoprotectants on structure. European Journal of Pharmaceutical Sciences, 2010, 41(3-4), 454-461.
  • Google Patents.
  • Leung, D., & Lasic, D. D. Stability and Stabilization of Liposomes. In Handbook of Nonmedical Applications of Liposomes (pp. 49-60). CRC Press.
  • Sercombe, L., et al. Liposomes: Structure, Biomedical Applications, and Stability Parameters With Emphasis on Cholesterol. Frontiers in Pharmacology, 2015, 6, 286.
  • H.C. Jarrell, K.A. Zukotynski, G.D. Sprott. Highly Stable Liposomes Based on Tetraether Lipids as a Promising and Versatile Drug Delivery System. International Journal of Molecular Sciences, 2020, 21(15), 5344.
  • Pattni, B. S., et al. Long-term stability of sterically stabilized liposomes by freezing and freeze-drying: Effects of cryoprotectants on structure. European Journal of Pharmaceutical Sciences, 2010, 41(3-4), 454-461.
  • Tavano, L., et al. Physicochemical characterization and cytotoxic studies of nonionic surfactant vesicles using sucrose esters as oral delivery systems. Colloids and Surfaces B: Biointerfaces, 2014, 117, 255-261.
  • ResearchGate. Liposome Size Analysis by Dynamic/Static Light Scattering upon Size Exclusion-/Field Flow-Fractionation. [Link]

  • Hatziantoniou, S., et al. Comparative Study of PEGylated and Conventional Liposomes as Carriers for Shikonin. Pharmaceutics, 2020, 12(9), 834.
  • ResearchGate. Preformulation characterization and identification of excipients for nevirapine loaded niosomes. [Link]

  • Johnsson, M., & Edwards, K. Steric stabilization of liposomes - A review. Advances in Colloid and Interface Science, 2003, 100-102, 335-357.
  • Daraee, H., et al. Preparation, In-Vitro Characterization and Pharmacokinetic Evaluation of Brij Decorated Doxorubicin Liposomes as a Potential Nanocarrier for Cancer Therapy. Iranian Journal of Pharmaceutical Research, 2016, 15(4), 421–433.
  • St-Gelais, A., et al. A Fluorescence Dequenching-based Liposome Leakage Assay to Measure Membrane Permeabilization by Pore-forming Proteins. Journal of Visualized Experiments, 2021, (171), e62512.
  • Reynolds, N. P., et al. Calcein Release Assay to Measure Membrane Permeabilization by Recombinant Alpha-Synuclein. Bio-protocol, 2020, 10(14), e3688.
  • Moghassemi, S., & Hadjizadeh, A. A Comprehensive Review of Niosomes: Composition, Structure, Formation, Characterization, and Applications in Bioactive Molecule Delivery Systems. Pharmaceutics, 2022, 14(9), 1787.
  • Hatziantoniou, S., et al. Comparative Study of PEGylated and Conventional Liposomes as Carriers for Shikonin. Pharmaceutics, 2020, 12(9), 834.
  • Zylberberg, C., et al. Sterilization Effects on Liposomes with Varying Lipid Chains. Pharmaceutics, 2023, 15(5), 1438.
  • ResearchGate. The Degradation of Polysorbates 20 and 80 and its Potential Impact on the Stability of Biotherapeutics. [Link]

  • Patel, K., et al. Physicochemical characterization of polyoxyethylene (POE)-based nonionic surfactants in single and mixed micellar environments for anticancer drug solubilization enhancement. RSC Advances, 2021, 11(35), 21543-21555.
  • Beltrán-Gracia, E., et al. PEGylated versus Non-PEGylated pH-Sensitive Liposomes: New Insights from a Comparative Antitumor Activity Study. Pharmaceutics, 2022, 14(2), 245.
  • Torchilin, V. P. PEG-based micelles as carriers of contrast agents for different imaging modalities. Advanced Drug Delivery Reviews, 2002, 54(2), 235-252.
  • Shaji, J., & Jain, V. A novel approach for transdermal delivery of fluconazole by niosomes. Journal of Pharmacy and Pharmacology, 2011, 63(10), 1269-1277.
  • Al-mahallawi, A. M., et al. Preparation, characterization, and in vitro release study of albendazole-encapsulated nanosize liposomes. International Journal of Nanomedicine, 2015, 10, 2149–2158.
  • Witika, B. A., & Walker, R. B. Preformulation characterization and identification of excipients for nevirapine loaded niosomes. Pharmazie, 2020, 75(1), 22-28.
  • ResearchGate. Liposome size analysis by dynamic/static light scattering upon size exclusion-/field flow-fractionation. [Link]

  • Grabrucker, A. M., et al.
  • Tavano, L., et al.
  • Ueno, M., et al.
  • Creative Biostructure. Liposome Encapsulation Efficiency Determination. [Link]

  • Moghassemi, S., & Hadjizadeh, A. Niosome Preparation Techniques and Structure—An Illustrated Review. Journal of Pharmaceutical Sciences, 2022, 111(11), 2993-3006.
  • Lázaro-Milla, M., et al. Membrane permeabilization can be crucially biased by a fusogenic lipid composition – leaky fusion caused by antimicrobial peptides in model membranes.

Sources

A Researcher's Guide to Surfactant Selection: Assessing the Impact of C18E6 on Protein Secondary Structure via Circular Dichroism

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in structural biology and drug development, maintaining the native conformation of proteins, especially membrane proteins or those prone to aggregation, is a paramount challenge. Surfactants are indispensable tools for solubilizing and stabilizing these proteins in aqueous solutions, thereby enabling their structural and functional characterization. However, the choice of surfactant is critical, as it can profoundly influence the protein's secondary structure. This guide provides an in-depth comparison of the non-ionic surfactant Polyoxyethylene(6) Octadecyl Ether (C18E6) with other common alternatives, focusing on the use of Circular Dichroism (CD) spectroscopy as a powerful technique to monitor these structural changes.

The Crucial Role of Surfactants in Protein Structural Biology

Surfactants, or detergents, are amphiphilic molecules that can partition into biological membranes and form micelles around hydrophobic regions of proteins, effectively solubilizing them.[1] The ideal surfactant should mimic the native lipid bilayer environment, preserving the protein's structural integrity and biological activity.[2][3] Non-ionic surfactants are often preferred for their mildness, as they do not carry a net charge and are less likely to cause denaturation compared to their ionic counterparts.[1][3][4]

C18E6, a member of the polyoxyethylene glycol ether family, is a non-ionic surfactant valued for its ability to solubilize and stabilize membrane proteins. Its performance, however, must be carefully evaluated against other options, as each protein-surfactant pair can behave uniquely.

Comparing C18E6 with Alternative Surfactants

The selection of a surfactant is a balance between solubilization efficiency and the preservation of the native protein structure. Below is a comparison of C18E6 with other widely used surfactants.

Surfactant Type Typical CMC (mM) Key Characteristics & Impact on Protein Structure
C18E6 Non-ionic~0.001-0.005Forms large micelles; generally mild and can preserve native structure. The long alkyl chain provides strong hydrophobic interactions.[5]
n-Dodecyl-β-D-maltoside (DDM) Non-ionic~0.17Considered a gold standard for membrane protein solubilization and crystallization due to its mild nature and ability to maintain protein stability.[2][3][6][7]
Triton X-100 Non-ionic~0.24A common laboratory detergent, but its aromatic ring interferes with UV spectroscopy, making it less suitable for CD analysis. Can be harsh on some proteins.
Sodium Dodecyl Sulfate (SDS) Anionic~8.2A strong, denaturing surfactant.[8][9][10][11] It is often used as a control to establish the CD spectrum of a fully unfolded protein.[8][9]
Lauryl Dimethyl Amine Oxide (LDAO) Zwitterionic~1-2Can be effective for solubilizing and crystallizing some membrane proteins, but its behavior can be pH-dependent.

Critical Micelle Concentration (CMC): The CMC is the concentration at which surfactant monomers begin to form micelles.[12][13] Working well above the CMC is crucial for effective protein solubilization.

The Power of Circular Dichroism in Assessing Secondary Structure

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique for evaluating the secondary structure of proteins in solution.[14][15][16][17][18][19] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as the peptide bonds in a protein's backbone.[16][18] The resulting CD spectrum provides a characteristic signature of the protein's secondary structure content (α-helix, β-sheet, random coil).[15][16]

  • α-helical proteins exhibit characteristic negative bands around 222 nm and 208 nm, and a positive band around 192 nm.

  • β-sheet rich proteins show a negative band around 218 nm and a positive band around 195 nm.

  • Unordered or random coil structures have a strong negative band near 200 nm.

By comparing the CD spectrum of a protein in the presence of C18E6 to its spectrum in buffer alone (for soluble proteins) or with other surfactants, researchers can quantitatively assess the impact on its secondary structure.

Experimental Workflow: Assessing Surfactant Impact with CD

The following workflow outlines the key steps for comparing the effects of C18E6 and other surfactants on a target protein.

CD_Spectroscopy_Workflow cluster_prep Phase 1: Preparation cluster_sample Phase 2: Sample Formulation cluster_cd Phase 3: CD Measurement cluster_analysis Phase 4: Data Analysis P1 Protein Purification & QC (>95% purity) S1 Prepare Protein Sample (0.1-0.2 mg/mL) P1->S1 P2 Buffer Preparation (CD compatible, e.g., phosphate) P2->S1 P3 Surfactant Stock Preparation (e.g., 10% w/v solutions) S2 Aliquots for each condition: - Buffer only (control) - + C18E6 - + DDM - + SDS (denatured control) P3->S2 S1->S2 S3 Incubate samples to equilibrate S2->S3 CD2 Acquire Far-UV CD Spectra (e.g., 190-260 nm) S3->CD2 CD1 Instrument Setup & Blanking (Use buffer + surfactant as blank) CD1->CD2 A1 Process Spectra (Subtract blank, smooth, convert to MRE) CD2->A1 A2 Qualitative Comparison (Overlay spectra to visualize changes) A1->A2 A3 Quantitative Analysis (Deconvolution to estimate % secondary structure) A2->A3 A4 Interpret Results & Conclude A3->A4

Caption: Experimental workflow for assessing surfactant impact on protein secondary structure using CD.

Detailed Protocol for CD Analysis of Protein-Surfactant Complexes

1. Sample Preparation (The Foundation of Quality Data)

  • Protein Purity and Concentration: Ensure the protein is >95% pure.[15] Accurately determine the protein concentration using a method like absorbance at 280 nm with a calculated extinction coefficient. An accurate concentration is critical for calculating mean residue ellipticity (MRE).[19] A typical concentration for far-UV CD is 0.1-0.2 mg/mL.[20]

  • Buffer Selection: Use a buffer system that has low absorbance in the far-UV region (e.g., 10-20 mM sodium phosphate). Avoid buffers with high chloride concentrations or other components that absorb strongly below 200 nm, such as imidazole.[21]

  • Surfactant Preparation: Prepare concentrated stock solutions of each surfactant (e.g., 10% w/v). For the experimental samples, use a final surfactant concentration that is well above its CMC and optimized for protein solubility (e.g., 0.5-2%).

2. CD Spectroscopy Measurement

  • Instrumentation: Use a calibrated CD spectropolarimeter.

  • Blank Measurements: It is imperative to run a matched blank for each sample.[20] The blank should contain everything in your sample except the protein (i.e., buffer + the exact same concentration of surfactant). This is crucial for accurate background subtraction.

  • Acquisition Parameters:

    • Wavelength Range: 190-260 nm for secondary structure analysis.

    • Pathlength: Use a 0.1 cm pathlength cuvette. For samples with high absorbance, a shorter pathlength (e.g., 0.01 cm) may be necessary.[22]

    • Data Pitch/Step Size: 0.5-1.0 nm.

    • Bandwidth: 1.0 nm.

    • Scanning Speed: 50 nm/min.

    • Accumulations: Average 3-5 scans to improve the signal-to-noise ratio.

3. Data Analysis and Interpretation

  • Data Processing: After subtracting the corresponding blank spectrum, smooth the data and convert the raw ellipticity (θ) in millidegrees to Mean Residue Ellipticity (MRE) using the following formula:

    MRE (deg cm² dmol⁻¹) = (θ * 100) / (c * n * l)

    Where:

    • θ is the observed ellipticity in degrees.

    • c is the protein concentration in mol/L.

    • n is the number of amino acid residues.

    • l is the pathlength in cm.

  • Secondary Structure Estimation: Use deconvolution software (e.g., K2D2, BeStSel) to estimate the percentage of α-helix, β-sheet, and random coil from the MRE data.

Case Study: Hypothetical Data Analysis

Imagine we are studying a membrane protein that is predominantly α-helical. The following table illustrates potential results from a comparative CD analysis.

Condition MRE at 222 nm (deg cm² dmol⁻¹) Estimated α-helix (%) Estimated β-sheet (%) Interpretation
Buffer + DDM -25,0006510The protein is well-folded, showing a high helical content, consistent with its known structure. DDM is acting as a mild, structure-preserving surfactant.
Buffer + C18E6 -23,5006112A slight decrease in the MRE signal and calculated helicity suggests a minor perturbation of the secondary structure. C18E6 is largely preserving the native fold but may be slightly more disruptive than DDM for this specific protein.
Buffer + SDS -5,0001020A dramatic loss of the helical signal indicates significant unfolding and denaturation of the protein, as expected with a harsh ionic surfactant.[8][9][10]

These hypothetical results would suggest that for this particular protein, DDM is the optimal choice for maintaining native secondary structure, while C18E6 is a viable, though slightly less ideal, alternative. SDS confirms the spectral characteristics of the denatured state.

Causality and Mechanistic Insights

The interaction between a surfactant and a protein is a complex interplay of hydrophobic and electrostatic forces.[5][23][24]

Surfactant_Protein_Interaction cluster_protein Protein cluster_surfactants Surfactant Interaction cluster_outcome Outcome Prot Native Protein Hydrophobic Core Hydrophilic Surface NonIonic C18E6 / DDM (Non-ionic) Hydrophobic Tail Polar Headgroup Prot:f1->NonIonic:tail Hydrophobic Interaction Ionic SDS (Anionic) Hydrophobic Tail Charged Headgroup Prot:f1->Ionic:tail Strong Hydrophobic & Electrostatic Interaction Prot:f2->Ionic:head Preserved Structure Preserved Micelle forms around hydrophobic domains NonIonic->Preserved Mild Solubilization Denatured Structure Denatured Surfactant monomers bind extensively, disrupting internal hydrophobic interactions Ionic->Denatured Cooperative Binding & Unfolding

Caption: Mechanisms of non-ionic vs. ionic surfactant interaction with proteins.

  • Non-ionic Surfactants (C18E6, DDM): These primarily interact with the protein's transmembrane or exposed hydrophobic regions.[23][24] They form a micellar shield that replaces the native lipid environment, generally preserving the protein's fold.[6]

  • Ionic Surfactants (SDS): SDS interacts via both hydrophobic and strong electrostatic forces.[1] It binds cooperatively along the polypeptide chain, disrupting the native tertiary and secondary structures, leading to denaturation.[8][9][10][25]

Conclusion and Recommendations

The choice of surfactant is not one-size-fits-all and must be empirically determined for each protein. Circular Dichroism is an essential, high-throughput tool for this screening process.

  • C18E6 is a valuable non-ionic surfactant, particularly for its strong solubilizing power attributed to its long alkyl chain. However, its potential to slightly perturb secondary structure compared to benchmarks like DDM must be assessed on a case-by-case basis.

  • Always include control surfactants in your analysis. A mild surfactant like DDM serves as a positive control for structural preservation, while a harsh surfactant like SDS provides a baseline for a denatured state.

  • Systematic screening of a panel of surfactants at various concentrations is the most robust strategy for identifying the optimal conditions for maintaining the structural and functional integrity of your protein of interest.

By combining careful experimental design, precise CD measurements, and a clear understanding of the underlying physicochemical principles, researchers can confidently select the best surfactant to advance their structural and functional studies.

References

  • Bhattacharjee, S., et al. (2007). Effect of sodium dodecyl sulfate on folding and thermal stability of acid-denatured cytochrome c: A spectroscopic approach. Biophysical Chemistry, 125(2-3), 479-490. Retrieved from [Link]

  • Maiti, P., et al. (2018). Unfolding and Refolding of Protein by a Combination of Ionic and Nonionic Surfactants. ACS Omega, 3(9), 11784-11794. Retrieved from [Link]

  • Hall, Z., et al. (2013). Dodecyl Maltoside Protects Membrane Proteins In Vacuo. Biophysical Journal, 105(3), L05-L07. Retrieved from [Link]

  • Wang, X., et al. (2014). Dodecyl Maltopyranoside Enabled Purification of Active Human GABA Type A Receptors for Deep and Direct Proteomic Sequencing. Molecular & Cellular Proteomics, 13(10), 2727-2739. Retrieved from [Link]

  • Bhattacharjee, S., et al. (2007). Effect of sodium dodecyl sulfate on folding and thermal stability of acid-denatured cytochrome c: a spectroscopic approach. Biophysical Chemistry, 125(2-3), 479-90. Retrieved from [Link]

  • Carrasco del Amor, A., et al. (2022). Nonionic surfactants can modify the thermal stability of globular and membrane proteins interfering with the thermal proteome profiling. bioRxiv. Retrieved from [Link]

  • Maeda, S., et al. (2008). Design, Synthesis and Properties of Branch-chained Maltoside Detergents for Stabilization and Crystallization of Integral Membrane Proteins: Human Connexin 26. Journal of the American Chemical Society, 130(49), 16609-16617. Retrieved from [Link]

  • Maiti, P., et al. (2025). Surfactant-driven modifications in protein structure. Soft Matter. Retrieved from [Link]

  • Carrasco del Amor, A., et al. (2023). Nonionic Surfactants can Modify the Thermal Stability of Globular and Membrane Proteins Interfering with the Thermal Proteome Profiling Principles to Identify Protein Targets. ACS Omega, 8(3), 3125-3135. Retrieved from [Link]

  • Prakash, K., et al. (1993). Interaction of Sodium Dodecyl Sulfate With Multi-Subunit Proteins. A Case Study With Carmin. The Journal of Biological Chemistry, 268(20), 14802-14807. Retrieved from [Link]

  • Moosavi-Movahedi, A. A. (2011). Themodynamics of Protein Denaturation by Sodium Dodecyl Sulfate. ResearchGate. Retrieved from [Link]

  • Creative Proteomics. (2025). Non-Ionic Detergents in Membrane Protein Research. YouTube. Retrieved from [Link]

  • Kelly, S. M., et al. (2005). How to study proteins by circular dichroism. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1751(2), 119-139. Retrieved from [Link]

  • Miles, A. J., & Wallace, B. A. (2016). Circular dichroism spectroscopy of membrane proteins. Chemical Society Reviews, 45(18), 4859-4872. Retrieved from [Link]

  • Melanson, J. E., & Lucy, C. A. (2011). Denaturation of proteins by SDS and tetraalkylammonium dodecyl sulfates. Electrophoresis, 32(19), 2646-2654. Retrieved from [Link]

  • Tate, C. G. (2011). Thermostabilisation of membrane proteins for structural studies. FEBS Letters, 585(21), 3447-3455. Retrieved from [Link]

  • Brender, J. R. (2013). How to prepare a protein sample for circular dichroism (CD) analysis?. ResearchGate. Retrieved from [Link]

  • Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols, 1(6), 2876-2890. Retrieved from [Link]

  • Schuck, S., et al. (2003). Resistance of cell membranes to different detergents. Proceedings of the National Academy of Sciences, 100(10), 5795-5800. Retrieved from [Link]

  • Yu, L., et al. (2006). Determination of critical micelle concentrations and aggregation numbers by fluorescence correlation spectroscopy: Aggregation of a lipopolysaccharide. Analytica Chimica Acta, 556(1), 216-225. Retrieved from [Link]

  • The Audiopedia. (2016). circular dichroism. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Critical micelle concentration. Retrieved from [Link]

  • Schiess, S., et al. (2017). Circular Dichroism and Fluorescence Spectroscopy to Study Protein Structure and Protein-Protein Interactions in Ethylene Signaling. Methods in Molecular Biology, 1573, 141-159. Retrieved from [Link]

  • ResearchGate. (2013). What are the best detergents to use for membrane dissociation and membrane protein complex purification that are likely to retain activity?. Retrieved from [Link]

  • Yu, L., et al. (2006). Determination of critical micelle concentrations and aggregation numbers by fluorescence correlation spectroscopy: aggregation of a lipopolysaccharide. Analytica Chimica Acta, 556(1), 216-25. Retrieved from [Link]

  • Lee, S. C., et al. (2025). Unsymmetric or hybrid detergents for membrane protein structural study. Spiral. Retrieved from [Link]

  • Wikipedia. (n.d.). Aggregation number. Retrieved from [Link]

  • Li, S. (2022). Detergents and alternatives in cryo-EM studies of membrane proteins. Acta Biochimica et Biophysica Sinica, 54(8), 1049-1056. Retrieved from [Link]

  • Wallace, B. A. (2009). Circular Dichroism: Studies of Proteins. eLS. Retrieved from [Link]

  • Biolin Scientific. (n.d.). Critical micelle concentration measurement in aggregation behaviour studies. Retrieved from [Link]

  • Connolly, B. D., et al. (2014). Protein effects on surfactant adsorption suggest the dominant mode of surfactant-mediated stabilization of protein. Journal of Pharmaceutical Sciences, 103(6), 1705-1714. Retrieved from [Link]

  • Pérez-Gramatges, A., et al. (2021). Surfactants: physicochemical interactions with biological macromolecules. Journal of the Mexican Chemical Society, 65(3), 398-416. Retrieved from [Link]

  • de Oliveira, G. A. P., et al. (2023). Unlocking Insights into Folding, Structure, and Function of Proteins through Circular Dichroism Spectroscopy—A Short Review. Molecules, 28(23), 7793. Retrieved from [Link]

  • Willson, D. F., & Thomas, N. J. (2010). Surfactant composition and biophysical properties are important in clinical studies. American Journal of Respiratory and Critical Care Medicine, 181(7), 762. Retrieved from [Link]

  • Das, P., et al. (2023). The Physicochemical and Functional Properties of Biosurfactants: A Review. Molecules, 28(18), 6689. Retrieved from [Link]

  • Martínez-Negro, M., et al. (2022). Poly(ethylene glycol)-Based Surfactant Reduces the Conformational Change of Adsorbed Proteins on Nanoparticles. Biomacromolecules, 23(10), 4242-4251. Retrieved from [Link]

Sources

A Comparative Analysis of the Hemolytic Activity of PEG-6 Stearyl Ether and Other Surfactants: A Guide for Researchers and Formulation Scientists

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of pharmaceutical sciences and drug delivery, the biocompatibility of excipients is a paramount concern. Surfactants, indispensable for solubilizing poorly soluble drugs and stabilizing formulations, can exhibit varying degrees of interaction with biological membranes. A critical aspect of this interaction is their hemolytic activity—the ability to damage red blood cells (erythrocytes) and cause the release of hemoglobin. This guide provides an in-depth comparative study of the hemolytic activity of PEG-6 Stearyl ether (also known as Steareth-6), a non-ionic surfactant, with other commonly used surfactants. The objective is to equip researchers, scientists, and drug development professionals with the necessary data and understanding to make informed decisions in their formulation development.

The Imperative of Hemocompatibility in Formulations

The introduction of any formulation into the bloodstream necessitates a thorough evaluation of its interaction with blood components. Hemolysis, the premature destruction of red blood cells, can lead to anemia and the release of toxic levels of free hemoglobin into the plasma, potentially causing kidney damage and other adverse effects.[1] Therefore, understanding the hemolytic potential of individual formulation components, such as surfactants, is a critical step in preclinical safety assessment.

Comparative Hemolytic Activity of Surfactants

The hemolytic potential of a surfactant is typically quantified by its HC50 value, which is the concentration of the surfactant that causes 50% hemolysis of red blood cells. A lower HC50 value indicates a higher hemolytic activity. This section presents a comparative overview of the hemolytic activity of PEG-6 Stearyl ether and other widely used surfactants.

SurfactantTypeChemical StructureEstimated/Reported HC50 (µg/mL)Hemolytic Potential
PEG-6 Stearyl Ether (Steareth-6) Non-ionicC18H37(OCH2CH2)6OH> 100 (Estimated)Low to Moderate
Steareth-2 Non-ionicC18H37(OCH2CH2)2OHNot specified, but considered safe in cosmetics up to 10%[2][3]Low
Steareth-10 Non-ionicC18H37(OCH2CH2)10OHNot specified, but used in cosmetics[4][5][6]Low to Moderate
Steareth-20 Non-ionicC18H37(OCH2CH2)20OHNot specified, but considered safe for use in cosmetics[7][8][9][10][11]Low
Polysorbate 80 (Tween 80) Non-ionicPolyethoxylated sorbitan monooleate~1,310[12]Low
Poloxamer 188 (Pluronic F68) Non-ionic(PEO)75-(PPO)30-(PEO)75> 10,000[13]Very Low
Sodium Dodecyl Sulfate (SDS) AnionicC12H25SO4Na~150High (Positive Control)
Triton X-100 Non-ionicPolyethylene glycol p-(1,1,3,3-tetramethylbutyl)-phenyl ether~200High (Positive Control)

Analysis of Comparative Data:

From the table, it is evident that non-ionic surfactants generally exhibit lower hemolytic activity compared to anionic surfactants like SDS. Poloxamer 188 stands out with a very high HC50 value, indicating its excellent hemocompatibility. Polysorbate 80 also demonstrates a low hemolytic potential.

For the steareth family of surfactants, while specific HC50 values are not consistently reported in the literature, their widespread use in cosmetics and personal care products at significant concentrations suggests a generally low to moderate hemolytic potential.[2][3][10] The hemolytic activity of ethoxylated fatty alcohols is influenced by the length of both the hydrophobic alkyl chain and the hydrophilic PEG chain. Generally, for a constant alkyl chain length, increasing the PEG chain length tends to decrease hemolytic activity due to increased hydrophilicity and steric hindrance, which reduces the surfactant's ability to integrate into and disrupt the red blood cell membrane.[14] Therefore, it can be reasonably estimated that PEG-6 Stearyl ether, with a relatively short PEG chain, may have a slightly higher hemolytic potential than steareths with longer PEG chains (e.g., Steareth-20), but likely still falls within the low to moderate range.

Mechanistic Insights into Surfactant-Induced Hemolysis

The lysis of red blood cells by surfactants is a complex process that is not fully elucidated but is generally understood to occur through two primary mechanisms: osmotic lysis and solubilization.[14][15][16][17]

  • Osmotic Lysis: At low concentrations, surfactant monomers can insert into the erythrocyte membrane, increasing its permeability to ions. This influx of ions and the subsequent entry of water to maintain osmotic balance cause the cell to swell and eventually rupture.

  • Solubilization: At higher concentrations, particularly above the critical micelle concentration (CMC), surfactant micelles can directly solubilize components of the cell membrane, leading to its complete disintegration.

The specific mechanism and the lytic potency of a surfactant are influenced by several physicochemical parameters, including its hydrophile-lipophile balance (HLB), CMC, and molecular geometry.[14]

Experimental Protocol: In Vitro Hemolysis Assay

To provide a practical framework for researchers, a detailed, step-by-step methodology for a standard in vitro hemolysis assay, based on the principles outlined in the ASTM F756 standard, is provided below.[1]

Objective: To determine the hemolytic potential of a test surfactant by quantifying the amount of hemoglobin released from red blood cells upon exposure.

Materials:

  • Freshly collected human or animal blood with an anticoagulant (e.g., EDTA, citrate).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Test surfactant solutions at various concentrations.

  • Positive control: 1% Triton X-100 or a known concentration of SDS.

  • Negative control: PBS.

  • Centrifuge.

  • Spectrophotometer (capable of measuring absorbance at 540 nm).

  • 96-well microplate.

Procedure:

  • Preparation of Red Blood Cell (RBC) Suspension:

    • Centrifuge the whole blood at 1000 x g for 10 minutes to separate the plasma and buffy coat.

    • Carefully aspirate and discard the supernatant (plasma and buffy coat).

    • Wash the pelleted RBCs three times with 5 volumes of PBS, centrifuging and discarding the supernatant after each wash.

    • Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).

  • Incubation:

    • In a 96-well microplate, add 100 µL of the 2% RBC suspension to each well.

    • Add 100 µL of the test surfactant solutions (in various concentrations), positive control, and negative control to their respective wells in triplicate.

    • Incubate the microplate at 37°C for 1 hour with gentle agitation.

  • Centrifugation:

    • After incubation, centrifuge the microplate at 800 x g for 10 minutes to pellet the intact RBCs and cell debris.

  • Measurement of Hemoglobin Release:

    • Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well microplate.

    • Measure the absorbance of the supernatant at 540 nm using a spectrophotometer.

  • Calculation of Percent Hemolysis:

    • Calculate the percentage of hemolysis for each sample using the following formula:

    • Plot the % hemolysis against the surfactant concentration and determine the HC50 value from the dose-response curve.

Visualizing the Experimental Workflow and Mechanistic Pathways

To further elucidate the experimental process and the underlying mechanisms of hemolysis, the following diagrams are provided.

Hemolysis_Assay_Workflow cluster_prep RBC Preparation cluster_exp Experiment cluster_analysis Analysis Blood Whole Blood Centrifuge1 Centrifuge Blood->Centrifuge1 Wash Wash with PBS (3x) Centrifuge1->Wash RBC_susp 2% RBC Suspension Wash->RBC_susp Incubate Incubate with Surfactants (37°C, 1h) RBC_susp->Incubate Centrifuge2 Centrifuge Incubate->Centrifuge2 Measure_Abs Measure Absorbance (540 nm) Centrifuge2->Measure_Abs Calculate Calculate % Hemolysis & HC50 Measure_Abs->Calculate

Caption: Workflow of the in vitro hemolysis assay.

Hemolysis_Mechanisms cluster_membrane Red Blood Cell Membrane cluster_surfactants Surfactant Interaction cluster_outcomes Hemolytic Outcomes RBC Erythrocyte Low_Conc Low Surfactant Concentration RBC->Low_Conc High_Conc High Surfactant Concentration ( > CMC) RBC->High_Conc Permeability Increased Membrane Permeability Low_Conc->Permeability Monomer Insertion Solubilization Membrane Solubilization High_Conc->Solubilization Micelle Formation Swelling Cell Swelling Permeability->Swelling Ion & Water Influx Osmotic_Lysis Osmotic Lysis Swelling->Osmotic_Lysis Disintegration Membrane Disintegration Solubilization->Disintegration Lysis_Sol Lysis by Solubilization Disintegration->Lysis_Sol

Caption: Mechanisms of surfactant-induced hemolysis.

Conclusion

The selection of a surfactant for pharmaceutical formulations requires a careful balance between its functional properties and its biocompatibility. This guide provides a comparative framework for understanding the hemolytic activity of PEG-6 Stearyl ether in the context of other commonly used surfactants. Based on the analysis of structurally related compounds, PEG-6 Stearyl ether is anticipated to have a low to moderate hemolytic potential. However, for any new formulation intended for parenteral administration, it is imperative to perform direct experimental evaluation of its hemolytic activity using a standardized protocol, such as the one detailed in this guide. By integrating this knowledge and experimental rigor, researchers and formulation scientists can develop safer and more effective drug delivery systems.

References

  • Manaargadoo-Catin, M., Ali-Cherif, A., Pougnas, J. L., & Perrin, C. (2016). Hemolysis by surfactants--A review. Advances in colloid and interface science, 228, 1–16. [Link]

  • ASTM F756-17, Standard Practice for Assessment of Hemolytic Properties of Materials, ASTM International, West Conshohocken, PA, 2017. [Link]

  • Shalel, S., Streichman, S., & Marmur, A. (2002). The mechanism of hemolysis by surfactants: effect of solution composition. Journal of colloid and interface science, 252(1), 66–74. [Link]

  • Cosmetic Ingredient Review. (2012). Safety Assessment of Steareth-2, -10, and -20 as Used in Cosmetics. [Link]

  • Bent-Hansen, P. A. (2018). Poloxamer 188 (P188), A Potential Polymeric Protective Agent for Central Nervous System Disorders: A Systematic Review. Current neuropharmacology, 16(8), 1183–1191. [Link]

  • Aerts, O., Naessens, T., Dandelooy, J., Leysen, J., Lambert, J., & Apers, S. (2017). Allergic contact dermatitis caused by wet wipes containing steareth-10: Is stearyl alcohol to blame?. Contact dermatitis, 77(2), 117–119. [Link]

  • Palermo, E. F., & Kuroda, K. (2010). High antimicrobial effectiveness with low hemolytic and cytotoxic activity for PEG/quaternary copolyoxetanes. Biomacromolecules, 11(12), 3536–3545. [Link]

  • Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity. (2023). International Journal of Molecular Sciences, 24(3), 2829. [Link]

  • Ataman Kimya. STEARETH-20. [Link]

  • Ataman Kimya. STEARETH-10. [Link]

  • Ataman Kimya. STEARETH-2. [Link]

  • HaemoScan. Hemolysis Assay for Solutes Manual. [Link]

  • Evotec. In vitro Hemolysis. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 3,6,9,12,15,18-Hexaoxatriacontan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Common Name: Hexaethylene Glycol Monododecyl Ether (


 / Laureth-6)
CAS:  3055-96-7[1]

Executive Summary & Chemical Identity

3,6,9,12,15,18-Hexaoxatriacontan-1-ol is a non-ionic surfactant belonging to the polyethylene glycol (PEG) alkyl ether family.[2] While often perceived as "mild" detergents in biological applications, this specific congener presents severe ocular hazards and significant aquatic toxicity that require strict containment protocols.

Nomenclature Clarification for Safety Officers: The systematic name "Hexaoxatriacontan-1-ol" describes the entire backbone chain length of 30 atoms (including oxygen).

  • PEG Region: Atoms 1–18 (6 oxygen atoms, 12 carbon atoms).

  • Lipophilic Tail: Atoms 19–30 (12 carbon atoms, Dodecyl group).

  • Result: This is

    
     , a potent surfactant used for membrane protein solubilization.
    
Physicochemical Hazard Profile
PropertySpecificationOperational Implication
Physical State Viscous Liquid / Semi-solid PasteHigh viscosity increases splash risk during transfer; may require gentle warming.
GHS Classification Danger H318: Causes serious eye damage. H400: Very toxic to aquatic life.[1]
Critical Hazard Corneal DenaturationSurfactants strip the corneal epithelium irreversibly if not rinsed immediately.
Solubility Water, EthanolSpills become extremely slippery when wet.

Risk Assessment & Biological Mechanism

To ensure safety, one must understand the mechanism of injury.

The Surfactant Mechanism of Injury

Unlike acids or bases which cause pH-dependent burns,


 acts by amphiphilic solubilization .
  • Membrane Lysis: The dodecyl tail inserts into the lipid bilayer of cell membranes (skin/eye).

  • Protein Denaturation: The PEG headgroup disrupts the hydration shell of proteins.

  • Ocular Specificity: The cornea is highly lipophilic. This surfactant rapidly penetrates and lyses corneal cells, leading to opacity and potential blindness (H318) faster than many corrosive acids.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling pure


.
Tier 1: Standard Handling (Benchtop / Weighing)
  • Eye Protection (CRITICAL): Chemical Splash Goggles (ANSI Z87.1 or EN 166). Safety glasses are insufficient due to the viscous nature of the fluid which can adhere to skin and migrate.

  • Hand Protection: Nitrile gloves (Minimum thickness: 0.11 mm).

    • Breakthrough Time: >480 minutes (Excellent resistance to PEG ethers).

    • Technique: Double-gloving is recommended when handling stock solutions >10%.

  • Body Protection: Standard lab coat (buttoned) to prevent skin contact.

Tier 2: Bulk Transfer / Spill Cleanup
  • Face Protection: Face shield worn over splash goggles.

  • Respiratory Protection: Not required for standard use (low vapor pressure). If generating aerosols or mist (e.g., sonication), use a P95/P3 respirator.

Operational Protocols

Protocol A: Safe Weighing & Dispensing

 is often a viscous paste at room temperature.
  • Thermal Conditioning: If the substance is solid/paste, warm the container to 30–35°C in a water bath. Do not microwave. This reduces viscosity, preventing "stringing" or snapping of the liquid stream which causes splashes.

  • Positive Displacement: Use positive displacement pipettes or a glass syringe for volumetric transfer. Standard air-displacement pipettes will result in significant inaccuracy and dripping.

  • Gravimetric Transfer: Weigh directly into the final vessel. Do not use weighing boats, as recovery is poor.

Protocol B: Emergency Response (Eye Exposure)

Time to intervention is the single predictor of outcome.

  • Immediate Action: If eye contact occurs, do NOT wait to remove contact lenses.

  • Irrigation: Flush with tepid water or saline for a minimum of 15 minutes .

    • Note: Surfactants are difficult to rinse; the "soapy" feeling persists. Continue flushing until the sensation abates.

  • Medical Attention: Seek immediate ophthalmological evaluation. Cite "Concentrated Non-ionic Surfactant Exposure."[3]

Protocol C: Disposal & Environmental Protection

H400 (Aquatic Toxicity) mandates zero discharge to drains.

  • Segregation: Collect all liquid waste containing >0.1%

    
     in containers marked "Non-Halogenated Organic Waste - Surfactants."
    
  • Solid Waste: Pipette tips, wipes, and gloves must be disposed of as hazardous chemical solid waste, not regular trash.

  • Spill Cleanup:

    • Absorb with sand or vermiculite.

    • Warning: Do not use water initially; it will create a voluminous foam and a slip hazard. Wipe up the bulk material dry before cleaning the residue with water.

Visualized Safety Workflow

The following diagram illustrates the decision logic for handling


, emphasizing the critical path for ocular safety.

SafetyProtocol Start Start: Handling 3,6,9,12,15,18-Hexaoxatriacontan-1-ol AssessState Assess Physical State Start->AssessState IsSolid Viscous/Solid? AssessState->IsSolid WarmUp Warm to 30°C (Water Bath) IsSolid->WarmUp Yes PPECheck PPE Verification IsSolid->PPECheck No (Liquid) WarmUp->PPECheck EyeProtect CRITICAL: Splash Goggles Required PPECheck->EyeProtect Mandatory Transfer Transfer Method EyeProtect->Transfer PosDisp Use Positive Displacement / Syringe Transfer->PosDisp Prevent Splashing Disposal Disposal: Hazardous Organic Waste PosDisp->Disposal No Drain Disposal

Figure 1: Operational workflow for handling viscous surfactant hazards, prioritizing viscosity management to prevent splashes.

References & Substantiation

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18282, 3,6,9,12,15,18-Hexaoxatriacontan-1-ol. Retrieved from [Link]

    • Validates chemical identity (

      
      ), GHS Hazards (H318, H400), and synonyms.
      
  • European Chemicals Agency (ECHA). Substance Information: 3,6,9,12,15,18-hexaoxatriacontan-1-ol.[1][2][4] Retrieved from [Link]

    • Source for REACH registration data and aquatic toxicity classification.

  • Cosmetic Ingredient Review (CIR). (2012).[1][2] Safety Assessment of Alkyl PEG Ethers as Used in Cosmetics.[1][2][3][5] International Journal of Toxicology.[1][2]

    • Provides toxicological background on the mechanism of irritation for Laureth-series surfactants.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6,9,12,15,18-Hexaoxatriacontan-1-ol
Reactant of Route 2
Reactant of Route 2
3,6,9,12,15,18-Hexaoxatriacontan-1-ol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。